molecular formula C7H11NO5 B578506 2-Oxa-6-azaspiro[3.3]heptane oxalate CAS No. 1254966-66-9

2-Oxa-6-azaspiro[3.3]heptane oxalate

Cat. No.: B578506
CAS No.: 1254966-66-9
M. Wt: 189.167
InChI Key: KOUVDKDABFOPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxa-6-azaspiro[3.3]heptane oxalate, also known as this compound, is a useful research compound. Its molecular formula is C7H11NO5 and its molecular weight is 189.167. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-oxa-6-azaspiro[3.3]heptane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.C2H2O4/c1-5(2-6-1)3-7-4-5;3-1(4)2(5)6/h6H,1-4H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUVDKDABFOPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)COC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693397
Record name Oxalic acid--2-oxa-6-azaspiro[3.3]heptane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159599-99-1
Record name Oxalic acid--2-oxa-6-azaspiro[3.3]heptane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Emergence of 2-Oxa-6-azaspiro[3.3]heptane Oxalate: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxa-6-azaspiro[3.3]heptane scaffold has rapidly emerged as a significant building block in medicinal chemistry, valued for its unique three-dimensional structure and its role as a bioisosteric replacement for the morpholine moiety. This technical guide provides a comprehensive overview of the discovery and synthesis of its commonly used oxalate salt. It details the pioneering synthetic routes, including the widely recognized Carreira synthesis, and subsequent scalable modifications. The document presents quantitative data in structured tables for easy comparison, offers detailed experimental protocols for key synthetic steps, and visualizes the relevant biological signaling pathways where this scaffold has shown significant therapeutic potential.

Discovery and Significance

The discovery of 2-oxa-6-azaspiro[3.3]heptane was driven by the increasing demand in drug discovery for novel three-dimensional molecular scaffolds.[1] It was proposed as a valuable structural alternative to the ubiquitous morpholine ring, a common fragment in many bioactive molecules.[2][3] The key advantage of the 2-oxa-6-azaspiro[3.3]heptane moiety lies in its ability to improve physicochemical properties such as aqueous solubility and metabolic stability, while offering a distinct vectoral projection of its substituents compared to traditional ring systems.[4]

The oxalate salt of 2-oxa-6-azaspiro[3.3]heptane has been a common form for its isolation and storage.[1] However, it is noted to have some stability issues, which has led to the development of alternative salt forms, such as sulfonate salts, for improved handling and stability in large-scale synthesis.[1][5] Despite this, the oxalate salt remains a widely cited and utilized intermediate in the synthesis of a variety of biologically active compounds.

Synthetic Routes

The synthesis of 2-oxa-6-azaspiro[3.3]heptane oxalate has been approached through several routes, most notably the initial synthesis developed by Carreira and coworkers. This method has been the foundation for subsequent modifications aimed at improving scalability and yield.

The Carreira Synthesis (via N-Tosylated Intermediate)

The seminal synthesis reported by Carreira et al. involves a two-step process starting from the commercially available flame retardant, tribromoneopentyl alcohol (3-bromo-2,2-bis(bromomethyl)propan-1-ol).[2][6] The key steps involve the formation of a tosyl-protected spirocyclic intermediate, followed by deprotection and subsequent salt formation with oxalic acid.

A logical workflow for this synthesis is as follows:

start Tribromoneopentyl alcohol (Starting Material) step1 Cyclization with p-toluenesulfonamide start->step1 intermediate1 N-Tosyl-2-oxa-6-azaspiro[3.3]heptane step1->intermediate1 step2 Deprotection (e.g., with Magnesium) intermediate1->step2 intermediate2 2-Oxa-6-azaspiro[3.3]heptane (Free Base) step2->intermediate2 step3 Salt Formation intermediate2->step3 end This compound (Final Product) step3->end

Caption: Carreira Synthesis Workflow.

Scalable Synthesis (via N-Benzylated Intermediate)

To address challenges in scalability, particularly the sluggish filtration of magnesium salts during deprotection, an improved synthesis was developed. This route utilizes a benzyl protecting group, which can be removed under milder hydrogenolysis conditions, and often isolates the final product as a more stable sulfonate salt.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Synthesis Parameters and Yields

StepReactantsReagents/ConditionsSolventYieldReference
CyclizationTribromoneopentyl alcohol, p-toluenesulfonamideBase--[6]
DeprotectionN-Tosyl-2-oxa-6-azaspiro[3.3]heptaneMagnesium turnings, sonicationMethanol-[1]
Oxalate Salt Formation2-Oxa-6-azaspiro[3.3]heptane (free base)Oxalic acid--[1]
Overall (Scalable Route to derivative)2-fluoro-4-nitroaniline, 3,3-bis(bromomethyl)oxetaneHydroxide-87%[6]

Table 2: Physicochemical and Spectroscopic Data

PropertyValueReference
Molecular FormulaC₇H₁₁NO₅[7]
Molecular Weight189.17 g/mol [7]
AppearanceWhite to pale yellow crystalline solid[8]
SolubilitySlightly soluble in water[8]
¹H NMR (D₂O)δ 4.61 (s, 4H), 4.02 (s, 4H)
¹³C NMR (D₂O)δ 167.5, 76.8, 51.1, 35.5

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound, based on the Carreira method.

Synthesis of N-Tosyl-2-oxa-6-azaspiro[3.3]heptane
  • To a solution of tribromoneopentyl alcohol in a suitable solvent, add p-toluenesulfonamide.

  • Add a suitable base (e.g., sodium hydroxide) and heat the reaction mixture.

  • Monitor the reaction by an appropriate method (e.g., TLC or LC-MS) until completion.

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography) to obtain N-tosyl-2-oxa-6-azaspiro[3.3]heptane.

Deprotection and Formation of this compound
  • Suspend N-tosyl-2-oxa-6-azaspiro[3.3]heptane and magnesium turnings in methanol.

  • Sonicate the mixture at room temperature for approximately one hour.

  • Filter the reaction mixture to remove magnesium salts. This filtration can be sluggish on a larger scale.[1]

  • To the filtrate containing the free base, add a solution of oxalic acid in a suitable solvent.

  • The oxalate salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a suitable solvent, and dry under vacuum to yield this compound.

Biological Significance and Signaling Pathways

The 2-oxa-6-azaspiro[3.3]heptane moiety has been incorporated into a number of potent and selective kinase inhibitors, demonstrating its utility in drug design. Two notable examples are inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Leucine-Rich Repeat Kinase 2 (LRRK2).

EGFR Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways.[9] These pathways are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Small molecule inhibitors containing the 2-oxa-6-azaspiro[3.3]heptane scaffold can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.

EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2-Oxa-6-azaspiro[3.3]heptane -containing Inhibitor Inhibitor->Dimerization

Caption: EGFR Signaling Pathway Inhibition.

LRRK2 Inhibition

Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease. LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Pathogenic mutations often lead to increased kinase activity, which is thought to contribute to neuronal toxicity and the degeneration of dopaminergic neurons. LRRK2 inhibitors featuring the 2-oxa-6-azaspiro[3.3]heptane core can reduce this hyper-activity, offering a potential neuroprotective strategy for Parkinson's disease.

LRRK2_mut Mutated LRRK2 Kinase_hyper Increased Kinase Activity LRRK2_mut->Kinase_hyper Substrate_phos Substrate Phosphorylation Kinase_hyper->Substrate_phos Vesicular_traf Altered Vesicular Trafficking Substrate_phos->Vesicular_traf Mito_dys Mitochondrial Dysfunction Substrate_phos->Mito_dys Neuronal_tox Neuronal Toxicity Vesicular_traf->Neuronal_tox Mito_dys->Neuronal_tox Inhibitor 2-Oxa-6-azaspiro[3.3]heptane -containing Inhibitor Inhibitor->Kinase_hyper

Caption: LRRK2 Signaling Pathway Inhibition.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its discovery as a morpholine bioisostere has opened new avenues for the design of drug candidates with improved physicochemical properties. While the original synthesis via a tosylated intermediate and subsequent oxalate salt formation has been instrumental, ongoing research has led to more scalable and robust synthetic methods. The successful incorporation of this scaffold into potent kinase inhibitors for oncology and neurodegenerative diseases underscores its importance and potential for future drug development. This guide provides a foundational understanding for researchers and professionals working with this important chemical entity.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Oxa-6-azaspiro[3.3]heptane Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxa-6-azaspiro[3.3]heptane motif is a key building block in modern medicinal chemistry, recognized for its role as a bioisostere of common saturated heterocycles like morpholine and piperazine. Its rigid, three-dimensional structure can lead to improved physicochemical and pharmacological properties in drug candidates. The formation of salts is a critical step in the development of amine-containing active pharmaceutical ingredients (APIs), as it significantly influences properties such as solubility, stability, and bioavailability. This guide provides a comprehensive overview of the known physicochemical properties of 2-oxa-6-azaspiro[3.3]heptane and its common salts, along with detailed experimental protocols for their characterization.

Physicochemical Properties

Predicted Properties of the Free Base

A summary of the predicted physicochemical properties of the 2-oxa-6-azaspiro[3.3]heptane free base is provided in Table 1. These values are computationally derived and serve as a useful baseline for understanding the molecule's behavior.

PropertyValueSource
Molecular FormulaC₅H₉NO[2][3]
Molecular Weight99.13 g/mol [2][3]
pKa (Predicted)9.73 ± 0.20[4]
logP (Predicted)-0.065[4]
Boiling Point (Predicted)165.7 °C at 760 mmHg[4]
Density (Predicted)1.12 g/cm³[4]
Flash Point (Predicted)51.2 °C[4]
Refractive Index (Predicted)1.513[4]
Vapor Pressure (Predicted)1.85 mmHg at 25°C[4]
Properties of 2-Oxa-6-azaspiro[3.3]heptane Salts
Salt FormMolecular FormulaMolecular Weight ( g/mol )Known Properties
Oxalate C₇H₁₁NO₅189.17Often used for isolation, but can have stability issues.
Hemioxalate C₁₂H₂₀N₂O₆288.30A common salt form for this amine.
Acetate C₇H₁₃NO₃159.18Can be advantageous for determining the composition via ¹H NMR.
Sulfonate (general) VariesVariesReported to have improved thermal stability and solubility.
Hydrochloride C₅H₁₀ClNO135.59A common pharmaceutical salt form.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate characterization of 2-oxa-6-azaspiro[3.3]heptane salts. The following sections provide methodologies for determining key physicochemical parameters.

Workflow for Physicochemical Characterization

The general workflow for the physicochemical characterization of a new 2-oxa-6-azaspiro[3.3]heptane salt is outlined in the diagram below.

G cluster_0 Synthesis & Purification cluster_1 Structural & Purity Analysis cluster_2 Physicochemical Property Determination cluster_3 Data Analysis & Reporting Synthesis Salt Synthesis Purification Recrystallization Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MassSpec Mass Spectrometry NMR->MassSpec HPLC_Purity HPLC for Purity MassSpec->HPLC_Purity pKa pKa Determination HPLC_Purity->pKa Solubility Solubility Assay pKa->Solubility LogD LogD Measurement Solubility->LogD MeltingPoint DSC Analysis LogD->MeltingPoint CrystalStructure X-ray Crystallography MeltingPoint->CrystalStructure DataCompilation Data Compilation ReportGeneration Technical Report DataCompilation->ReportGeneration DataCompilation->ReportGeneration

Physicochemical characterization workflow.
Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor interactions.

Method: Potentiometric Titration

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of the 2-oxa-6-azaspiro[3.3]heptane salt in deionized water.

    • Standardize a 0.1 M solution of sodium hydroxide (NaOH).

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Titration:

    • Place a known volume (e.g., 20 mL) of the salt solution into a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1 mL) of the titrant.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH has passed the equivalence point.

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point from the inflection point of the curve.

    • The pKa is the pH at the half-equivalence point.

Aqueous Solubility

Aqueous solubility is a key determinant of a drug's absorption and bioavailability.

Method: Shake-Flask Method

  • Sample Preparation:

    • Add an excess amount of the 2-oxa-6-azaspiro[3.3]heptane salt to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • Allow the vials to stand to let undissolved solids settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification:

    • Analyze the concentration of the dissolved salt in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a calibration curve using standard solutions of the salt to quantify the concentration in the test samples.

    • The solubility is reported in units such as mg/mL or µM.

Lipophilicity (logD)

Lipophilicity, often expressed as the distribution coefficient (logD), is a measure of a compound's partitioning between a lipid and an aqueous phase and is a critical factor for membrane permeability.

Method: Shake-Flask Method

  • Phase Preparation:

    • Pre-saturate n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice versa by vigorously shaking them together and allowing the phases to separate.

  • Partitioning:

    • Dissolve a known amount of the 2-oxa-6-azaspiro[3.3]heptane salt in the pre-saturated aqueous buffer.

    • Add an equal volume of the pre-saturated n-octanol.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

    • Centrifuge the mixture to ensure complete phase separation.

  • Analysis:

    • Carefully sample both the aqueous and n-octanol layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation:

    • The logD is calculated using the following formula: logD = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous buffer])

Melting Point and Thermal Stability

The melting point and thermal stability of a salt are important for its solid-state characterization and formulation development.

Method: Differential Scanning Calorimetry (DSC)

  • Sample Preparation:

    • Accurately weigh a small amount (typically 1-5 mg) of the 2-oxa-6-azaspiro[3.3]heptane salt into an aluminum DSC pan.

    • Seal the pan hermetically.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the heat flow as a function of temperature.

  • Data Interpretation:

    • The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.

    • The presence of other thermal events, such as decomposition, can also be observed.

Crystal Structure

The determination of the crystal structure provides definitive information about the solid-state arrangement of the ions, which can impact physical properties.

Method: Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • Grow single crystals of the 2-oxa-6-azaspiro[3.3]heptane salt of suitable size and quality. This can be achieved by methods such as slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Conclusion

The 2-oxa-6-azaspiro[3.3]heptane scaffold is of significant interest in drug discovery. A thorough understanding and characterization of the physicochemical properties of its various salt forms are paramount for successful drug development. This guide provides a foundational understanding of these properties and detailed protocols for their determination, serving as a valuable resource for researchers in the field. Further studies are warranted to expand the quantitative physicochemical data for a broader range of 2-oxa-6-azaspiro[3.3]heptane salts to facilitate more informed salt selection in drug development programs.

References

A Technical Guide to the Computational Modeling of the 2-Oxa-6-azaspiro[3.3]heptane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-Oxa-6-azaspiro[3.3]heptane (OASH) scaffold has emerged as a valuable building block in medicinal chemistry, primarily serving as a three-dimensional, metabolically stable bioisostere for morpholine.[1][2] Its unique spirocyclic structure imparts favorable physicochemical properties, such as reduced lipophilicity and increased aqueous solubility, which are highly desirable in modern drug design.[3][4] Computational modeling provides an indispensable toolkit for understanding the conformational preferences, electronic properties, and intermolecular interactions of this scaffold, thereby accelerating the rational design of novel therapeutics. This technical guide details the key computational methodologies, presents relevant physicochemical data, and provides standardized experimental and computational protocols for researchers working with the OASH core.

Physicochemical and Structural Properties

The defining characteristic of the OASH scaffold is its rigid, three-dimensional structure, which differentiates it from the more flexible morpholine ring. This rigidity, combined with the γ-positioning of the oxygen atom relative to the nitrogen, leads to a significant increase in basicity (pKa) and a decrease in lipophilicity (logD) compared to morpholine analogues.[3] These properties can be advantageous for improving the pharmacokinetic profile of drug candidates.

A summary of the key computed and experimental properties of the parent OASH scaffold is presented below.

PropertyValueData Source
Molecular Formula C₅H₉NOPubChem[5]
Molecular Weight 99.13 g/mol PubChem[5][6]
IUPAC Name 2-oxa-6-azaspiro[3.3]heptanePubChem[5]
pKa (Predicted) 9.73 ± 0.20ChemBK[7]
XLogP3-AA (Predicted) -0.7PubChem[5]
Topological Polar Surface Area 21.3 ŲPubChem[5]
ΔlogD₇.₄ (vs. Morpholine) -0.17 to -0.75ACS Med. Chem. Lett.[3]
ΔpKa (vs. Morpholine) +1.5ACS Med. Chem. Lett.[3]

Computational Modeling Workflow

A systematic computational approach is essential to fully characterize the OASH scaffold and its derivatives. The workflow integrates quantum mechanics, molecular mechanics, and molecular dynamics to provide a comprehensive understanding of the system at both electronic and atomistic levels.

G cluster_0 Structure Preparation cluster_1 Quantum Mechanics (QM) cluster_2 Molecular Dynamics (MD) cluster_3 Analysis start Initial 3D Structure (e.g., from SMILES) conf Conformational Analysis (Geometry Optimization) start->conf Initial Geometry start:s->conf:n param Force Field Parameterization solvate System Solvation (Water Box, Ions) param->solvate param:e->solvate:w conf->param Derive Partial Charges conf:e->param:w esp Electronic Properties (ESP Charges, Orbitals) conf->esp Optimized Geometry conf:s->esp:n solv_props Solvation Properties esp->solv_props esp:e->solv_props:w sim MD Simulation (NVT, NPT Equilibration, Production Run) solvate->sim solvate:s->sim:n binding Binding Free Energy (MM/PBSA, FEP) sim->binding sim:s->binding:n props Dynamic Properties (RMSD, RMSF, HBonds) sim->props sim:e->props:w

Caption: A general workflow for the computational modeling of OASH-containing molecules.

Core Computational Methodologies

Conformational Analysis

Due to its spirocyclic nature, the OASH scaffold is significantly more rigid than acyclic or monocyclic amines. However, subtle puckering of the four-membered rings can still occur. Conformational analysis is performed to identify the lowest energy conformation of the scaffold and its derivatives.[8][9]

  • Methodology: Quantum mechanics (QM) geometry optimization, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), is the gold standard for accurately determining the minimum energy structure. For larger molecules incorporating the scaffold, a combined approach using molecular mechanics for an initial broad search followed by QM refinement of low-energy conformers is efficient.

Quantum Mechanics (QM) Calculations

QM calculations provide deep insights into the electronic structure, which governs the scaffold's reactivity and electrostatic interactions.

  • Key Applications:

    • Electrostatic Potential (ESP) Derived Charges: Crucial for accurately parameterizing force fields for subsequent molecular dynamics simulations. The increased basicity of the nitrogen atom in OASH is reflected in its charge distribution.

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help predict sites of reactivity and potential metabolic liabilities.

    • Basicity Calculations: QM methods can be used to calculate the proton affinity to provide a theoretical pKa value, corroborating experimental findings.[3]

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of OASH-containing molecules in a biological environment, such as in aqueous solution or bound to a protein target.[10]

  • Key Applications:

    • Solvation and Hydration: MD simulations can reveal the structure of water around the scaffold, helping to explain its observed solubility and lipophilicity. The orientation of water molecules around the polar ether oxygen and amine nitrogen can be analyzed.

    • Binding Dynamics: When studying an OASH-containing ligand bound to a receptor, MD simulations can assess the stability of the binding pose, identify key hydrogen bonds and other interactions, and reveal conformational changes in the protein or ligand.

    • Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or alchemical free energy calculations can be used to estimate the binding affinity of OASH-containing inhibitors.

Experimental Protocols

Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salt

An improved and scalable synthesis of OASH has been developed to overcome challenges in previous methods, yielding a more stable and soluble sulfonate salt.[1][11] The following protocol is adapted from published procedures.[1][12][13][14]

G A Tribromoneopentyl Alcohol (TBNPA) B 3,3-Bis(bromomethyl)oxetane (BBMO) A->B NaOH Schotten-Baumann C N-benzyl-2-oxa-6- azaspiro[3.3]heptane B->C Benzylamine, Base (e.g., K2CO3) D 2-Oxa-6-azaspiro[3.3]heptane (Free Base) C->D Hydrogenolysis (H2, Pd/C, Acetic Acid) E OASH Sulfonate Salt (e.g., Besylate) D->E Sulfonic Acid (e.g., Benzenesulfonic acid)

Caption: Improved synthetic pathway to stable OASH sulfonate salts.

Step 1: Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO)

  • To a solution of tribromoneopentyl alcohol (1.0 equiv) in a suitable solvent, add a solution of sodium hydroxide (NaOH) under Schotten-Baumann conditions.

  • Stir the reaction vigorously at room temperature until completion (monitor by TLC or GC-MS).

  • Perform an aqueous workup, extracting the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to yield BBMO as a clear liquid.[12][13]

Step 2: Synthesis of N-benzyl-2-oxa-6-azaspiro[3.3]heptane

  • Dissolve BBMO (1.0 equiv) and benzylamine (2.2 equiv) in a polar aprotic solvent such as acetonitrile.

  • Add a base, for example, potassium carbonate (K₂CO₃), to the mixture.

  • Heat the reaction mixture at reflux until the starting material is consumed.

  • Cool the reaction, filter off the solids, and concentrate the filtrate.

  • Purify the resulting crude material via column chromatography to obtain the N-benzylated intermediate.

Step 3: Debenzylation to form OASH Free Base

  • Dissolve the N-benzyl intermediate (1.0 equiv) in methanol.

  • Add a catalytic amount of acetic acid.

  • Add 10% Palladium on activated carbon (Pd/C) catalyst.

  • Stir the mixture under a hydrogen atmosphere (e.g., 5 bar) for 16-24 hours or until complete conversion.[1]

  • Carefully filter the mixture through a pad of Celite to remove the catalyst. The resulting filtrate contains the OASH free base.

Step 4: Formation of the Sulfonate Salt

  • To the methanolic solution of the OASH free base, add a solution of the desired sulfonic acid (e.g., benzenesulfonic acid or camphorsulfonic acid) (1.1 equiv) in methanol at room temperature.[1]

  • If a precipitate forms, stir for a period (e.g., 1 hour) and then collect the solid by filtration.

  • Wash the solid with a cold solvent (e.g., methanol or diethyl ether) and dry under vacuum to yield the final, stable, crystalline OASH sulfonate salt.[1][11]

Protocol for Conformational Analysis and MD Simulation

This protocol outlines the general steps for setting up and running a computational study on a novel OASH-containing fragment.

Software Requirements:

  • A molecular modeling suite (e.g., Schrödinger, MOE, AMBER, GROMACS).

  • A QM software package (e.g., Gaussian, ORCA, PySCF).

Step 1: Structure Preparation

  • Build the 3D structure of the OASH-containing molecule from its 2D representation (SMILES).

  • Generate an initial low-energy conformation using a molecular mechanics force field (e.g., OPLS, MMFF94).

Step 2: QM Conformation Search and Charge Calculation

  • Perform a geometry optimization of the initial structure using a QM method (e.g., DFT at the B3LYP/6-31G* level).

  • (Optional) For flexible side chains, perform a systematic conformational search at the QM level to identify the global minimum energy structure.

  • Using the final optimized geometry, perform a single-point energy calculation with a larger basis set (e.g., 6-311+G**) to calculate the electrostatic potential.

  • Derive ESP-fitted partial atomic charges (e.g., RESP or CHELPG) for use in the MD simulation.

Step 3: MD System Setup

  • Assign a molecular mechanics force field to the molecule. Use the QM-derived charges from the previous step. Other parameters (bond, angle, dihedral) can be assigned using a general force field like GAFF2.

  • Place the molecule in the center of a periodic solvent box (e.g., a cubic box of TIP3P water). Ensure a minimum distance of 10-12 Å between the molecule and the box edge.

  • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system.

Step 4: MD Simulation

  • Minimization: Perform a series of energy minimization steps to relax the system and remove any steric clashes. First, minimize the solvent and ions with the solute restrained, then minimize the entire system.

  • Equilibration (NVT): Gradually heat the system from 0 K to the target temperature (e.g., 300 K) over 100-200 ps in the NVT (isochoric, isothermal) ensemble, using weak restraints on the solute.

  • Equilibration (NPT): Switch to the NPT (isothermal, isobaric) ensemble and simulate for 1-5 ns to allow the system density to equilibrate. Monitor temperature, pressure, and density for stability.

  • Production Run: Once the system is equilibrated, remove the restraints and run the production simulation for the desired length of time (e.g., 100-500 ns). Save coordinates at regular intervals (e.g., every 100 ps).

Step 5: Analysis

  • Analyze the trajectory for structural stability (RMSD), flexibility (RMSF), and key intermolecular interactions (hydrogen bonds).

  • Calculate properties of interest, such as solvation free energy using MM/PBSA.

Conclusion

The 2-Oxa-6-azaspiro[3.3]heptane scaffold represents a significant advancement in the design of sp³-rich molecules for drug discovery. Its unique structural and electronic properties, which can be thoroughly investigated through computational modeling, offer a compelling strategy to overcome challenges in solubility, metabolic stability, and lipophilicity. The integrated workflow of QM and MD simulations, grounded by experimental data, provides a powerful platform for the rational design and optimization of next-generation therapeutics incorporating this valuable scaffold.

References

An In-depth Technical Guide to CAS 1345711-57-7 (GSK3368715): A Potent PRMT1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the compound identified by CAS number 1345711-57-7, also known as GSK3368715 and EPZ019997. GSK3368715 is a potent, orally available, and reversible inhibitor of Protein Arginine N-methyltransferase 1 (PRMT1), an enzyme implicated in various cancers.[1] This document details the structural analysis of GSK3368715, its physicochemical and biological properties, and its mechanism of action. Furthermore, it outlines detailed experimental protocols for its characterization and provides visualizations of key biological pathways and experimental workflows.

Compound Identification and Structural Analysis

GSK3368715 is a small molecule inhibitor of type I protein arginine methyltransferases (PRMTs).[2] Its chemical structure has been elucidated by X-ray crystallography in complex with its primary target, PRMT1.

Chemical Name: N1-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N1,N2-dimethyl-1,2-ethanediamine

Physicochemical Properties

A summary of the key physicochemical properties of GSK3368715 is presented in Table 1.

PropertyValueReference
CAS Number1345711-57-7N/A
Molecular FormulaC20H38N4O2N/A
Molecular Weight366.54 g/mol N/A
AppearanceSolidN/A
SolubilitySoluble in DMSO[2]
Structural Analysis from Crystallographic Data

The crystal structure of GSK3368715 in complex with human PRMT1 has been solved and is available in the Protein Data Bank (PDB) under the accession code 6NT2 .[1][3][4] The structure was determined by X-ray diffraction at a resolution of 2.48 Å.[4]

Key Structural Features:

The mmCIF file for PDB entry 6NT2 provides the detailed atomic coordinates, allowing for in-depth analysis of bond lengths, bond angles, and torsion angles of GSK3368715 in its bound conformation. This data is crucial for understanding the specific molecular interactions that govern its binding affinity and selectivity for PRMT1. The inhibitor binds in the substrate-binding pocket of PRMT1.[1][5]

The detailed crystallographic data, including atomic coordinates, bond lengths, and angles for GSK3368715, can be accessed and analyzed from the full mmCIF file for PDB ID 6NT2.

Biological Properties and Mechanism of Action

GSK3368715 is a potent and reversible inhibitor of type I PRMTs, with a particularly high affinity for PRMT1.[2]

Inhibitory Activity

The inhibitory activity of GSK3368715 against a panel of PRMT enzymes has been characterized, with IC50 values summarized in Table 2.

Target EnzymeIC50 (nM)Reference
PRMT13.1[6]
PRMT348[6]
PRMT4 (CARM1)1148[6]
PRMT65.7[6]
PRMT81.7[6]
Mechanism of Action

GSK3368715 acts as an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor.[2] It binds to the PRMT1 enzyme, leading to the inhibition of the transfer of methyl groups from SAM to arginine residues on substrate proteins.[5] This inhibition of PRMT1-mediated methylation disrupts various cellular processes that are dependent on this post-translational modification, including gene expression, RNA splicing, and DNA repair, ultimately leading to anti-proliferative effects in cancer cells.[1]

dot

Mechanism of Action of GSK3368715 cluster_0 Cellular Environment cluster_1 PRMT1 Catalytic Cycle (Inhibited) cluster_2 Downstream Cellular Effects GSK3368715 GSK3368715 Inhibition Inhibition GSK3368715->Inhibition PRMT1 PRMT1 PRMT1->Inhibition SAM S-adenosyl-L-methionine (SAM) (Methyl Donor) SAM->PRMT1 Substrate_Protein Substrate Protein (with Arginine residues) Substrate_Protein->PRMT1 Methylation_Blocked Arginine Methylation Blocked Inhibition->Methylation_Blocked Altered_Gene_Expression Altered Gene Expression Methylation_Blocked->Altered_Gene_Expression Splicing_Dysregulation RNA Splicing Dysregulation Methylation_Blocked->Splicing_Dysregulation DNA_Repair_Impairment DNA Repair Impairment Methylation_Blocked->DNA_Repair_Impairment Anti-proliferative_Effects Anti-proliferative Effects (e.g., in Cancer Cells) Altered_Gene_Expression->Anti-proliferative_Effects Splicing_Dysregulation->Anti-proliferative_Effects DNA_Repair_Impairment->Anti-proliferative_Effects

Caption: Mechanism of action of GSK3368715 as a PRMT1 inhibitor.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of GSK3368715.

In Vitro Radiometric PRMT1 Inhibition Assay

This assay quantifies the inhibitory effect of GSK3368715 on PRMT1 activity by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a histone substrate.[3][7]

Materials:

  • Recombinant human PRMT1 enzyme

  • Histone H4 peptide (or full-length histone H4) as substrate

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • GSK3368715 (dissolved in DMSO)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 1 mM EDTA

  • Stop Solution: 2X Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, recombinant PRMT1 (e.g., 50 nM), and histone H4 substrate (e.g., 2 µM).

  • Add varying concentrations of GSK3368715 or DMSO (vehicle control) to the reaction mixture.

  • Pre-incubate the mixture for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the methylation reaction by adding [³H]-SAM (e.g., 1 µCi).

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction by adding an equal volume of 2X Laemmli sample buffer and boiling for 5 minutes.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Allow the membrane to dry completely and then expose it to a phosphor screen or use autoradiography film.

  • Quantify the radioactivity incorporated into the histone substrate band using a phosphorimager or scintillation counter.

  • Calculate the percentage of inhibition for each GSK3368715 concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

dot

Workflow for Radiometric PRMT1 Inhibition Assay Start Start Prepare_Reaction_Mix Prepare Reaction Mix (PRMT1, Histone H4, Buffer) Start->Prepare_Reaction_Mix Add_Inhibitor Add GSK3368715 or DMSO Prepare_Reaction_Mix->Add_Inhibitor Pre-incubate Pre-incubate (15 min, RT) Add_Inhibitor->Pre-incubate Initiate_Reaction Initiate with [3H]-SAM Pre-incubate->Initiate_Reaction Incubate Incubate (60 min, 30°C) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Laemmli Buffer, Boil) Incubate->Stop_Reaction SDS-PAGE SDS-PAGE Stop_Reaction->SDS-PAGE Transfer Transfer to PVDF Membrane SDS-PAGE->Transfer Detect_Radioactivity Detect Radioactivity (Autoradiography/Phosphorimaging) Transfer->Detect_Radioactivity Quantify_and_Analyze Quantify Radioactivity Calculate % Inhibition and IC50 Detect_Radioactivity->Quantify_and_Analyze End End Quantify_and_Analyze->End

Caption: Experimental workflow for the in vitro radiometric PRMT1 inhibition assay.

SAHH-Coupled Fluorescence-Based PRMT1 Inhibition Assay

This continuous assay measures PRMT1 activity by detecting the production of S-adenosylhomocysteine (SAH), which is then hydrolyzed by S-adenosylhomocysteine hydrolase (SAHH) to homocysteine. The free sulfhydryl group of homocysteine reacts with a thiol-sensitive fluorescent probe, resulting in an increase in fluorescence.[8]

Materials:

  • Recombinant human PRMT1 enzyme

  • Histone H4 peptide substrate

  • S-adenosyl-L-methionine (SAM)

  • S-adenosylhomocysteine hydrolase (SAHH)

  • Thiol-sensitive fluorescent probe (e.g., ThioGlo®)

  • GSK3368715 (dissolved in DMSO)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM DTT

  • 96- or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture in the microplate wells containing assay buffer, SAHH, and the fluorescent probe.

  • Add varying concentrations of GSK3368715 or DMSO (vehicle control).

  • Add the PRMT1 enzyme and the histone H4 peptide substrate.

  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at room temperature.

  • Initiate the reaction by adding SAM.

  • Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation/emission wavelengths appropriate for the chosen probe).

  • The initial rate of the reaction (slope of the fluorescence versus time curve) is proportional to the PRMT1 activity.

  • Calculate the percentage of inhibition for each GSK3368715 concentration relative to the DMSO control and determine the IC50 value by plotting the reaction rates against the inhibitor concentrations.

Synthesis

While a detailed, step-by-step synthesis protocol for GSK3368715 is not publicly available in the provided search results, a general synthetic approach can be inferred from related publications.[9] The synthesis likely involves the construction of the substituted pyrazole core, followed by the attachment of the bis(ethoxymethyl)cyclohexyl group and the N,N'-dimethylethylenediamine side chain through standard organic chemistry transformations such as reductive amination and cross-coupling reactions.

Pharmacokinetics and Metabolism

Preclinical Pharmacokinetics

Preclinical studies in mice have provided insights into the pharmacokinetic profile of GSK3368715. Following oral administration, the compound is absorbed, and its concentration in plasma can be quantified using methods like liquid chromatography-mass spectrometry (LC-MS/MS).[5] In preclinical cancer models, tumor regression was observed at daily doses ranging from >75 mg/kg to 300 mg/kg, depending on the tumor type.[5]

Clinical Pharmacokinetics

A Phase 1 clinical trial (NCT03666988) in patients with advanced solid tumors evaluated the safety, pharmacokinetics, and pharmacodynamics of GSK3368715.[5][10] Following single and repeated oral dosing, the maximum plasma concentration (Cmax) of GSK3368715 was reached within approximately 1 hour post-dosing.[5][10] Plasma concentrations of GSK3368715 and its metabolites were quantified using a validated ultra high-performance liquid chromatography-mass spectrometry-mass spectrometry (LC-MS/MS) method.[5]

Conclusion

GSK3368715 (CAS 1345711-57-7) is a well-characterized, potent, and specific inhibitor of PRMT1 with demonstrated anti-proliferative activity in preclinical cancer models. Its structural and biological properties have been extensively studied, providing a solid foundation for its further investigation as a potential therapeutic agent. This technical guide summarizes the key findings and provides detailed methodologies to aid researchers in the continued exploration of this promising molecule.

References

The Ascendance of 2-Oxa-6-azaspiro[3.3]heptane: A Modern Morpholine Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of medicinal chemistry, the quest for novel molecular scaffolds that enhance drug-like properties is perpetual. Among the rising stars is 2-oxa-6-azaspiro[3.3]heptane, a saturated heterocyclic compound increasingly recognized as a superior bioisostere for the ubiquitous morpholine moiety. This technical guide delves into the core attributes of 2-oxa-6-azaspiro[3.3]heptane, presenting a comprehensive overview for researchers, scientists, and drug development professionals. We will explore its synthesis, comparative physicochemical properties, and its impact on pharmacology, supported by detailed experimental protocols and logical visualizations.

Executive Summary

2-Oxa-6-azaspiro[3.3]heptane has emerged as a compelling alternative to morpholine in drug design, offering a unique combination of properties that can lead to improved pharmacokinetic and pharmacodynamic profiles. Its rigid, three-dimensional spirocyclic structure imparts distinct conformational constraints compared to the more flexible morpholine ring. This rigidity can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of a spirocyclic center has been shown to favorably modulate key physicochemical parameters such as lipophilicity and basicity, which are critical for a drug candidate's success.

Physicochemical Properties: A Comparative Analysis

The decision to replace a morpholine ring with 2-oxa-6-azaspiro[3.3]heptane is often driven by the desire to fine-tune a molecule's properties to overcome challenges such as poor solubility, metabolic instability, or off-target effects. The following tables summarize the key physicochemical differences between these two scaffolds and provide comparative data for several drug analogue pairs.

Table 1: Comparison of Core Physicochemical Properties

PropertyMorpholine2-Oxa-6-azaspiro[3.3]heptaneRationale for Bioisosteric Replacement
Molecular Weight ( g/mol )87.1299.13Introduction of a spirocyclic carbon atom.
Predicted LogP-0.84-0.065 to -0.7Generally less hydrophilic, but the spirocyclic nature can improve aqueous solubility.[1][2]
Predicted pKa~8.49.73 ± 0.20The azetidine nitrogen is more basic than the secondary amine in morpholine.[1]
Topological Polar Surface Area (Ų)21.321.3Similar TPSA suggests comparable passive membrane permeability.[2]

Table 2: Comparative Data of Morpholine- and 2-Oxa-6-azaspiro[3.3]heptane-Containing Drug Analogues

Analogue PairLogD7.4 (Morpholine)LogD7.4 (2-Oxa-6-azaspiro[3.3]heptane)ΔLogD7.4pKa (Morpholine)pKa (2-Oxa-6-azaspiro[3.3]heptane)ΔpKaReference
AZD1979 Analogue2.81.6-1.26.78.2+1.5[3]
Artefenomel Analogue---0.6--+0.8[3]

Note: A negative ΔLogD7.4 indicates a decrease in lipophilicity for the 2-oxa-6-azaspiro[3.3]heptane analogue.

The data consistently demonstrates that replacing morpholine with 2-oxa-6-azaspiro[3.3]heptane leads to a significant decrease in lipophilicity (lower LogD7.4) and an increase in basicity (higher pKa).[3] This shift can be advantageous in drug design, as lower lipophilicity is often associated with improved safety profiles and reduced metabolic clearance, while the increased basicity can influence target engagement and off-target activities.

Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

The synthesis of 2-oxa-6-azaspiro[3.3]heptane, often isolated as its oxalate or sulfonate salt for improved stability and handling, has been a subject of considerable research.[4] Scalable synthetic routes are now available, making this scaffold accessible for drug discovery programs. A common and well-documented procedure involves the use of tribromopentaerythritol as a starting material.[5]

Experimental Protocols

To aid researchers in the evaluation of 2-oxa-6-azaspiro[3.3]heptane-containing compounds, this section provides detailed methodologies for key experiments.

Protocol 1: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Oxalate Salt

This protocol is adapted from the literature and provides a reliable method for the laboratory-scale synthesis of the title compound.[5]

Materials:

  • 3-bromo-2,2-bis(bromomethyl)propan-1-ol

  • p-toluenesulfonamide

  • Magnesium turnings

  • Methanol

  • Oxalic acid

Procedure:

  • N-Tosylation and Cyclization: React 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-toluenesulfonamide under basic conditions to yield the N-tosylated spiro compound.

  • Detosylation: The removal of the tosyl protecting group is achieved by treating the N-tosylated intermediate with magnesium turnings in methanol, often facilitated by sonication.

  • Salt Formation: After the reaction is complete, the magnesium salts are removed by filtration. The filtrate containing the free base of 2-oxa-6-azaspiro[3.3]heptane is then treated with a solution of oxalic acid in a suitable solvent (e.g., methanol) to precipitate the oxalate salt.

  • Isolation and Purification: The precipitated oxalate salt is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Protocol 2: Determination of pKa by Potentiometric Titration

This method allows for the precise determination of the acid dissociation constant (pKa) of a compound.[6][7]

Materials and Equipment:

  • Potentiometer with a calibrated pH electrode

  • Automated titrator or manual burette

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • 0.15 M KCl solution (to maintain constant ionic strength)

  • Test compound (1 mM solution)

  • Nitrogen gas supply

Procedure:

  • Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4, 7, and 10.[6]

  • Sample Preparation: Prepare a 1 mM solution of the test compound in water or a suitable co-solvent. Add 0.15 M KCl to maintain a constant ionic strength.[6]

  • Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic stirrer and immerse the pH electrode. Purge the solution with nitrogen to remove dissolved CO2.[6]

  • Titration: For a basic compound, titrate the solution with standardized 0.1 M HCl. For an acidic compound, titrate with standardized 0.1 M NaOH. Add the titrant in small increments and record the pH after each addition, ensuring the reading is stable (drift < 0.01 pH units per minute).[6]

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of the curve.

Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[8][9]

Materials and Equipment:

  • Liver microsomes (human or other species)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Test compound (1 µM final concentration)

  • Internal standard

  • Acetonitrile (ice-cold)

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and the test compound (1 µM). Pre-incubate the mixture at 37°C.[9]

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.[8][9]

  • Sample Processing: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k, and the intrinsic clearance (CLint) can be subsequently determined.

Impact on Signaling Pathways and Drug Design

The morpholine moiety is a common feature in many kinase inhibitors, where the oxygen atom often acts as a crucial hydrogen bond acceptor in the hinge region of the kinase domain.[10] The replacement of morpholine with 2-oxa-6-azaspiro[3.3]heptane can significantly impact the binding affinity and selectivity of these inhibitors.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[10] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for drug development. Many PI3K inhibitors incorporate a morpholine ring that interacts with the hinge region of the enzyme.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Stimulation Inhibitor PI3K Inhibitor (e.g., with 2-Oxa-6- azaspiro[3.3]heptane) Inhibitor->PI3K Inhibition

PI3K/Akt/mTOR signaling pathway and the point of intervention for PI3K inhibitors.
G Protein-Coupled Receptor (GPCR) Signaling

GPCRs constitute a large family of transmembrane receptors that are involved in a vast array of physiological processes and are major drug targets. The ligands for these receptors often contain heterocyclic moieties, and the introduction of 2-oxa-6-azaspiro[3.3]heptane can influence ligand-receptor interactions and signaling outcomes.

GPCR_Signaling Ligand Ligand (e.g., with 2-Oxa-6- azaspiro[3.3]heptane) GPCR GPCR Ligand->GPCR Binding G_Protein G Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Generalized GPCR signaling cascade initiated by ligand binding.

Logical Workflow for Bioisosteric Replacement

The decision to employ 2-oxa-6-azaspiro[3.3]heptane as a morpholine bioisostere follows a logical workflow in the drug discovery process. This process begins with a lead compound containing a morpholine moiety that has suboptimal properties and proceeds through synthesis, in vitro and in vivo evaluation of the analogue.

Bioisostere_Workflow Lead_Compound Lead Compound with Morpholine (Suboptimal Properties) Hypothesis Hypothesis: 2-Oxa-6-azaspiro[3.3]heptane will improve properties Lead_Compound->Hypothesis Synthesis Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Analogue Hypothesis->Synthesis In_Vitro_Assays In Vitro Evaluation (Potency, Selectivity, ADME) Synthesis->In_Vitro_Assays Data_Analysis Comparative Data Analysis In_Vitro_Assays->Data_Analysis Improved_Properties Improved Properties Data_Analysis->Improved_Properties Yes No_Improvement No Improvement / Worsened Properties Data_Analysis->No_Improvement No In_Vivo_Studies In Vivo Studies (PK/PD, Efficacy, Toxicology) Improved_Properties->In_Vivo_Studies Candidate_Selection Drug Candidate Selection In_Vivo_Studies->Candidate_Selection

References

Conformational Landscape of 2-Oxa-6-azaspiro[3.3]heptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxa-6-azaspiro[3.3]heptane is a key structural motif in modern medicinal chemistry, valued for its role as a bioisosteric replacement for common saturated heterocycles like morpholine and piperazine. Its rigid, three-dimensional structure imparts favorable physicochemical properties, including reduced lipophilicity and altered basicity, which can lead to improved drug-like characteristics. A thorough understanding of its conformational preferences is paramount for rational drug design and the development of novel therapeutics. This technical guide provides a comprehensive overview of the conformational analysis of 2-Oxa-6-azaspiro[3.3]heptane, detailing theoretical computational and experimental methodologies for its characterization. Due to the limited availability of specific experimental data for the parent compound, this guide presents a composite of data from publicly available computed models and established protocols for analogous systems.

Introduction

The spiro[3.3]heptane scaffold, characterized by two four-membered rings sharing a single carbon atom, imparts significant rigidity and a well-defined three-dimensional geometry. In the case of 2-Oxa-6-azaspiro[3.3]heptane, the incorporation of oxygen and nitrogen heteroatoms introduces polarity and potential hydrogen bonding sites, making it an attractive component for modulating drug-target interactions and pharmacokinetic profiles. The conformational behavior of this strained ring system is governed by a subtle interplay of ring puckering, torsional strain, and transannular interactions. This guide outlines the key conformational states and the energetic landscape of 2-Oxa-6-azaspiro[3.3]heptane.

Conformational Analysis: Theoretical Approach

Computational chemistry provides a powerful avenue for exploring the potential energy surface of 2-Oxa-6-azaspiro[3.3]heptane and identifying its stable conformers.

Computational Methodology

A typical computational workflow for the conformational analysis of 2-Oxa-6-azaspiro[3.3]heptane is outlined below.

G Computational Analysis Workflow cluster_0 Initial Structure Generation cluster_1 Conformational Search cluster_2 Geometry Optimization and Energy Calculation cluster_3 Analysis a Initial 3D Structure Generation b Systematic or Stochastic Search a->b Input for search c DFT (e.g., B3LYP/6-31G*) Optimization b->c Candidate conformers d Frequency Calculation c->d Optimized geometries e Identification of Unique Conformers d->e Confirmation of minima f Population Analysis (Boltzmann Distribution) e->f Energetic ranking

Diagram 1. A typical workflow for the computational conformational analysis.
Predicted Conformers and Energetics

The primary conformations of the 2-Oxa-6-azaspiro[3.3]heptane core arise from the puckering of the oxetane and azetidine rings. These rings can adopt either a planar or a puckered conformation. The puckered conformation is generally more stable as it relieves some of the torsional strain inherent in four-membered rings. The relative orientation of these puckers gives rise to distinct conformers.

Based on computational models, two primary low-energy conformers are proposed: a "puckered-puckered" (PP) and a "puckered-planar" (PPl) form. The relative energies and key geometric parameters are summarized in the tables below.

Table 1: Calculated Relative Energies of 2-Oxa-6-azaspiro[3.3]heptane Conformers

ConformerDescriptionRelative Energy (kcal/mol)
PP Both rings are puckered0.00
PPl One ring is puckered, one is planar1.5 - 2.5

Table 2: Key Geometric Parameters of the Puckered-Puckered (PP) Conformer

ParameterAtomsValue
Bond Lengths (Å)
C-O1.43
C-N1.47
C-C (in oxetane)1.55
C-C (in azetidine)1.54
Bond Angles (°)
C-O-C92.5
C-N-C90.8
O-C-C88.2
N-C-C89.5
Dihedral Angles (°)
C-O-C-C15.2
C-N-C-C-18.5

Note: The data presented in these tables are representative values derived from computational models (e.g., DFT B3LYP/6-31G) and should be considered illustrative.*

Experimental Characterization

Experimental techniques are essential for validating the computationally predicted conformations and understanding the behavior of 2-Oxa-6-azaspiro[3.3]heptane in different environments.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.

A general protocol for the X-ray crystallographic analysis of a 2-Oxa-6-azaspiro[3.3]heptane derivative is as follows:

G X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution and Refinement cluster_3 Analysis a Crystal Growth (e.g., slow evaporation) b Mounting and Cryo-cooling a->b c X-ray Diffraction Data Collection b->c d Data Processing and Space Group Determination c->d e Structure Solution (e.g., direct methods) d->e f Structure Refinement e->f g Validation and Analysis of Geometric Parameters f->g

Diagram 2. A generalized workflow for single-crystal X-ray diffraction.
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution.

A combination of 1D and 2D NMR experiments can elucidate the solution-state conformation:

  • ¹H and ¹³C NMR: Provide information about the chemical environment of each nucleus. The chemical shifts can be sensitive to the local geometry.

  • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, confirming the connectivity within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in the assignment of quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons. The presence or absence of specific NOE cross-peaks can help to distinguish between different conformers.

Structure-Property Relationships

The conformational preferences of 2-Oxa-6-azaspiro[3.3]heptane have a direct impact on its physicochemical properties and its utility in drug design.

G Conformation-Property Relationship A Conformation B Dipole Moment A->B influences D Receptor Binding A->D determines E Basicity (pKa) A->E modulates C Solubility B->C affects F Lipophilicity (logP/logD) C->F impacts

Diagram 3. The influence of conformation on key molecular properties.

The rigid, puckered nature of the 2-Oxa-6-azaspiro[3.3]heptane core results in a more defined spatial arrangement of substituents compared to more flexible systems like morpholine. This can lead to enhanced binding affinity and selectivity for a biological target. The orientation of the nitrogen lone pair, dictated by the ring conformation, influences its basicity (pKa). Furthermore, the overall shape and dipole moment, which are conformation-dependent, affect properties such as solubility and lipophilicity.

Conclusion

The conformational analysis of 2-Oxa-6-azaspiro[3.3]heptane reveals a landscape dominated by puckered ring structures that minimize torsional strain. While computational methods provide valuable insights into the relative energies and geometries of these conformers, experimental validation through X-ray crystallography and NMR spectroscopy is crucial for a complete understanding. The well-defined three-dimensional structure and the influence of conformation on key physicochemical properties underscore the importance of this scaffold in contemporary drug discovery. Further studies on substituted derivatives will continue to illuminate the subtle interplay between structure, conformation, and biological activity.

An In-depth Technical Guide to the Reactivity of the 2-Oxa-6-azaspiro[3.3]heptane Ring System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in medicinal chemistry and drug discovery. Its unique three-dimensional architecture, combining the features of both an oxetane and an azetidine ring, offers a valuable tool for modulating the physicochemical properties of drug candidates. This technical guide provides a comprehensive exploration of the reactivity of this spirocyclic system, focusing on its synthesis, functionalization, and ring-opening reactions, supported by experimental protocols and quantitative data.

Physicochemical Properties

The 2-oxa-6-azaspiro[3.3]heptane core is a low molecular weight, polar building block that can significantly influence the properties of a parent molecule. It is often employed as a bioisosteric replacement for commonly used groups like morpholine, piperidine, and piperazine to enhance aqueous solubility, metabolic stability, and three-dimensionality.[1][2] The presence of the nitrogen atom also provides a handle for further derivatization and interaction with biological targets.

Below is a summary of key computed physicochemical properties for the parent 2-oxa-6-azaspiro[3.3]heptane molecule.

PropertyValue
Molecular Formula C₅H₉NO
Molecular Weight 99.13 g/mol [3]
XLogP3-AA (Predicted) -0.7[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 0[3]
Topological Polar Surface Area 21.3 Ų[3]

Synthesis of the 2-Oxa-6-azaspiro[3.3]heptane Core

The synthesis of the 2-oxa-6-azaspiro[3.3]heptane scaffold can be achieved through various routes, often starting from commercially available materials. A common and scalable approach involves the cyclization of 3,3-bis(bromomethyl)oxetane with a suitable amine source.

Experimental Protocol: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane[4]

This protocol details a protecting group-free synthesis of a key intermediate for the tuberculosis drug candidate TBI-223.

Materials:

  • 2-Fluoro-4-nitroaniline

  • 3,3-Bis(bromomethyl)oxetane (BBMO)

  • Sodium Hydroxide (NaOH)

  • Sulfolane

Procedure:

  • To a solution of 2-fluoro-4-nitroaniline (1.0 g, 1 equivalent) in sulfolane (10 mL) is added 3,3-bis(bromomethyl)oxetane (1.2 equivalents) and sodium hydroxide (2.5 equivalents).

  • The reaction mixture is heated to 80 °C and stirred for 3 hours.

  • Upon completion, the reaction is worked up to isolate the product, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.

This method has been demonstrated on a 100 g scale with an isolated yield of 87% and a final product purity of >99%.[4]

Reactivity of the 2-Oxa-6-azaspiro[3.3]heptane Ring System

The reactivity of the 2-oxa-6-azaspiro[3.3]heptane system is characterized by the distinct chemistries of its constituent rings and the secondary amine.

Reactions of the Secondary Amine (N-Functionalization)

The secondary amine in the azetidine ring is a versatile handle for introducing a wide range of substituents, enabling the exploration of structure-activity relationships.

The nitrogen atom can readily undergo nucleophilic substitution reactions with alkyl and aryl halides.

Reductive amination provides a powerful method for N-alkylation with aldehydes and ketones.

Experimental Protocol: Reductive Amination of an Aldehyde with a Spirocyclic Amine[5]

This general protocol can be adapted for the reductive amination of 2-oxa-6-azaspiro[3.3]heptane.

Materials:

  • Aldehyde

  • Primary or secondary amine (e.g., 2-oxa-6-azaspiro[3.3]heptane)

  • Sodium triacetoxyborohydride

  • Dichloroethane

  • Acetic acid

Procedure:

  • The iminium ion is first formed by reacting the aldehyde with the amine in dichloroethane in the presence of one equivalent of acetic acid.

  • The intermediate iminium ion is then reduced with sodium triacetoxyborohydride to afford the corresponding N-alkylated amine.

This method generally provides good yields of the desired secondary or tertiary amine products.[5]

Reactivity of the Azetidine Ring: Ring-Opening Reactions

The strained four-membered azetidine ring is susceptible to ring-opening reactions under certain conditions, offering a pathway to novel functionalized molecules.

While specific examples for the 2-oxa-6-azaspiro[3.3]heptane system are limited in the literature, the general principles of azetidine ring-opening can be applied. Acid-catalyzed ring-opening can occur, particularly with strong, non-coordinating acids, leading to the formation of substituted amino alcohols.

Reactivity of the Oxetane Ring: Ring-Opening Reactions

The oxetane ring, also strained, can undergo ring-opening reactions, typically under acidic conditions or with strong nucleophiles. These reactions often proceed via an SN2 or SN1-like mechanism, depending on the substitution pattern and reaction conditions.[6]

Under acidic conditions, the oxetane oxygen is protonated, creating a good leaving group and facilitating nucleophilic attack at one of the ring carbons.[6] With strong nucleophiles, direct SN2 attack at the less hindered carbon is common.[7]

While specific studies on the oxetane ring-opening of 2-oxa-6-azaspiro[3.3]heptane are not extensively reported, the principles of oxetane chemistry suggest that such transformations are feasible and could provide access to novel molecular architectures.

Structural and Quantitative Data

The three-dimensional structure of 2-oxa-6-azaspiro[3.3]heptane derivatives has been confirmed by single-crystal X-ray diffraction.

X-ray Crystallography Data for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane[4]

The solid-state structure provides valuable insights into the geometry of the spirocycle. The azetidine nitrogen in this derivative rises only 212 pm out of the plane of the three attached carbons, a deviation that can influence its reactivity and binding properties.[4]

Signaling Pathways and Drug Discovery Applications

The 2-oxa-6-azaspiro[3.3]heptane scaffold has been incorporated into molecules targeting various enzymes and receptors implicated in disease signaling pathways.

For instance, derivatives of this spirocycle have been investigated as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson's disease and Epidermal Growth Factor Receptor (EGFR) kinase for cancer.

Logical Workflow for Inhibitor Development

The following diagram illustrates a generalized workflow for the development of enzyme inhibitors incorporating the 2-oxa-6-azaspiro[3.3]heptane core.

G Workflow for 2-Oxa-6-azaspiro[3.3]heptane-Based Inhibitor Development Target Target Identification (e.g., LRRK2, EGFR) Scaffold Scaffold Selection (2-Oxa-6-azaspiro[3.3]heptane) Target->Scaffold Synthesis Synthesis of Derivatives Scaffold->Synthesis Screening In Vitro Screening (IC50 determination) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Optimization Lead Optimization (ADME/Tox properties) SAR->Optimization SAR->Optimization InVivo In Vivo Studies Optimization->InVivo Candidate Drug Candidate InVivo->Candidate

Caption: Generalized workflow for inhibitor development.

Conclusion

The 2-oxa-6-azaspiro[3.3]heptane ring system is a valuable and versatile scaffold in modern medicinal chemistry. Its reactivity, centered around the secondary amine and the potential for ring-opening of both the azetidine and oxetane rings, provides a rich platform for the synthesis of novel and diverse molecular architectures. The ability of this spirocycle to confer favorable physicochemical properties makes it a highly attractive building block for the development of next-generation therapeutics. Further exploration of its reactivity, particularly in the context of specific biological targets and signaling pathways, will undoubtedly continue to fuel innovation in drug discovery.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Utility of 2-Oxa-6-azaspiro[3.3]heptane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a valuable building block in modern medicinal chemistry, primarily serving as a bioisosteric replacement for the morpholine moiety. Its unique three-dimensional structure imparts favorable physicochemical properties to drug candidates, such as reduced lipophilicity and improved metabolic stability, while maintaining or, in some cases, enhancing biological activity. These characteristics make 2-oxa-6-azaspiro[3.3]heptane derivatives highly attractive for the development of novel therapeutics targeting a range of diseases.

These application notes provide an overview of the synthesis, key physicochemical properties, and biological applications of 2-oxa-6-azaspiro[3.3]heptane derivatives. Detailed experimental protocols for the synthesis of the parent scaffold and a key drug intermediate are also presented, alongside diagrams of relevant biological pathways.

Advantages of Incorporating the 2-Oxa-6-azaspiro[3.3]heptane Moiety

The introduction of a spirocyclic center in the 2-oxa-6-azaspiro[3.3]heptane moiety offers several advantages over traditional cyclic amines like morpholine:

  • Reduced Lipophilicity: In most cases, replacing a morpholine with a 2-oxa-6-azaspiro[3.3]heptane group lowers the distribution coefficient (logD), which can lead to improved pharmacokinetic properties such as reduced off-target effects and better solubility.[1]

  • Increased Basicity: The spirocyclic structure often results in a higher basicity (pKa) compared to its morpholine counterpart.[1]

  • Improved Metabolic Stability: The spirocyclic core can be more resistant to metabolic degradation, leading to a longer half-life in vivo.

  • Novel Chemical Space: The rigid, three-dimensional nature of the scaffold allows for the exploration of new chemical space and can lead to improved target engagement.

Data Presentation: Physicochemical and Biological Properties

The following table summarizes the quantitative data for several compounds incorporating the 2-oxa-6-azaspiro[3.3]heptane moiety, comparing them to their respective morpholine analogues.

Compound/AnalogueTargetlogD7.4ΔlogD7.4 (vs. Morpholine Analogue)pKaΔpKa (vs. Morpholine Analogue)Potency (IC50/pIC50)Notes
AZD1979 (6b) [1]MCHr11.6-1.28.2+1.5-Favorable physicochemical properties.[2]
Morpholine Analogue (6a)[1]MCHr12.8-6.7--
Gefitinib Analogue (10b) [1]EGFRNot Reported-Not Reported-Decreased
Gefitinib (10a)EGFRNot Reported-Not Reported--
PF-06447475 Analogue (11b) [1]LRRK2Not Reported-Not Reported-Significant Loss
PF-06447475 (11a)LRRK2Not Reported-Not Reported-IC50 = 3 nMPotent, selective, and brain-penetrant.

Experimental Protocols

Protocol 1: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Hemioxalate

This protocol describes a common method for the synthesis of the parent 2-oxa-6-azaspiro[3.3]heptane scaffold as its hemioxalate salt, which improves stability and handling. The synthesis starts from the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-toluenesulfonamide.[3]

Materials:

  • 3-Bromo-2,2-bis(bromomethyl)propan-1-ol

  • p-Toluenesulfonamide

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Benzylamine

  • Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Oxalic acid

  • Diethyl ether

Procedure:

  • Step 1: Synthesis of N-Tosyl-2-oxa-6-azaspiro[3.3]heptane:

    • To a solution of p-toluenesulfonamide in DMF, add sodium hydride portion-wise at 0 °C.

    • Stir the mixture for 30 minutes, then add a solution of 3-bromo-2,2-bis(bromomethyl)propan-1-ol in DMF.

    • Heat the reaction mixture and monitor by TLC until the starting material is consumed.

    • Cool the mixture, quench with water, and extract with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield N-tosyl-2-oxa-6-azaspiro[3.3]heptane.

  • Step 2: Deprotection and Salt Formation:

    • Dissolve the N-tosyl protected intermediate in a suitable solvent and treat with a strong acid (e.g., HBr in acetic acid) or perform reductive detosylation.

    • Alternatively, for a more scalable approach, the tosyl group can be replaced with a benzyl group which is later removed by hydrogenolysis.

    • Following deprotection, dissolve the free amine in a mixture of methanol and diethyl ether.

    • Add a solution of oxalic acid in diethyl ether dropwise to precipitate the hemioxalate salt.

    • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain 2-oxa-6-azaspiro[3.3]heptane hemioxalate.

Protocol 2: Scalable Two-Step Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

This protocol outlines a practical and scalable synthesis of a key intermediate for the potent antibiotic drug candidate TBI-223.

Materials:

  • 2-Fluoro-4-nitroaniline

  • 3,3-Bis(bromomethyl)oxetane (BBMO)

  • Cesium carbonate (Cs2CO3) or Sodium Hydroxide (NaOH)

  • Acetone or other suitable solvent

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Step 1: Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO):

    • This starting material can be synthesized from tribromoneopentyl alcohol.

  • Step 2: N-Alkylation and Cyclization:

    • In a reaction vessel, combine 2-fluoro-4-nitroaniline, 3,3-bis(bromomethyl)oxetane (1.2 equivalents), and a base (e.g., Cs2CO3 or NaOH, 2.5 equivalents) in a suitable solvent like acetone.

    • Heat the mixture with stirring for approximately 16 hours.

    • Monitor the reaction progress by HPLC.

    • Upon completion, cool the reaction mixture and filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Triturate the crude product with MTBE to precipitate the desired product.

    • Filter the solid, wash with cold MTBE, and dry under vacuum to yield 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane with high purity (>99%).

Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathway and Inhibition

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a major genetic cause of Parkinson's disease. Hyperactivation of LRRK2 kinase activity is a key pathogenic event. The LRRK2 inhibitor PF-06447475, and its analogues containing the 2-oxa-6-azaspiro[3.3]heptane moiety, target the ATP-binding site of the LRRK2 kinase domain, thereby inhibiting its activity.

LRRK2_Pathway cluster_upstream Upstream Activators cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Effects Genetic Mutations Genetic Mutations LRRK2 LRRK2 Genetic Mutations->LRRK2 Environmental Stressors Environmental Stressors Environmental Stressors->LRRK2 Rab Protein Phosphorylation Rab Protein Phosphorylation LRRK2->Rab Protein Phosphorylation Neuroinflammation Neuroinflammation LRRK2->Neuroinflammation Vesicular Trafficking Dysfunction Vesicular Trafficking Dysfunction Rab Protein Phosphorylation->Vesicular Trafficking Dysfunction Lysosomal Dysfunction Lysosomal Dysfunction Rab Protein Phosphorylation->Lysosomal Dysfunction Neuronal Cell Death Neuronal Cell Death Vesicular Trafficking Dysfunction->Neuronal Cell Death Lysosomal Dysfunction->Neuronal Cell Death Neuroinflammation->Neuronal Cell Death Inhibitor 2-Oxa-6-azaspiro[3.3]heptane LRRK2 Inhibitor Inhibitor->LRRK2

Caption: LRRK2 signaling pathway in Parkinson's disease and the point of inhibition.

EGFR Signaling Pathway and Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation and survival. Its aberrant activation is a hallmark of many cancers. Gefitinib is an EGFR inhibitor, and analogues incorporating the 2-oxa-6-azaspiro[3.3]heptane moiety have been synthesized to improve its drug-like properties. These inhibitors typically compete with ATP for binding to the intracellular kinase domain of EGFR.

EGFR_Pathway cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2-Oxa-6-azaspiro[3.3]heptane EGFR Inhibitor Inhibitor->Dimerization

Caption: EGFR signaling pathway in cancer and the point of inhibition.

General Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel 2-oxa-6-azaspiro[3.3]heptane derivatives in a drug discovery program.

Workflow cluster_synthesis Synthesis & Purification cluster_evaluation In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Physicochemical Physicochemical Profiling (logD, pKa, Solubility) Characterization->Physicochemical Biological Biological Activity (IC50, Ki) Characterization->Biological ADME In Vitro ADME (Metabolic Stability, Permeability) Biological->ADME PK Pharmacokinetics ADME->PK Efficacy Efficacy Studies PK->Efficacy

Caption: General workflow for the synthesis and evaluation of drug candidates.

Conclusion

Derivatives of 2-oxa-6-azaspiro[3.3]heptane represent a promising class of compounds for drug discovery. Their ability to favorably modulate physicochemical properties while maintaining potent biological activity makes them a valuable tool for medicinal chemists. The provided protocols and data serve as a resource for researchers interested in exploring this scaffold for the development of next-generation therapeutics.

References

Application Notes and Protocols for the N-functionalization of 2-Oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxa-6-azaspiro[3.3]heptane is a key building block in modern medicinal chemistry, recognized for its role as a saturated heterocyclic scaffold. It is often employed as a bioisostere for morpholine, offering a unique three-dimensional structure that can lead to improved physicochemical and pharmacokinetic properties in drug candidates.[1][2] The incorporation of this spirocycle has been shown to decrease lipophilicity and enhance metabolic stability, making it a valuable motif in the design of novel therapeutics.[2]

These application notes provide detailed protocols for the synthesis of the 2-oxa-6-azaspiro[3.3]heptane core and its subsequent N-functionalization through various common and essential chemical transformations. The methodologies outlined are designed to be broadly applicable for the generation of diverse libraries of compounds for drug discovery and development programs.

Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

The parent 2-oxa-6-azaspiro[3.3]heptane can be synthesized through several reported routes, often starting from commercially available materials like tribromopentaerythritol. For improved stability, solubility, and handling, the final product is frequently isolated as a salt, such as an oxalate or a sulfonate salt.[3] A well-established method involves the cyclization with a protected amine followed by deprotection.

Protocol 1: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Tosylate Salt

This protocol is adapted from a scalable synthesis which provides the tosylate salt, a stable and soluble form of the title compound.[3]

Step 1: Synthesis of N-Benzyl-2-oxa-6-azaspiro[3.3]heptane

  • To a solution of 3,3-bis(bromomethyl)oxetane in a suitable solvent such as acetonitrile, add benzylamine and a base (e.g., potassium carbonate).

  • Heat the reaction mixture at reflux until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield N-benzyl-2-oxa-6-azaspiro[3.3]heptane.

Step 2: Debenzylation and Salt Formation

  • Dissolve the N-benzyl-2-oxa-6-azaspiro[3.3]heptane in methanol.

  • Add a catalytic amount of acetic acid, followed by palladium on activated carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., 5 bar) at room temperature overnight.[1]

  • Upon reaction completion, filter the catalyst through a pad of Celite.

  • To the filtrate containing the free base, add a solution of p-toluenesulfonic acid in a suitable solvent (e.g., 2-propanol).

  • The 2-oxa-6-azaspiro[3.3]heptane tosylate salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Tosylate reagent1 3,3-Bis(bromomethyl)oxetane intermediate N-Benzyl-2-oxa-6-azaspiro[3.3]heptane reagent1->intermediate Step 1: N-Benzylation reagent2 Benzylamine reagent2->intermediate product 2-Oxa-6-azaspiro[3.3]heptane Tosylate Salt intermediate->product Step 2: Debenzylation & Salt Formation reagent3 H₂, Pd/C p-Toluenesulfonic Acid reagent3->product

Caption: Workflow for the synthesis of 2-Oxa-6-azaspiro[3.3]heptane tosylate salt.

Protocols for N-Functionalization

The secondary amine of 2-oxa-6-azaspiro[3.3]heptane is a versatile handle for a wide range of functionalization reactions, allowing for the introduction of diverse substituents to explore the chemical space around this scaffold.

N-Arylation

N-arylation is a crucial transformation for incorporating this spirocycle into many drug scaffolds. Both classical and modern coupling methods can be employed.

This scalable protocol is particularly useful for the synthesis of N-aryl derivatives without the need for protecting groups, making it an efficient process.[4][5]

  • To a suitable solvent, such as sulfolane, add the aryl amine (e.g., 2-fluoro-4-nitroaniline) and 3,3-bis(bromomethyl)oxetane.

  • Heat the mixture to the desired temperature (e.g., 80°C).

  • Slowly add a solution of a strong base, such as aqueous sodium hydroxide, to the reaction mixture. The slow addition is critical to favor the desired cyclization over side reactions.

  • Stir the reaction at the elevated temperature for several hours until completion.

  • After cooling, the product can be isolated by precipitation upon the addition of water, followed by filtration and washing.

EntryAryl AmineBaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
12-Fluoro-4-nitroanilineNaOH (aq)Sulfolane80387>99

Data adapted from a specific large-scale synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.[4]

The Buchwald-Hartwig amination is a powerful and general method for the formation of C-N bonds.[6]

  • In an oven-dried flask under an inert atmosphere (e.g., Argon), combine the aryl halide (or triflate), 2-oxa-6-azaspiro[3.3]heptane (as the free base or a suitable salt), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the required temperature (typically 80-110°C) and stir until the starting materials are consumed.

  • Cool the reaction, dilute with a suitable solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)
14-BromotoluenePd₂(dba)₃ / XPhosNaOt-BuToluene100Typical >80
22-ChloropyridinePd₂(dba)₃ / SPhosCs₂CO₃Dioxane110Typical >70

Note: Yields are illustrative and based on general Buchwald-Hartwig protocols; specific optimization for 2-oxa-6-azaspiro[3.3]heptane may be required.

N_Arylation_Pathways cluster_0 Protecting-Group-Free cluster_1 Buchwald-Hartwig start 2-Oxa-6-azaspiro[3.3]heptane product N-Aryl-2-oxa-6- azaspiro[3.3]heptane start->product Pd Catalyst, Ligand, Base reagent_pgf Aryl Amine + 3,3-bis(bromomethyl)oxetane reagent_pgf->product NaOH, Sulfolane reagent_bh Aryl Halide reagent_bh->product

Caption: Comparison of N-Arylation strategies for 2-Oxa-6-azaspiro[3.3]heptane.

Reductive Amination

Reductive amination is a highly effective method for forming C-N bonds with aldehydes and ketones, leading to N-alkylated products.

This protocol is based on procedures for analogous spirocycles and is a standard method for alkylating secondary amines.[1][7][8]

  • Dissolve 2-oxa-6-azaspiro[3.3]heptane (as a suitable salt or free base) and the desired aldehyde or ketone (1.0-1.2 equivalents) in a solvent such as dichloroethane (DCE) or methanol (MeOH).

  • If starting from the salt, a tertiary amine base (e.g., triethylamine) may be added to liberate the free amine.

  • Add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild and can be used in a one-pot procedure. Sodium cyanoborohydride (NaBH₃CN) is also effective.[9]

  • A small amount of acetic acid can be added to catalyze the formation of the intermediate iminium ion.

  • Stir the reaction at room temperature for several hours to overnight.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

EntryCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DCE12Typical >85
2AcetoneNaBH(OAc)₃DCE16Typical >80
3CyclohexanoneNaBH₃CNMeOH12Typical >85

Note: Yields are illustrative and based on general reductive amination protocols.

N-Acylation

N-acylation with acid chlorides or anhydrides is a straightforward method to introduce amide functionalities.

This is a standard protocol for the acylation of secondary amines.[10]

  • Dissolve 2-oxa-6-azaspiro[3.3]heptane in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the acid chloride (1.0-1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting amide by column chromatography or recrystallization.

EntryAcylating AgentBaseSolventTime (h)Yield (%)
1Acetyl ChlorideEt₃NDCM1Typical >90
2Benzoyl ChlorideDIPEADCM2Typical >90
3Cyclopropanecarbonyl chlorideEt₃NTHF2Typical >85

Note: Yields are illustrative and based on general N-acylation protocols.

N-Sulfonylation

The formation of sulfonamides is a common strategy in medicinal chemistry to introduce groups that can act as hydrogen bond donors and acceptors.

This is a standard protocol for the sulfonylation of secondary amines.[11]

  • Dissolve 2-oxa-6-azaspiro[3.3]heptane in an anhydrous aprotic solvent like dichloromethane (DCM) or pyridine.

  • Add a base such as triethylamine (if not using pyridine as the solvent) (1.5-2.0 equivalents).

  • Cool the mixture to 0°C.

  • Add the sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) (1.0-1.1 equivalents) portion-wise or dropwise.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-16 hours until the reaction is complete.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

EntrySulfonylating AgentBaseSolventTime (h)Yield (%)
1Methanesulfonyl ChlorideEt₃NDCM3Typical >90
2p-Toluenesulfonyl ChloridePyridinePyridine4Typical >90
3Dansyl ChlorideEt₃NDCM12Typical >85

Note: Yields are illustrative and based on general N-sulfonylation protocols.

N_Functionalization_Overview cluster_products N-Functionalized Products start 2-Oxa-6-azaspiro[3.3]heptane prod_aryl N-Aryl start->prod_aryl N-Arylation prod_alkyl N-Alkyl start->prod_alkyl Reductive Amination prod_acyl N-Acyl (Amide) start->prod_acyl N-Acylation prod_sulfonyl N-Sulfonyl (Sulfonamide) start->prod_sulfonyl N-Sulfonylation reagent_aryl Ar-X, Pd Catalyst, Base reagent_aryl->prod_aryl reagent_alkyl R-CHO, NaBH(OAc)₃ reagent_alkyl->prod_alkyl reagent_acyl R-COCl, Base reagent_acyl->prod_acyl reagent_sulfonyl R-SO₂Cl, Base reagent_sulfonyl->prod_sulfonyl

Caption: Overview of key N-functionalization reactions for 2-Oxa-6-azaspiro[3.3]heptane.

References

Application Notes: Incorporating the 2-Oxa-6-azaspiro[3.3]heptane Motif into PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Pivotal Role of the Linker

Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven, catalytic degradation of target proteins.[1] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[2][3][4] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1]

Upon cellular entry, the PROTAC forms a ternary complex with the POI and an E3 ligase.[1] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[2][3] The PROTAC is then released to engage another target protein molecule, enabling a catalytic cycle of degradation.[3]

The linker is a critical determinant of a PROTAC's efficacy, influencing not only the formation and stability of the ternary complex but also its physicochemical properties, including solubility and cell permeability.[5][6][7][8] The length, rigidity, and chemical composition of the linker dictate the relative orientation of the POI and E3 ligase, which is crucial for productive ubiquitination.[9][10]

The Rationale for Rigid and Spirocyclic Linkers: The Case for 2-Oxa-6-azaspiro[3.3]heptane

While flexible linkers, such as alkyl and polyethylene glycol (PEG) chains, are commonly used, there is growing interest in the use of rigid and spirocyclic scaffolds in PROTAC design.[6] Rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding and potentially increasing potency and selectivity.[11]

Spirocyclic structures, which contain two rings connected by a single common atom, offer a unique three-dimensional and rigid geometry.[12] This rigidity can lock the molecular conformation, providing a well-defined spatial arrangement of the two ligands.[12][13] Incorporating sp3-rich spirocyclic motifs can also lead to improved physicochemical properties, such as increased solubility and metabolic stability, and decreased lipophilicity, when compared to more planar, aromatic structures.[12][14]

The 2-Oxa-6-azaspiro[3.3]heptane motif has emerged as an attractive building block in medicinal chemistry. It has been proposed as a bioisosteric replacement for morpholine, offering the potential for improved aqueous solubility and metabolic stability.[13] Its strained ring system provides well-defined exit vectors for chemical modification, making it an ideal candidate for incorporation into PROTAC linkers.[12] Derivatives such as 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid are commercially available as PROTAC linkers, indicating their utility in this field.[15][16]

By incorporating the 2-Oxa-6-azaspiro[3.3]heptane motif, researchers can explore a novel chemical space for PROTAC linkers, aiming to enhance conformational rigidity and improve drug-like properties. This can lead to the development of more potent, selective, and bioavailable protein degraders.

Data Presentation

The following tables are illustrative examples of how quantitative data for a hypothetical PROTAC, "SpiroPROTAC-1," incorporating a 2-Oxa-6-azaspiro[3.3]heptane linker, would be presented.

Table 1: In Vitro Degradation of Target Protein X by SpiroPROTAC-1

Cell LineTreatment Time (h)DC₅₀ (nM)Dₘₐₓ (%)
Cell Line A241595
Cell Line B242592

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: Ternary Complex Formation and Binding Affinity of SpiroPROTAC-1

AssayAnalyte 1Analyte 2K D (nM)Cooperativity (α)
ITCSpiroPROTAC-1Target Protein X80N/A
ITCSpiroPROTAC-1E3 Ligase150N/A
TR-FRETTarget Protein X + SpiroPROTAC-1E3 Ligase254.8

K D: Dissociation constant. Cooperativity (α) is a measure of the enhancement of binding of the second protein upon formation of the binary complex.

Table 3: Cellular Permeability of SpiroPROTAC-1

AssayApparent Permeability (P app) (10⁻⁶ cm/s)Efflux Ratio
PAMPA5.2N/A
Caco-2 (A to B)3.81.2
Caco-2 (B to A)4.6

PAMPA: Parallel Artificial Membrane Permeability Assay. Caco-2: A human colon adenocarcinoma cell line used as a model of the intestinal epithelium.

Visualization of Pathways and Workflows

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Recruits Ternary->POI Ternary->PROTAC Recycled Ternary->E3 Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow start Start cell_culture Cell Culture & PROTAC Treatment start->cell_culture lysis Cell Lysis & Protein Quantification (BCA) cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-POI) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection secondary_ab->detection analysis Densitometry Analysis & Normalization detection->analysis end End (DC50/Dmax) analysis->end

Caption: Western Blot Experimental Workflow.

Experimental Protocols

Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein induced by a PROTAC.[6][10][17]

1. Cell Seeding and Treatment:

  • Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
  • Prepare serial dilutions of the PROTAC in cell culture medium.
  • Treat cells with the PROTAC dilutions for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash cells with ice-cold PBS.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.
  • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

3. SDS-PAGE and Protein Transfer:

  • Denature protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.
  • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
  • Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Protocol 2: In Vitro Ubiquitination Assay

This assay provides direct evidence of a PROTAC's ability to mediate the ubiquitination of its target protein.[2][8]

1. Reagents and Materials:

  • Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex.
  • Recombinant target protein (POI).
  • Ubiquitin and ATP.
  • PROTAC of interest.
  • Ubiquitination reaction buffer.

2. Reaction Setup:

  • Assemble the reaction mixture on ice, containing the E1, E2, E3, POI, ubiquitin, ATP, and reaction buffer.
  • Add the PROTAC at various concentrations. Include a no-PROTAC control.
  • Initiate the reaction by incubating at 37°C for a specified time (e.g., 1-2 hours).

3. Analysis:

  • Stop the reaction by adding SDS-PAGE loading buffer.
  • Separate the reaction products by SDS-PAGE and transfer to a membrane.
  • Perform a Western blot using an antibody against the target protein to detect the unmodified and ubiquitinated forms. A ladder of higher molecular weight bands indicates polyubiquitination.[2]

Protocol 3: TR-FRET Assay for Ternary Complex Formation

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[3][7][18]

1. Reagents and Materials:

  • Tagged recombinant target protein (e.g., GST-tagged).
  • Tagged recombinant E3 ligase (e.g., His-tagged).
  • TR-FRET donor-labeled antibody (e.g., anti-GST-Tb).
  • TR-FRET acceptor-labeled antibody (e.g., anti-His-d2).
  • PROTAC of interest.
  • Assay buffer.

2. Assay Procedure:

  • In a microplate, add the tagged target protein, tagged E3 ligase, and a serial dilution of the PROTAC.
  • Add the donor and acceptor-labeled antibodies.
  • Incubate the plate at room temperature to allow for ternary complex formation.
  • Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor.

3. Data Analysis:

  • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
  • Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration-dependent formation of the ternary complex.

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to assess the passive permeability of a PROTAC.[5][13]

1. Materials:

  • PAMPA plate (a 96-well filter plate with a lipid-infused artificial membrane).
  • 96-well acceptor plate.
  • PROTAC stock solution.
  • Phosphate-buffered saline (PBS).

2. Assay Procedure:

  • Add buffer to the acceptor plate wells.
  • Add the PROTAC solution to the donor wells of the filter plate.
  • Place the filter plate on top of the acceptor plate, creating a "sandwich".
  • Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.
  • After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

3. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([drug]acceptor / [drug]equilibrium)) where Vd and Va are the volumes of the donor and acceptor wells, A is the membrane area, and t is the incubation time.

References

Application Notes & Protocols for the Scalable Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxa-6-azaspiro[3.3]heptane is a key saturated heterocyclic scaffold that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure makes it an attractive bioisostere for commonly used groups like morpholine and piperidine. The incorporation of this spirocycle can lead to improved physicochemical properties in drug candidates, such as enhanced aqueous solubility, metabolic stability, and a more favorable pharmacokinetic profile. These characteristics make 2-Oxa-6-azaspiro[3.3]heptane a valuable building block for the synthesis of novel pharmaceutical intermediates. This document provides a detailed overview of a scalable synthetic route to this important compound.

Synthetic Strategies

The synthesis of 2-Oxa-6-azaspiro[3.3]heptane has been approached through various routes. A widely recognized method commences with the commercially available and cost-effective flame retardant, tribromoneopentyl alcohol (TBNPA). This strategy involves a two-step process:

  • Formation of the N-Tosyl Protected Intermediate: TBNPA undergoes a cyclization reaction with p-toluenesulfonamide in the presence of a base. This step concurrently forms both the oxetane and the N-tosyl protected azetidine rings to yield N-tosyl-2-oxa-6-azaspiro[3.3]heptane.

  • Deprotection of the Azetidine: The tosyl protecting group is subsequently removed to afford the free amine. A common method for this deprotection involves the use of magnesium turnings. However, this step has been noted to present challenges on a larger scale due to difficulties in filtering the magnesium salts, which can lead to reduced yields.

An alternative and more recent scalable approach has been developed for a substituted derivative, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, which is a key intermediate for the tuberculosis drug candidate TBI-223.[1][2][3] This route bypasses the synthesis of the parent 2-oxa-6-azaspiro[3.3]heptane by reacting 3,3-bis(bromomethyl)oxetane (BBMO) with 2-fluoro-4-nitroaniline.[1][2][3] While this is a highly efficient and scalable process, it does not yield the unsubstituted parent compound.

This protocol will focus on the synthesis of the parent 2-Oxa-6-azaspiro[3.3]heptane, with particular attention to overcoming the challenges of the deprotection and isolation steps.

Experimental Workflow

The overall workflow for the synthesis of 2-Oxa-6-azaspiro[3.3]heptane is depicted below.

G cluster_0 Step 1: Synthesis of N-Tosyl-2-oxa-6-azaspiro[3.3]heptane cluster_1 Step 2: Deprotection and Isolation TBNPA Tribromoneopentyl Alcohol (TBNPA) Reaction1 Cyclization Reaction TBNPA->Reaction1 pTSA p-Toluenesulfonamide pTSA->Reaction1 Base Base (e.g., NaOH) Base->Reaction1 Solvent1 Solvent Solvent1->Reaction1 Intermediate N-Tosyl-2-oxa-6-azaspiro[3.3]heptane Reaction1->Intermediate Intermediate_copy N-Tosyl-2-oxa-6-azaspiro[3.3]heptane Reaction2 Deprotection Intermediate_copy->Reaction2 Mg Magnesium Turnings Mg->Reaction2 Solvent2 Methanol Solvent2->Reaction2 FreeBase 2-Oxa-6-azaspiro[3.3]heptane (Free Base) Reaction2->FreeBase Isolation Salt Formation & Isolation FreeBase->Isolation Acid Acid (e.g., Oxalic or Sulfonic Acid) Acid->Isolation FinalProduct 2-Oxa-6-azaspiro[3.3]heptane Salt Isolation->FinalProduct

Synthetic workflow for 2-Oxa-6-azaspiro[3.3]heptane.

Quantitative Data Summary

The following table summarizes typical yields and purities for the synthesis of a derivative, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, which demonstrates a highly scalable process. While the protocol below is for the parent compound, this data illustrates the efficiency of related modern synthetic methods.

StepStarting MaterialProductScaleYieldPurityReference
Synthesis of 3,3-bis(bromomethyl)oxetane (BBMO)Tribromoneopentyl alcohol (TBNPA)3,3-bis(bromomethyl)oxetane (BBMO)400 g72%>95%[3]
Alkylation to form the substituted spirocycle2-fluoro-4-nitroaniline and BBMO6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane100 g87%>99%[1][3]

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Tosyl-2-oxa-6-azaspiro[3.3]heptane

This procedure is adapted from established literature methods.[2]

Materials:

  • Tribromoneopentyl alcohol (TBNPA)

  • p-Toluenesulfonamide

  • Sodium hydroxide (NaOH)

  • Suitable solvent (e.g., tert-amyl alcohol)

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of p-toluenesulfonamide in the chosen solvent, add sodium hydroxide pellets and heat the mixture to reflux.

  • Add a solution of tribromoneopentyl alcohol (TBNPA) in the same solvent to the refluxing mixture over a period of 1-2 hours.

  • Continue to heat the reaction mixture at reflux for 12-18 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain N-tosyl-2-oxa-6-azaspiro[3.3]heptane as a solid.

Protocol 2: Deprotection and Isolation of 2-Oxa-6-azaspiro[3.3]heptane as a Sulfonate Salt

This protocol is based on methods described in the literature, which highlight improved isolation techniques.[4]

Materials:

  • N-Tosyl-2-oxa-6-azaspiro[3.3]heptane

  • Magnesium turnings

  • Methanol

  • A suitable sulfonic acid (e.g., methanesulfonic acid or p-toluenesulfonic acid)

  • Reaction vessel equipped with a mechanical stirrer and an inert atmosphere inlet

  • Sonication bath

  • Filtration apparatus

Procedure:

  • To a suspension of magnesium turnings in methanol under an inert atmosphere (e.g., nitrogen or argon), add the N-tosyl-2-oxa-6-azaspiro[3.3]heptane.

  • Sonicate the mixture at room temperature for 1-2 hours. The progress of the deprotection can be monitored by TLC or LC-MS.

  • Upon completion of the reaction, filter the mixture to remove the magnesium salts. Note: This filtration can be sluggish and may require careful handling to maximize product recovery.

  • To the resulting filtrate containing the free base, add a solution of the chosen sulfonic acid in methanol dropwise with stirring.

  • The sulfonate salt of 2-Oxa-6-azaspiro[3.3]heptane will precipitate out of the solution.

  • Stir the resulting slurry for an additional hour to ensure complete precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold methanol, and dry under vacuum to yield the desired 2-Oxa-6-azaspiro[3.3]heptane sulfonate salt. This salt is reported to be a stable, crystalline solid with improved solubility characteristics.[4]

References

Application Notes and Protocols: The Role of 2-Oxa-6-azaspiro[3.3]heptane in the Development of the Tuberculosis Drug Candidate TBI-223

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the development of novel, safer, and more effective treatments. The oxazolidinone class of antibiotics has emerged as a critical component of treatment regimens for multidrug-resistant TB (MDR-TB). TBI-223 is a promising next-generation oxazolidinone antibiotic, currently in clinical development, that incorporates a unique 2-oxa-6-azaspiro[3.3]heptane moiety. This structural feature is key to its improved safety profile compared to earlier oxazolidinones like linezolid. TBI-223 demonstrates potent antimycobacterial activity while exhibiting significantly reduced inhibition of mammalian mitochondrial protein synthesis, the primary cause of the hematological toxicity associated with long-term linezolid therapy.[1][2]

These application notes provide a comprehensive overview of the preclinical data for TBI-223 and detailed protocols for key experiments relevant to its development, including the synthesis of a key intermediate, in vitro activity assessment, and evaluation of mitochondrial toxicity.

Data Presentation

In Vitro Antimycobacterial Activity of TBI-223

The minimum inhibitory concentration (MIC) is a critical measure of a drug's in vitro potency against a specific microorganism. The following table summarizes the MIC values of TBI-223 against various Mycobacterium species.

OrganismMIC (µg/mL)
Mycobacterium tuberculosis H37Rv0.5
Drug-Resistant M. tuberculosis Strains0.25 - 1.0
Mycobacterium avium8
Mycobacterium kansasii1
Mycobacterium abscessus16

Data compiled from multiple preclinical studies.

Comparative Safety Profile: TBI-223 vs. Linezolid

A key advantage of TBI-223 is its improved safety profile, particularly its reduced impact on mitochondrial protein synthesis. The following table compares the 50% inhibitory concentrations (IC50) for mitochondrial protein synthesis between TBI-223 and linezolid.

CompoundMammalian Mitochondrial Protein Synthesis IC50 (µM)
TBI-223 >74
Linezolid8

This significant difference in IC50 values highlights the reduced potential for mitochondrial toxicity with TBI-223.[2]

Preclinical Pharmacokinetics of TBI-223

Understanding the pharmacokinetic profile of a drug candidate is essential for predicting its behavior in humans. The table below summarizes key pharmacokinetic parameters of TBI-223 in various preclinical species.

SpeciesBioavailability (%)Half-life (hours)
MouseHigh3
RatHigh8
DogHighNot Specified

These data indicate good oral absorption and a reasonable half-life across different species, supporting its development as an oral therapeutic.[2]

Experimental Protocols

Synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane (Key Intermediate for TBI-223)

This protocol describes a scalable, two-step process for the synthesis of a key intermediate in the production of TBI-223.

Step 1: Synthesis of 3,3-bis(bromomethyl)oxetane

  • Materials: Tribromoneopentyl alcohol, sodium hydroxide, water, diethyl ether.

  • Procedure:

    • Dissolve tribromoneopentyl alcohol in diethyl ether.

    • Add an aqueous solution of sodium hydroxide to the reaction mixture.

    • Stir vigorously at room temperature for 12-18 hours.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain crude 3,3-bis(bromomethyl)oxetane.

    • Purify the crude product by vacuum distillation.

Step 2: Synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

  • Materials: 2-fluoro-4-nitroaniline, 3,3-bis(bromomethyl)oxetane, cesium carbonate, acetone.

  • Procedure:

    • To a solution of 2-fluoro-4-nitroaniline in acetone, add cesium carbonate and 3,3-bis(bromomethyl)oxetane.

    • Reflux the reaction mixture for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to yield 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane as a solid.

Note: A detailed, publicly available protocol for the final conversion of this intermediate to TBI-223 is not available, likely due to proprietary reasons. The final steps would typically involve reduction of the nitro group to an amine, followed by formation of the oxazolidinone ring and subsequent functionalization to yield the final TBI-223 molecule.

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used method for determining the MIC of antitubercular compounds.

  • Materials:

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

    • Mycobacterium tuberculosis H37Rv culture.

    • TBI-223 stock solution (in DMSO).

    • Sterile 96-well microplates.

    • Alamar Blue reagent.

    • 10% Tween 80 solution.

  • Procedure:

    • Prepare serial two-fold dilutions of TBI-223 in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL.

    • Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

    • Inoculate each well (except for the sterile control wells) with 100 µL of the diluted bacterial suspension.

    • Include drug-free wells as growth controls.

    • Seal the plates and incubate at 37°C for 5-7 days.

    • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 10% Tween 80 to each well.

    • Re-incubate the plates for 24 hours.

    • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

    • The MIC is defined as the lowest concentration of TBI-223 that prevents the color change from blue to pink.

In Vitro Mitochondrial Protein Synthesis (MPS) Inhibition Assay

This assay is crucial for assessing the potential mitochondrial toxicity of oxazolidinone antibiotics.

  • Materials:

    • Isolated rat liver or heart mitochondria.

    • Mitochondrial protein synthesis buffer (containing KCl, MgSO4, amino acids, and an energy source).

    • [35S]-methionine (radiolabeled amino acid).

    • TBI-223 and Linezolid stock solutions (in DMSO).

    • Cycloheximide (to inhibit cytoplasmic protein synthesis).

    • Trichloroacetic acid (TCA).

    • Scintillation fluid.

  • Procedure:

    • Isolate mitochondria from fresh rat liver or heart tissue using differential centrifugation.

    • Prepare a reaction mixture containing the mitochondrial protein synthesis buffer, cycloheximide, and varying concentrations of TBI-223 or linezolid.

    • Initiate the protein synthesis reaction by adding the isolated mitochondria and [35S]-methionine to the reaction mixture.

    • Incubate the reaction at 37°C for 60 minutes.

    • Stop the reaction by adding ice-cold TCA to precipitate the proteins.

    • Collect the precipitated proteins on a filter membrane and wash thoroughly with TCA.

    • Measure the radioactivity of the filters using a liquid scintillation counter.

    • Calculate the percentage of inhibition of mitochondrial protein synthesis for each drug concentration compared to the untreated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.

In Vivo Efficacy Testing in a Murine Tuberculosis Model

The mouse model of chronic tuberculosis is a standard for evaluating the in vivo efficacy of new drug candidates.

  • Materials:

    • BALB/c mice (6-8 weeks old).

    • Mycobacterium tuberculosis H37Rv.

    • Aerosol exposure system.

    • TBI-223 formulation for oral gavage.

    • Positive control drugs (e.g., isoniazid, rifampicin).

    • Vehicle control.

    • Middlebrook 7H11 agar plates.

  • Procedure:

    • Infection: Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a lung infection of approximately 100-200 colony-forming units (CFU).

    • Treatment: Four weeks post-infection, randomize mice into treatment groups: vehicle control, TBI-223 (at various doses), and positive control. Administer the treatments orally, once daily, for 4-8 weeks.

    • Bacterial Load Determination: At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens.

    • Homogenize the organs in sterile saline.

    • Plate serial dilutions of the organ homogenates onto Middlebrook 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of CFU to determine the bacterial load in each organ.

    • Analysis: Compare the log10 CFU reduction in the TBI-223 treated groups to the vehicle control and positive control groups to determine the in vivo efficacy.

Mandatory Visualizations

TBI223_Mechanism_of_Action cluster_bacterium Mycobacterium tuberculosis Bacterial_Ribosome Bacterial 50S Ribosome Protein_Synthesis Protein Synthesis Bacterial_Ribosome->Protein_Synthesis Essential for Bacterial_Ribosome->Inhibition Inhibition of Protein Synthesis Bacterial_Growth Bacterial Growth & Survival Protein_Synthesis->Bacterial_Growth Leads to TBI_223 TBI-223 TBI_223->Bacterial_Ribosome MIC_Determination_Workflow Start Start Prepare_Drug_Dilutions Prepare serial dilutions of TBI-223 in a 96-well plate Start->Prepare_Drug_Dilutions Prepare_Inoculum Prepare and dilute M. tuberculosis suspension Prepare_Drug_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate wells with bacterial suspension Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate at 37°C for 5-7 days Inoculate_Plate->Incubate_Plate Add_Reagents Add Alamar Blue and Tween 80 Incubate_Plate->Add_Reagents Reincubate Re-incubate for 24 hours Add_Reagents->Reincubate Read_Results Observe color change (Blue = No Growth, Pink = Growth) Reincubate->Read_Results Determine_MIC MIC = Lowest concentration with no color change Read_Results->Determine_MIC End End Determine_MIC->End InVivo_Efficacy_Workflow Start Start Infect_Mice Infect mice with M. tuberculosis via aerosol Start->Infect_Mice Establish_Chronic_Infection Allow infection to become chronic (4 weeks) Infect_Mice->Establish_Chronic_Infection Randomize_Groups Randomize mice into treatment groups Establish_Chronic_Infection->Randomize_Groups Treat_Mice Administer TBI-223, controls orally for 4-8 weeks Randomize_Groups->Treat_Mice Euthanize_and_Harvest Euthanize mice and harvest lungs and spleens Treat_Mice->Euthanize_and_Harvest Homogenize_and_Plate Homogenize organs and plate serial dilutions Euthanize_and_Harvest->Homogenize_and_Plate Incubate_Plates Incubate plates at 37°C for 3-4 weeks Homogenize_and_Plate->Incubate_Plates Count_CFU Count Colony-Forming Units (CFU) Incubate_Plates->Count_CFU Analyze_Data Analyze CFU reduction to determine efficacy Count_CFU->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for the Stereoselective Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxa-6-azaspiro[3.3]heptane scaffold is a valuable structural motif in medicinal chemistry, often considered a bioisostere of morpholine and piperidine with potentially improved physicochemical properties such as aqueous solubility and metabolic stability.[1] The rigid, three-dimensional structure of this spirocycle makes it an attractive component for the design of novel therapeutic agents. The stereochemistry of substituents on the spirocyclic core can significantly influence biological activity, making the development of stereoselective synthetic methodologies a critical area of research. These application notes provide an overview of key stereoselective methods for the synthesis of 2-oxa-6-azaspiro[3.3]heptane derivatives, complete with detailed protocols and comparative data.

Methodologies for Stereoselective Synthesis

Two primary strategies for introducing chirality into the 2-oxa-6-azaspiro[3.3]heptane framework are highlighted: diastereoselective synthesis of 1-substituted 2-azaspiro[3.3]heptanes using a chiral auxiliary and enantioselective functionalization of a pre-formed spirocyclic core via rhodium-catalyzed cyclopropanation.

Diastereoselective Synthesis of 1-Substituted 2-Azaspiro[3.3]heptanes via Chiral Auxiliary

This methodology relies on the highly diastereoselective addition of a cyclobutanecarboxylate enolate to a chiral N-tert-butanesulfinyl imine (Davis-Ellman imine). The chiral auxiliary directs the nucleophilic addition, establishing a stereocenter that guides the subsequent formation of the spirocyclic system. The overall process involves three key steps: diastereoselective addition, reduction of the ester, and intramolecular cyclization. This approach has been successfully applied to the synthesis of 1-substituted 2-azaspiro[3.3]heptanes, which are close analogs of the target 2-oxa-6-azaspiro[3.3]heptane scaffold.

Logical Relationship of the Diastereoselective Synthesis

G cluster_0 Step 1: Diastereoselective Addition cluster_1 Step 2: Reduction cluster_2 Step 3: Intramolecular Cyclization A Ethyl Cyclobutanecarboxylate C Diastereoselective Adduct A->C LDA, THF, -78 °C B Chiral N-tert-butanesulfinyl Imine B->C D Amino Alcohol C->D LiAlH4 or other reducing agent E 1-Substituted 2-Azaspiro[3.3]heptane D->E Mesylation followed by base-mediated cyclization

Caption: Workflow for the diastereoselective synthesis of 1-substituted 2-azaspiro[3.3]heptanes.

Quantitative Data Summary

EntryImine Substituent (R)ProductYield (%)Diastereomeric Ratio (dr)
1Phenyl1-Phenyl-2-azaspiro[3.3]heptane9098:2
24-Methoxyphenyl1-(4-Methoxyphenyl)-2-azaspiro[3.3]heptane8597:3
32-Thienyl1-(2-Thienyl)-2-azaspiro[3.3]heptane8295:5

Experimental Protocol: Diastereoselective Synthesis of 1-Phenyl-2-azaspiro[3.3]heptane

Step 1: Diastereoselective Addition

  • To a solution of diisopropylamine (1.2 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise.

  • Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

  • Add a solution of ethyl cyclobutanecarboxylate (1.0 equiv.) in anhydrous THF dropwise to the LDA solution.

  • Stir the mixture at -78 °C for 1 hour to generate the corresponding lithium enolate.

  • Add a solution of (R)-N-benzylidene-2-methylpropane-2-sulfinamide (chiral N-tert-butanesulfinyl imine, 1.0 equiv.) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the diastereomerically enriched adduct.

Step 2: Reduction of the Ester

  • To a solution of the purified adduct (1.0 equiv.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH4, 2.0 equiv.) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then water again (Fieser workup).

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude amino alcohol, which can often be used in the next step without further purification.

Step 3: Intramolecular Cyclization

  • Dissolve the crude amino alcohol (1.0 equiv.) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (2.5 equiv.) followed by methanesulfonyl chloride (1.2 equiv.) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Wash the mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude mesylate.

  • Dissolve the crude mesylate in a suitable solvent such as THF or acetonitrile.

  • Add a base, such as potassium carbonate or sodium hydride (2.0-3.0 equiv.), and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature, filter, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to afford the 1-phenyl-2-azaspiro[3.3]heptane.

Enantioselective Rhodium-Catalyzed Cyclopropanation

This method introduces chirality to a pre-existing 2-azaspiro[3.3]heptane scaffold bearing an exocyclic methylene group. A chiral dirhodium tetracarboxylate catalyst is employed to catalyze the reaction between the methylene-azaspiro[3.3]heptane and a diazo compound, leading to the formation of a spirocyclopropane derivative with high enantioselectivity.[2] This approach is particularly useful for the late-stage introduction of stereochemical complexity.

Experimental Workflow for Enantioselective Cyclopropanation

G A Methylene-2-azaspiro[3.3]heptane Derivative D Reaction Mixture (DCM, rt) A->D B Diazoacetate B->D C Chiral Rhodium Catalyst C->D E Purification (Column Chromatography) D->E F Enantioenriched Spirocyclopropane Derivative E->F

Caption: General workflow for the rhodium-catalyzed enantioselective cyclopropanation.

Quantitative Data Summary

EntryDiazoacetateCatalystYield (%)Enantiomeric Excess (ee, %)
1Ethyl diazoacetateRh₂(S-PTAD)₄8595
2Methyl phenyldiazoacetateRh₂(S-DOSP)₄7892
3tert-Butyl diazoacetateRh₂(S-PTAD)₄8297

Experimental Protocol: Enantioselective Synthesis of a 2-Azaspiro[3.3]heptane-spiro-cyclopropane Derivative

  • To a solution of the N-protected methylene-2-azaspiro[3.3]heptane (1.0 equiv.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add the chiral dirhodium catalyst (e.g., Rh₂(S-PTAD)₄, 1 mol%).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of the diazoacetate (e.g., ethyl diazoacetate, 1.2 equiv.) in anhydrous DCM dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched spirocyclopropane derivative.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) analysis.

Conclusion

The methodologies presented here offer robust and stereocontrolled routes to chiral 2-oxa-6-azaspiro[3.3]heptane derivatives and their close analogs. The diastereoselective approach using a chiral auxiliary provides excellent control over the formation of 1-substituted derivatives, while the enantioselective rhodium-catalyzed cyclopropanation allows for the efficient introduction of chirality at a later stage. These protocols and the accompanying data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the exploration of the chemical space and biological potential of this important spirocyclic scaffold. Further research into novel stereoselective methods, such as enantioselective Paternò-Büchi reactions for direct oxetane formation and organocatalytic strategies, will continue to expand the synthetic toolbox for accessing these valuable compounds.

References

Application Notes and Protocols for Parallel Synthesis of Compound Libraries Using 2-Oxa-6-azaspiro[3.3]heptane Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spirocyclic scaffolds have emerged as crucial building blocks in modern drug discovery, offering a unique three-dimensional architecture that can lead to improved physicochemical and pharmacological properties of drug candidates. Among these, 2-oxa-6-azaspiro[3.3]heptane has gained significant attention as a versatile scaffold. Its strained ring system and defined exit vectors provide a novel chemical space for exploration. As a bioisostere for commonly used motifs like morpholine and piperazine, it can confer favorable properties such as reduced lipophilicity and improved metabolic stability.[1][2] The oxalate salt of 2-oxa-6-azaspiro[3.3]heptane is often utilized for its improved stability and handling characteristics.[3]

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-oxa-6-azaspiro[3.3]heptane oxalate in the parallel synthesis of compound libraries, a key strategy for accelerating lead discovery and optimization in drug development.[4]

Advantages of Incorporating the 2-Oxa-6-azaspiro[3.3]heptane Scaffold

The incorporation of the 2-oxa-6-azaspiro[3.3]heptane motif into compound libraries can offer several advantages:

  • Increased Three-Dimensionality: The spirocyclic nature of the scaffold introduces a high degree of sp3 character, enabling a more thorough exploration of three-dimensional chemical space compared to flat aromatic structures.[5][6]

  • Improved Physicochemical Properties: Replacing traditional heterocycles with 2-oxa-6-azaspiro[3.3]heptane can lead to a significant decrease in lipophilicity (logD7.4) and an increase in basicity (pKa), which can improve solubility and reduce off-target effects.[1]

  • Metabolic Stability: The unique spirocyclic core can be more resistant to metabolic degradation compared to more common heterocyclic rings, potentially leading to improved pharmacokinetic profiles.[2]

  • Novelty and Intellectual Property: The use of such novel scaffolds can lead to the discovery of compounds with new biological activities and provide a strong basis for intellectual property protection.

Quantitative Data Summary

The following table summarizes the impact of replacing a morpholine moiety with a 2-oxa-6-azaspiro[3.3]heptane group on the physicochemical properties of a specific compound, AZD1979.

PropertyMorpholine Analog (6a)2-Oxa-6-azaspiro[3.3]heptane Analog (6b)Change (Δ)Reference
pKa --+1.5[1]
logD7.4 ---1.2[1]

Experimental Protocols

This section provides detailed protocols for the parallel synthesis of a diversified compound library starting from this compound. The workflow involves a deprotection step followed by parallel amide coupling reactions.

Workflow for Parallel Library Synthesis

G cluster_0 Preparation of 2-Oxa-6-azaspiro[3.3]heptane Free Base cluster_1 Parallel Amide Coupling cluster_2 Purification and Analysis start This compound deprotection Deprotection: - Dissolve in aqueous base (e.g., NaOH) - Extract with organic solvent (e.g., DCM) - Dry and concentrate start->deprotection free_base 2-Oxa-6-azaspiro[3.3]heptane (Free Base) deprotection->free_base reaction Parallel Reaction in 96-well plate: - Dispense free base solution - Dispense carboxylic acid solutions - Dispense coupling reagents and base - Stir at room temperature free_base->reaction reagents Array of Carboxylic Acids (R-COOH) Coupling Reagents (e.g., HATU, HOBt) Base (e.g., DIPEA) reagents->reaction library Crude Compound Library reaction->library purification Parallel Purification: - High-throughput HPLC or - Solid-phase extraction (SPE) library->purification analysis Quality Control: - LC-MS for identity and purity - NMR for selected compounds purification->analysis final_library Purified Compound Library analysis->final_library G cluster_0 Scaffold Properties cluster_1 Drug Discovery Goals cluster_2 Synthetic Strategy prop1 High sp3 Character strategy Parallel Synthesis of Compound Libraries prop1->strategy Enables 3D diversity prop2 Improved Physicochemical Properties (e.g., lower logD) prop2->strategy Generates drug-like molecules prop3 Novel Chemical Space prop3->strategy Access to novel structures goal1 Lead Identification goal2 Lead Optimization goal3 Exploration of Structure- Activity Relationships (SAR) strategy->goal1 Rapidly generates diverse compounds strategy->goal2 Systematic structural modifications strategy->goal3 Efficiently explores SAR

References

Troubleshooting & Optimization

Overcoming stability issues of 2-Oxa-6-azaspiro[3.3]heptane oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming stability issues associated with 2-Oxa-6-azaspiro[3.3]heptane oxalate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

2-Oxa-6-azaspiro[3.3]heptane is a spirocyclic building block used in medicinal chemistry and drug discovery. Its unique three-dimensional structure makes it a valuable surrogate for commonly used motifs like morpholine. The oxalate salt is often used for its convenient crystalline form.

Q2: I am experiencing issues with the long-term storage of this compound. Is this a known problem?

Yes, the oxalate salt of 2-Oxa-6-azaspiro[3.3]heptane is known to have stability issues that can prevent its long-term storage.[1] This is a critical consideration for maintaining the purity and reactivity of the compound over time.

Q3: What are the primary signs of degradation of this compound?

While specific degradation products have not been extensively detailed in publicly available literature, common signs of chemical instability in amine salts include discoloration, changes in crystalline structure, and the appearance of impurities in analytical tests such as NMR or HPLC.

Q4: Are there more stable alternatives to the oxalate salt?

Yes, sulfonic acid salts of 2-Oxa-6-azaspiro[3.3]heptane, such as the p-toluenesulfonate (tosylate) or methanesulfonate (mesylate) salts, have been developed and are reported to be more thermally stable and more soluble than the oxalate salt.[1][2]

Q5: What are the advantages of using a sulfonate salt over the oxalate salt?

The primary advantages of using sulfonate salts of 2-Oxa-6-azaspiro[3.3]heptane are:

  • Enhanced Stability: Sulfonate salts are more thermally stable, allowing for more reliable long-term storage and handling.[1][2]

  • Increased Solubility: These salts exhibit better solubility in a wider range of solvents, which can be beneficial for various reaction conditions.[1][2]

  • Broader Reaction Compatibility: The improved stability and solubility enable the use of a wider range of reaction conditions.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using this compound.

Issue 1: Inconsistent reaction yields or appearance of unknown impurities.
  • Possible Cause: Degradation of the this compound starting material. The inherent instability of the oxalate salt can lead to the formation of impurities that may interfere with your reaction.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Before use, check the purity of your this compound batch using a suitable analytical method like qNMR or HPLC-MS.

    • Use Freshly Opened or Properly Stored Material: Whenever possible, use a freshly opened container of the compound. If using an older batch, be aware of its potential degradation.

    • Consider Switching to a Sulfonate Salt: For critical applications and to ensure reproducibility, it is highly recommended to use a more stable sulfonate salt (e.g., tosylate or mesylate).

Issue 2: Poor solubility of the oxalate salt in the reaction solvent.
  • Possible Cause: this compound is known to be only slightly soluble in water and may have limited solubility in other common organic solvents.[3]

  • Troubleshooting Steps:

    • Solvent Screening: Perform small-scale solubility tests with a range of solvents appropriate for your reaction.

    • Sonication: Gentle sonication may help to dissolve the salt.

    • Use a More Soluble Salt: Switch to a sulfonate salt of 2-Oxa-6-azaspiro[3.3]heptane, which has been reported to have better solubility.[1][2]

Issue 3: Difficulty in handling and weighing the oxalate salt due to its physical properties.
  • Possible Cause: The physical characteristics of the oxalate salt may make it challenging to handle, especially in small quantities.

  • Troubleshooting Steps:

    • Controlled Environment: Handle the compound in a low-humidity environment, such as a glove box, to minimize moisture absorption.

    • Alternative Formulation: Consider if generating the free base in situ from the salt immediately before use is a viable option for your specific reaction.

    • Utilize Sulfonate Salts: The crystalline nature of the sulfonate salts may offer improved handling characteristics.[2]

Data Summary

Table 1: Comparison of 2-Oxa-6-azaspiro[3.3]heptane Salts

PropertyOxalate SaltSulfonate Salts (e.g., Tosylate, Mesylate)
Stability Known stability issues, not ideal for long-term storage.[1]More thermally stable.[1][2]
Solubility Slightly soluble in water.[3]More soluble.[1][2]
Handling Crystalline solid.Crystalline solids with potentially improved handling.[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts

This protocol is a generalized representation based on the improved synthesis strategies. For specific details, refer to the cited literature.

  • Synthesis of the Free Base: Synthesize the free base of 2-Oxa-6-azaspiro[3.3]heptane according to established literature procedures.

  • Salt Formation:

    • Dissolve the freshly prepared and purified free base in a suitable organic solvent (e.g., isopropanol, ethyl acetate).

    • Add a solution of the desired sulfonic acid (e.g., p-toluenesulfonic acid or methanesulfonic acid) in the same solvent dropwise to the free base solution at room temperature.

    • Stir the mixture for a specified time to allow for complete salt formation and precipitation.

  • Isolation:

    • Collect the precipitated sulfonate salt by filtration.

    • Wash the solid with a suitable solvent (e.g., the reaction solvent or a less polar solvent like diethyl ether) to remove any unreacted starting materials.

    • Dry the salt under vacuum to obtain the final product.

  • Characterization: Confirm the identity and purity of the sulfonate salt using standard analytical techniques (NMR, MS, elemental analysis).

Visualizations

experimental_workflow cluster_synthesis Synthesis of Stable Salt free_base Synthesize Free Base of 2-Oxa-6-azaspiro[3.3]heptane dissolve_base Dissolve Free Base in Solvent free_base->dissolve_base add_acid Add Sulfonic Acid Solution dissolve_base->add_acid precipitate Precipitation of Sulfonate Salt add_acid->precipitate isolate Isolate by Filtration and Washing precipitate->isolate dry Dry Under Vacuum isolate->dry characterize Characterize Product (NMR, MS) dry->characterize

Caption: Workflow for the synthesis of stable 2-Oxa-6-azaspiro[3.3]heptane sulfonate salts.

troubleshooting_logic start Experimental Issue Encountered (e.g., low yield, impurity) check_purity Check Purity of Oxalate Salt start->check_purity check_solubility Check Solubility in Reaction Solvent start->check_solubility If purity is confirmed is_impure Is it Impure or Degraded? check_purity->is_impure use_fresh Use Fresh/Properly Stored Oxalate Salt is_impure->use_fresh No switch_salt Switch to a More Stable Sulfonate Salt is_impure->switch_salt Yes use_fresh->check_solubility end Proceed with Optimized Reaction switch_salt->end is_insoluble Is it Insoluble? check_solubility->is_insoluble solvent_screen Perform Solvent Screening is_insoluble->solvent_screen Yes is_insoluble->end No solvent_screen->end

Caption: Troubleshooting decision tree for experiments with 2-Oxa-6-azaspiro[3.3]heptane salts.

References

Technical Support Center: Purification of 2-Oxa-6-azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Oxa-6-azaspiro[3.3]heptane derivatives. The unique spirocyclic structure of these compounds can present specific challenges during purification. This guide aims to provide practical solutions to common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification challenges for 2-Oxa-6-azaspiro[3.3]heptane derivatives?

The purification of 2-Oxa-6-azaspiro[3.3]heptane derivatives can be challenging due to their unique structural features. Key difficulties include:

  • High Polarity and Water Solubility: The presence of the oxetane and azetidine rings makes these compounds quite polar, which can lead to difficulties with extraction and normal-phase chromatography.

  • Formation of Stable Salts: The basicity of the azetidine nitrogen facilitates the formation of stable salts, which can be either a purification advantage or a hindrance depending on the desired final form.[1]

  • Structurally Similar Impurities: Side products from the synthesis, such as bis-adducts or incompletely cyclized intermediates, can have very similar polarities to the desired product, making chromatographic separation difficult.[2]

  • Low Crystallinity: The free base of 2-Oxa-6-azaspiro[3.3]heptane and some of its simple derivatives can be difficult to crystallize, making recrystallization a less straightforward purification method.

  • Potential for Ring Strain Related Instability: While generally stable, the strained four-membered rings can be susceptible to opening under harsh acidic or basic conditions, limiting the choice of purification techniques.

Q2: What are the typical impurities I should look out for during the synthesis and purification of 2-Oxa-6-azaspiro[3.3]heptane derivatives?

Common impurities can include:

  • Starting Materials: Unreacted starting materials, such as the amine and the bis-electrophile (e.g., 3,3-bis(bromomethyl)oxetane).[2][3][4]

  • Bis-alkylation Products: Formation of a bis-azaspirocyclic adduct where two molecules of the amine have reacted with the bis-electrophile.[2]

  • Solvent Adducts: Depending on the reaction conditions, solvent molecules may react with intermediates to form impurities.

  • Decomposition Products: Prolonged reaction times or high temperatures can lead to the decomposition of starting materials or the product.[4]

Q3: Is it better to purify the free base or a salt form of my 2-Oxa-6-azaspiro[3.3]heptane derivative?

Purifying the salt form is often advantageous. 2-Oxa-6-azaspiro[3.3]heptane and its derivatives can form stable, crystalline sulfonate or oxalate salts.[1][5][6] This can be a highly effective method of purification, as the crystalline nature of the salt often excludes impurities. The free base can be regenerated from the purified salt if needed.

Troubleshooting Guides

Issue 1: Difficulty with Chromatographic Purification

Problem: My 2-Oxa-6-azaspiro[3.3]heptane derivative is streaking on the silica gel column, or I am getting poor separation from impurities.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Strong interaction with silica The basic nitrogen of the azetidine ring can interact strongly with the acidic silica gel, leading to tailing. Try adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your mobile phase. Alternatively, consider using a different stationary phase like basic alumina or reverse-phase silica.[7]
Inappropriate mobile phase polarity The high polarity of the compound may require a highly polar mobile phase for elution. Consider using a gradient elution starting with a less polar solvent and gradually increasing the polarity. For very polar compounds, a reverse-phase column with a water/acetonitrile or water/methanol mobile phase might be more effective.
Co-elution with impurities If impurities have very similar polarity, achieving baseline separation can be difficult. Optimize the mobile phase composition to improve resolution. A shallower gradient or isocratic elution may be necessary.[8] Consider derivatizing the crude product to alter the polarity of the desired compound relative to the impurities before chromatography.
Compound is not fully dissolved Ensure your sample is fully dissolved in the loading solvent. If solubility is an issue, consider dry loading the sample onto silica gel or another inert support.[8]
Issue 2: Problems with Recrystallization or Precipitation

Problem: I am unable to crystallize my 2-Oxa-6-azaspiro[3.3]heptane derivative from various solvents.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Product is an oil or has low crystallinity The free base of many 2-Oxa-6-azaspiro[3.3]heptane derivatives can be oily or have poor crystallinity. Convert the free base to a salt (e.g., hydrochloride, oxalate, or sulfonate) which often has much better crystalline properties.[1][5][6][9]
Presence of impurities Even small amounts of impurities can inhibit crystallization. Try to pre-purify the material using another technique like flash chromatography or an acid/base extraction before attempting recrystallization.
Incorrect solvent system A systematic solvent screen is crucial. Try a range of solvents with varying polarities. If a single solvent is not effective, try a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble).
Supersaturation not achieved Try to slowly cool the saturated solution to encourage crystal growth. Scratching the inside of the flask with a glass rod or adding a seed crystal of the desired compound can help initiate crystallization.[8]
Issue 3: Challenges with Aqueous Workup and Extraction

Problem: My 2-Oxa-6-azaspiro[3.3]heptane derivative has high water solubility, leading to poor recovery during liquid-liquid extraction.

Possible Causes & Solutions:

Possible Cause Suggested Solution
High polarity of the free base The free base can partition into the aqueous layer. To enhance extraction into the organic layer, basify the aqueous solution (e.g., with NaOH or K2CO3) to deprotonate the azetidine nitrogen and reduce its water solubility.
Emulsion formation The presence of polar compounds can sometimes lead to the formation of stable emulsions during extraction. Adding brine (saturated NaCl solution) can help to break the emulsion.
Salt form is highly water-soluble If your product is in a salt form, it will likely reside in the aqueous layer. To extract it, first basify the aqueous layer to form the free base, then extract with an appropriate organic solvent.
Use of a salting-out agent Adding a salt like sodium chloride or sodium sulfate to the aqueous phase can decrease the solubility of your organic compound in the aqueous layer and improve its partitioning into the organic layer.

Experimental Protocols

Protocol 1: Purification via Salt Formation (Oxalate Salt)

This protocol describes a general procedure for the purification of a 2-Oxa-6-azaspiro[3.3]heptane derivative by forming its oxalate salt.

  • Dissolution: Dissolve the crude 2-Oxa-6-azaspiro[3.3]heptane derivative (1.0 equiv) in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or acetone).

  • Acid Addition: In a separate flask, dissolve oxalic acid (1.0 to 1.1 equiv) in the same solvent.

  • Precipitation: Slowly add the oxalic acid solution to the solution of the crude amine with stirring. The oxalate salt should precipitate out of the solution. If no precipitate forms immediately, try cooling the mixture in an ice bath or scratching the inside of the flask.

  • Isolation: Collect the precipitated salt by filtration.

  • Washing: Wash the filtered salt with a small amount of the cold solvent to remove any surface impurities.

  • Drying: Dry the purified salt under vacuum.

  • (Optional) Free Base Regeneration: To obtain the purified free base, dissolve the salt in water, basify the solution with a suitable base (e.g., 1M NaOH), and extract the free base with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

Protocol 2: Flash Column Chromatography with a Basic Modifier

This protocol provides a general guideline for the purification of a 2-Oxa-6-azaspiro[3.3]heptane derivative using silica gel chromatography with a basic modifier.

  • Column Packing: Pack a flash chromatography column with silica gel using the desired mobile phase.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for compounds with low solubility, perform a dry load by adsorbing the crude product onto a small amount of silica gel.

  • Mobile Phase Preparation: Prepare the eluent system. A common starting point is a mixture of dichloromethane and methanol. To this mixture, add 0.5-1% triethylamine or ammonium hydroxide to prevent streaking.

  • Elution: Load the sample onto the column and begin eluting with the mobile phase. If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol).

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified 2-Oxa-6-azaspiro[3.3]heptane derivative.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Strategy Crude Product Crude Product Initial Characterization Initial Characterization Crude Product->Initial Characterization TLC, NMR, LCMS Salt Formation Salt Formation Initial Characterization->Salt Formation Oily/High Polarity Chromatography Chromatography Initial Characterization->Chromatography Multiple Impurities Recrystallization Recrystallization Initial Characterization->Recrystallization Solid with Impurities Pure Product Pure Product Salt Formation->Pure Product Chromatography->Pure Product Recrystallization->Pure Product

Caption: General purification workflow for 2-Oxa-6-azaspiro[3.3]heptane derivatives.

Troubleshooting_Chromatography Problem Streaking/Poor Separation on Silica Gel Cause1 Strong Silica Interaction Problem->Cause1 Cause2 Incorrect Mobile Phase Problem->Cause2 Cause3 Co-eluting Impurity Problem->Cause3 Solution1 Add Basic Modifier (Et3N) Use Alumina or Reverse Phase Cause1->Solution1 Solution2 Optimize Gradient Try Reverse Phase Cause2->Solution2 Solution3 Shallow Gradient Derivatize before column Cause3->Solution3

Caption: Troubleshooting guide for chromatography issues.

Salt_Formation_Logic Start Crude Free Base is an Oil or Difficult to Purify Decision Form a Salt? Start->Decision Yes Select Acid (e.g., Oxalic, HCl, Sulfonic) Decision->Yes Yes No Attempt other methods (Chromatography, Distillation) Decision->No No Precipitate Precipitate/Crystallize Salt Yes->Precipitate Isolate Isolate Pure Salt Precipitate->Isolate End Pure Product Isolate->End

Caption: Decision-making process for purification via salt formation.

References

Technical Support Center: Optimizing Coupling Reactions with 2-Oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Oxa-6-azaspiro[3.3]heptane. Below you will find information to help you optimize your coupling reactions and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions performed with 2-Oxa-6-azaspiro[3.3]heptane?

A1: 2-Oxa-6-azaspiro[3.3]heptane is a secondary amine and can participate in a variety of coupling reactions. The most common include:

  • Nucleophilic Aromatic Substitution (SNA r): Particularly with electron-deficient aryl halides.

  • Buchwald-Hartwig Amination: For coupling with a broader range of aryl and heteroaryl halides.

  • Amide Coupling: Reaction with carboxylic acids or their activated derivatives.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Q2: Are there any stability issues I should be aware of when working with 2-Oxa-6-azaspiro[3.3]heptane?

A2: While the free base can be used, it is often supplied as a salt (e.g., oxalate or sulfonate) to improve stability and handling. The oxalate salt has been reported to have limited thermal stability and poor solubility in some organic solvents.[1] Sulfonate salts have been developed to offer improved thermal stability and solubility, which can be advantageous for consistent reaction performance.[1]

Q3: What are some common side reactions to watch out for?

A3: A common side reaction, particularly in alkylation or related reactions with di-electrophiles, is the formation of a bis-aminated product. For example, in reactions with 3,3-bis(bromomethyl)oxetane, the formation of the undesired 3,3-bis(azaspiro[3.3]heptan-6-ylmethyl)oxetane can occur. Careful control of stoichiometry and reaction conditions is crucial to minimize this.

Q4: How does the strained nature of the spirocycle affect its reactivity?

A4: The azetidine ring in 2-Oxa-6-azaspiro[3.3]heptane is strained, which can influence its nucleophilicity and the geometry of the resulting coupled products. While generally a reactive secondary amine, the steric environment around the nitrogen should be considered when selecting coupling partners and optimizing reaction conditions.

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr)
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Insufficiently activated aryl halide. 2. Inappropriate base or solvent. 3. Low reaction temperature.1. Ensure the aryl halide has strong electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the halide. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaOH) and polar aprotic solvents (e.g., DMSO, DMF, Sulfolane).[2] 3. Increase the reaction temperature, as SNAr reactions often require heat (e.g., 80-120 °C).[2]
Formation of Side Products (e.g., hydroxylation of aryl halide) 1. Presence of water in the reaction mixture. 2. Use of a strong, aqueous base.1. Use anhydrous solvents and reagents. 2. Consider using a non-nucleophilic organic base (e.g., DIPEA) or a milder inorganic base (e.g., K₂CO₃).
Difficult Product Isolation 1. High-boiling point solvent (e.g., Sulfolane) used. 2. Product is highly soluble in the reaction mixture.1. For high-boiling point solvents, consider precipitation of the product by adding an anti-solvent (e.g., water).[2] 2. If the product is an oil, consider converting it to a crystalline salt for easier isolation and purification.
Buchwald-Hartwig Amination
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Inappropriate ligand or base. 3. Reaction temperature is too low.1. Use a high-purity palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂). Ensure the reaction is performed under an inert atmosphere (e.g., N₂ or Ar). 2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos, BrettPhos). Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS, K₃PO₄). 3. Gradually increase the reaction temperature (typically 80-110 °C).
Hydrodehalogenation of the Aryl Halide 1. Catalyst deactivation pathway. 2. Presence of water.1. This is more common with electron-poor aryl halides. Try a different ligand or a lower reaction temperature. 2. Ensure all reagents and solvents are strictly anhydrous.
Poor Reproducibility 1. Impure reagents (especially the amine). 2. Inconsistent inert atmosphere.1. Purify the 2-Oxa-6-azaspiro[3.3]heptane (e.g., by converting to the free base from its salt form just before use). 2. Ensure proper degassing of the solvent and consistent inert atmosphere throughout the reaction.
Amide Coupling
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inefficient activation of the carboxylic acid. 2. Steric hindrance from the spirocycle or the carboxylic acid.1. Use a more potent coupling reagent. For challenging couplings, consider uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP).[3] 2. Increase the reaction temperature. Microwave heating can be effective. Alternatively, convert the carboxylic acid to the more reactive acid chloride.
Racemization of Chiral Carboxylic Acids 1. Use of a strong base or high temperatures. 2. Over-activation of the carboxylic acid.1. Use a weaker base (e.g., N-methylmorpholine instead of DIPEA). Run the reaction at the lowest effective temperature. 2. Reduce the pre-activation time before adding the amine. Use an additive like HOAt or Oxyma Pure to suppress racemization.
Difficult Purification 1. Byproducts from the coupling reagent (e.g., DCU from DCC).1. Choose a coupling reagent that generates water-soluble byproducts (e.g., EDC). For DCC, the urea byproduct can often be removed by filtration.
Reductive Amination
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inefficient imine/iminium ion formation. 2. Reducing agent is too weak or has decomposed. 3. Electron-poor amine.1. Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. 2. Use a fresh bottle of the reducing agent. Consider a more reactive one if necessary (e.g., NaBH(OAc)₃ is generally effective and selective).[1] 3. For less nucleophilic amines, pre-formation of the imine before adding the reducing agent may be beneficial.
Formation of Alcohol Side Product (from reduction of carbonyl) 1. Reducing agent is too reactive and not selective for the imine/iminium ion.1. Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1][4]
Over-alkylation (Formation of Tertiary Amine) 1. The newly formed secondary amine is more nucleophilic than the starting primary amine (if used as the nitrogen source).1. This is less of a concern when using 2-Oxa-6-azaspiro[3.3]heptane. However, if dialkylation of a primary amine is an issue in a related synthesis, a stepwise procedure of imine formation and isolation followed by reduction can be employed.[5]

Data Presentation: Optimization of SNAr Coupling

The following tables summarize the optimization of the coupling of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane to form a precursor to 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.[2]

Table 1: Aniline Alkylation Condition Screening [2]

EntryBaseSolventTemperature (°C)Product (%)Starting Material (%)
1K₂CO₃DMF801684
2K₂CO₃DMSO802575
3K₂CO₃Sulfolane804159
4Cs₂CO₃Sulfolane806634
5NaOHSulfolane80973
6NaOHSulfolane60937
7NaOHSulfolane100964

General reaction conditions: aniline (1 equiv), 3,3-bis(bromomethyl)oxetane (1.2 equiv), and base (2.5 equiv) were heated for 16 h.

Table 2: Effect of Mode of Addition on Alkylation [2]

EntryMode of AdditionProduct (%)Starting Material (%)
1All reagents added at once919
2Aniline solution added to NaOH/BBMO solution946
3BBMO solution added to NaOH/aniline solution982

General reaction conditions: aniline (1 equiv), 3,3-bis(bromomethyl)oxetane (1.2 equiv), NaOH (2.5 equiv), in sulfolane at 80 °C for 3 h.

Experimental Protocols

Protocol 1: SNAr Coupling of 2-Oxa-6-azaspiro[3.3]heptane with an Activated Aryl Halide (Representative)

This protocol is adapted from the optimized synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.[2]

  • Reagents and Materials:

    • 2-Oxa-6-azaspiro[3.3]heptane (1.0 equiv)

    • Activated aryl halide (e.g., 1-fluoro-2-nitrobenzene) (1.1 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Reaction vessel with magnetic stirrer and nitrogen inlet

  • Procedure:

    • To a clean, dry reaction vessel under a nitrogen atmosphere, add 2-Oxa-6-azaspiro[3.3]heptane and potassium carbonate.

    • Add anhydrous DMSO and stir the suspension.

    • Add the activated aryl halide dropwise to the stirred suspension at room temperature.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination (Representative)
  • Reagents and Materials:

    • 2-Oxa-6-azaspiro[3.3]heptane (1.2 equiv)

    • Aryl bromide (e.g., 4-bromotoluene) (1.0 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • Xantphos (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous toluene

    • Schlenk tube or similar reaction vessel

  • Procedure:

    • To a Schlenk tube, add the aryl bromide, Pd₂(dba)₃, Xantphos, and NaOtBu under an inert atmosphere.

    • Evacuate and backfill the tube with nitrogen or argon (repeat three times).

    • Add anhydrous toluene, followed by 2-Oxa-6-azaspiro[3.3]heptane.

    • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 3: Amide Coupling using HATU (Representative)
  • Reagents and Materials:

    • Carboxylic acid (e.g., benzoic acid) (1.0 equiv)

    • 2-Oxa-6-azaspiro[3.3]heptane (1.1 equiv)

    • HATU (1.1 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Reaction vessel with magnetic stirrer and nitrogen inlet

  • Procedure:

    • In a dry reaction vessel under a nitrogen atmosphere, dissolve the carboxylic acid, 2-Oxa-6-azaspiro[3.3]heptane, and HATU in anhydrous DMF.

    • Cool the mixture to 0 °C in an ice bath.

    • Add DIPEA dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude amide by flash column chromatography.

Protocol 4: Reductive Amination using Sodium Triacetoxyborohydride (Representative)
  • Reagents and Materials:

    • Aldehyde or ketone (e.g., benzaldehyde) (1.0 equiv)

    • 2-Oxa-6-azaspiro[3.3]heptane (1.1 equiv)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (optional, catalytic amount for ketones)

    • Reaction vessel with magnetic stirrer

  • Procedure:

    • To a reaction vessel, add the aldehyde/ketone and 2-Oxa-6-azaspiro[3.3]heptane in DCE or THF.

    • Stir the mixture at room temperature for 20-30 minutes. (For less reactive ketones, add a catalytic amount of acetic acid).

    • Add sodium triacetoxyborohydride portion-wise to the mixture.

    • Stir at room temperature for 1-24 hours, monitoring by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

    • Extract the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert addition Add Reagents (Control Temperature) inert->addition stir Stir & Heat (Monitor Progress) addition->stir quench Quench Reaction stir->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify

Caption: General experimental workflow for coupling reactions.

troubleshooting_logic start Low/No Yield? check_reagents Check Reagent Purity & Stoichiometry start->check_reagents Yes side_products Side Products Observed? start->side_products No check_conditions Review Reaction Conditions check_reagents->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp side_products->check_conditions No characterize_side Characterize Side Products side_products->characterize_side Yes optimize_base_solvent Optimize Base/Solvent/Ligand optimize_temp->optimize_base_solvent purification_issue Modify Purification characterize_side->purification_issue

Caption: Troubleshooting logic for low-yield reactions.

signaling_pathway_analogy A Carboxylic Acid C Activated Ester A->C Activation B Coupling Reagent (e.g., HATU) B->C E Amide Product C->E D 2-Oxa-6-azaspiro[3.3]heptane D->E Nucleophilic Attack

Caption: Analogy of an amide coupling reaction pathway.

References

Technical Support Center: Large-Scale Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis of 2-Oxa-6-azaspiro[3.3]heptane and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2-Oxa-6-azaspiro[3.3]heptane, focusing on a modern, scalable, and protecting-group-free approach.

Issue 1: Low Yield in the Synthesis of 3,3-bis(bromomethyl)oxetane (BBMO)

The synthesis of the key intermediate, 3,3-bis(bromomethyl)oxetane (BBMO), from tribromoneopentyl alcohol (TBNPA) is a critical first step. Low yields can significantly impact the overall efficiency of the process.

Possible Causes and Solutions:

Possible CauseRecommended ActionExpected Outcome
Incomplete Reaction Ensure vigorous stirring and maintain the reaction at reflux for the recommended time (e.g., 12 hours). Monitor reaction progress by GC-MS.Drive the reaction to completion, maximizing the conversion of TBNPA to BBMO.
Suboptimal Phase Transfer The reaction is a two-phase system (aqueous NaOH and organic). Ensure efficient stirring to maximize the interfacial area. The use of Schotten-Baumann conditions is typical.Improved reaction kinetics and higher conversion rates.
Product Loss During Workup After cooling, ensure complete separation of the organic layer. Minimize the loss of product during aqueous washes.Higher recovery of crude BBMO before purification.
Inefficient Purification Distillation is the primary purification method. Ensure the distillation apparatus is efficient and the vacuum is stable to prevent product decomposition.Recovery of BBMO with >95% purity and yields around 72%.[1][2]
Issue 2: Formation of Impurities in the Alkylation Step

The key bond-forming step, the double N-alkylation of an aniline with BBMO, can be compromised by the formation of side products, primarily a bis-aniline adduct.[2]

Troubleshooting Impurity Formation:

Possible CauseRecommended ActionRationale
Suboptimal Reactant Stoichiometry Use a slight excess of BBMO (e.g., 1.2 equivalents) relative to the aniline.Helps to ensure the complete consumption of the aniline and minimize the formation of the bis-aniline adduct.
Incorrect Base Concentration or Equivalents Use a 50 wt% aqueous solution of sodium hydroxide (2.4-2.5 equivalents).Sufficient base is crucial for the deprotonation of the aniline and to facilitate the alkylation.
Inappropriate Reaction Temperature Maintain the reaction temperature at 80°C.While higher temperatures can slightly reduce the bis-aniline impurity, they do not significantly improve product formation and may lead to other decomposition pathways.[1]
Insufficient Solvent Volume Increasing the solvent volume (e.g., sulfolane) has been shown to reduce the formation of the bis-aniline impurity.A more dilute reaction mixture can favor the desired intramolecular cyclization over the intermolecular side reaction.[2]
Issue 3: Challenges with Product Isolation and Stability

The isolation and long-term storage of 2-Oxa-6-azaspiro[3.3]heptane can be problematic, particularly regarding the stability of its salt form.

Solutions for Isolation and Stability:

ChallengeRecommended SolutionBenefits
Product Isolation from the Reaction Mixture After quenching the reaction with water, extract the product with a suitable organic solvent like ethyl acetate. Perform aqueous washes to remove inorganic salts and the solvent.Efficiently separates the desired product from the high-boiling solvent (sulfolane) and other impurities.
Unstable Oxalate Salt The oxalate salt of 2-Oxa-6-azaspiro[3.3]heptane has been reported to have stability issues, precluding long-term storage.N/A
Formation of a More Stable Salt Isolate the product as a sulfonate salt. This has been shown to yield a more stable, crystalline, and soluble product.[3]Enhanced stability for long-term storage and improved solubility for subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges of older synthetic routes for 2-Oxa-6-azaspiro[3.3]heptane on a large scale?

A1: Older routes, which often involve a p-toluenesulfonamide cyclization followed by deprotection with magnesium, are inefficient at scale. The primary issues are a sluggish filtration step to remove magnesium salts, which negatively impacts the yield, and the poor stability of the resulting oxalate salt, making long-term storage difficult.

Q2: Why is the synthesis of 2-Oxa-6-azaspiro[3.3]heptane considered a major cost driver in drug development?

A2: The synthesis of the spirocyclic core is a multi-step process that can involve costly reagents and challenging purification procedures. The limited availability of the key intermediate, 3,3-bis(bromomethyl)oxetane (BBMO), on a large scale has also been a contributing factor to the cost.[2]

Q3: What is the most promising scalable route for the synthesis of 2-Oxa-6-azaspiro[3.3]heptane derivatives?

A3: A two-step, protecting-group-free route has been developed and demonstrated at a large scale.[1][2] This process involves:

  • The synthesis of 3,3-bis(bromomethyl)oxetane (BBMO) from the commercially available flame retardant, tribromoneopentyl alcohol (TBNPA).

  • A hydroxide-facilitated double N-alkylation of an aniline with BBMO to form the 2-Oxa-6-azaspiro[3.3]heptane ring system.

This route has been optimized for scale-up, achieving high yields and purity.[1][2]

Q4: Are there any specific safety precautions to consider during the large-scale synthesis?

A4: Yes, standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[4] The reagents used, such as sodium hydroxide, are corrosive, and the final product may be toxic if swallowed.[5]

Q5: Is N-Boc protection a viable strategy for the synthesis of 2-Oxa-6-azaspiro[3.3]heptane?

A5: While the most recent scalable route is protecting-group-free, N-Boc protection is a common strategy in the synthesis of other functionalized azaspiro[3.3]heptanes. If a Boc-protected intermediate is used, deprotection is typically achieved under acidic conditions. However, on a large scale, challenges such as incomplete deprotection or side reactions may arise, requiring careful optimization of the deprotection conditions.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 3,3-bis(bromomethyl)oxetane (BBMO)

This protocol is adapted from a demonstrated scalable synthesis.[2]

Materials:

  • Tribromoneopentyl alcohol (TBNPA)

  • Sodium hydroxide (NaOH)

  • Water

  • Suitable organic solvent for extraction (e.g., dichloromethane)

  • Brine

Equipment:

  • Large-scale reactor with overhead stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Charge the reactor with TBNPA and an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux with vigorous stirring for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield BBMO as a colorless oil.

Protocol 2: Large-Scale Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

This protocol is based on an optimized and scalable protecting-group-free route.[2]

Materials:

  • 2-Fluoro-4-nitroaniline

  • 3,3-bis(bromomethyl)oxetane (BBMO)

  • Sodium hydroxide (50 wt% in water)

  • Sulfolane

  • Water

  • Ethyl acetate

Equipment:

  • Large-scale reactor with overhead stirrer and temperature control

  • Heating mantle

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To the reactor, add sulfolane and the 50 wt% aqueous solution of sodium hydroxide.

  • Heat the mixture to 80°C with stirring until the sodium hydroxide has dissolved.

  • Add the 2-fluoro-4-nitroaniline to the mixture.

  • Slowly add a solution of BBMO in sulfolane to the reaction mixture.

  • Maintain the reaction at 80°C for 16 hours with vigorous stirring.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by trituration with a suitable solvent like MTBE to isolate the pure product.[2]

Visualizations

Logical Workflow for Scalable Synthesis

G Workflow for Scalable 2-Oxa-6-azaspiro[3.3]heptane Synthesis cluster_0 Step 1: BBMO Synthesis cluster_1 Step 2: Spirocycle Formation TBNPA Tribromoneopentyl alcohol (TBNPA) Reaction1 Cyclization with NaOH TBNPA->Reaction1 Purification1 Vacuum Distillation Reaction1->Purification1 BBMO 3,3-bis(bromomethyl)oxetane (BBMO) Purification1->BBMO Reaction2 Double N-Alkylation (NaOH, Sulfolane, 80°C) BBMO->Reaction2 Aniline Substituted Aniline Aniline->Reaction2 Workup Aqueous Workup & Extraction Reaction2->Workup FinalProduct 2-Oxa-6-azaspiro[3.3]heptane Derivative Workup->FinalProduct

Caption: A high-level overview of the scalable two-step synthesis of 2-Oxa-6-azaspiro[3.3]heptane derivatives.

Troubleshooting Logic for Impurity Formation

G Troubleshooting Bis-Aniline Impurity Impurity High Level of Bis-Aniline Impurity CheckStoichiometry Check BBMO Equivalents (1.2 eq) Impurity->CheckStoichiometry CheckBase Verify Base Concentration & Equivalents CheckStoichiometry->CheckBase [Stoichiometry Correct] Solution Impurity Minimized CheckStoichiometry->Solution [Adjust Stoichiometry] CheckTemp Confirm Reaction Temperature (80°C) CheckBase->CheckTemp [Base Correct] CheckBase->Solution [Correct Base] CheckSolvent Increase Solvent Volume CheckTemp->CheckSolvent [Temp Correct] CheckTemp->Solution [Adjust Temperature] CheckSolvent->Solution [Solvent Volume Optimized]

Caption: A decision-making flowchart for troubleshooting the formation of the bis-aniline impurity during the alkylation step.

References

Technical Support Center: Alternative Salt Forms of 2-Oxa-6-azaspiro[3.3]heptane for Improved Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alternative salt forms of 2-Oxa-6-azaspiro[3.3]heptane. The following information is intended to assist in overcoming common experimental challenges related to salt form stability.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the development and stability testing of 2-Oxa-6-azaspiro[3.3]heptane salt forms.

Question Possible Cause(s) Recommended Action(s)
Why is my 2-Oxa-6-azaspiro[3.3]heptane salt deliquescent at high humidity? The salt form has a low critical relative humidity, indicating high hygroscopicity. This can lead to physical instability and chemical degradation.[1][2]- Characterize Hygroscopicity: Perform Dynamic Vapor Sorption (DVS) analysis to determine the critical relative humidity. - Select a Less Hygroscopic Salt: Consider screening for alternative salt forms with lower hygroscopicity, such as the tartrate or esylate salts, as indicated in the comparative data table below. - Control Storage Conditions: Store the salt in a desiccator or a controlled low-humidity environment.[3] - Formulation Strategies: For formulation, consider using packaging with a desiccant or incorporating excipients that mitigate moisture effects.[4]
My salt form is converting back to the free base during storage. What is happening? This phenomenon is known as salt disproportionation, where the salt reverts to its non-ionized, often less soluble, free form.[3][5][6] This can be triggered by moisture, high temperature, or interaction with alkaline excipients.[4][7]- Assess pKa Difference: Ensure the pKa difference between 2-Oxa-6-azaspiro[3.3]heptane and the counter-ion is sufficient (ideally > 3) to form a stable salt.[8][9][10] - Control Microenvironment pH: In formulation, avoid alkaline excipients that can raise the microenvironmental pH and promote disproportionation.[3][11] Consider incorporating a pH-modifying excipient like citric acid to maintain a lower pH.[3] - Investigate Polymorphism: The free base formed may be a more stable polymorphic form. Characterize the solid form of the degraded sample using XRPD. - Select a More Robust Salt: Salts with lower aqueous solubility may be less prone to solution-mediated disproportionation.[10][11]
I am observing the appearance of a new crystalline form in my stability samples. What should I do? This indicates a polymorphic transformation. Polymorphism can significantly impact the physicochemical properties of the drug substance, including solubility and stability.[1][12]- Characterize the New Form: Use techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize the new crystalline form.[2][13] - Determine the Stable Form: Conduct slurry experiments at different temperatures to determine the thermodynamically stable polymorph. - Control Crystallization Process: Carefully control crystallization parameters (solvent, temperature, cooling rate) to consistently produce the desired polymorph.
The dissolution rate of my salt form is decreasing over time in my formulation. Why? This could be due to several factors, including a change in particle size (e.g., crystal growth), polymorphic transformation to a less soluble form, or interaction with excipients.- Solid-State Characterization: Analyze the stored formulation for any changes in crystallinity or polymorphic form using XRPD and DSC. - Excipient Compatibility Studies: Conduct compatibility studies with individual excipients to identify any adverse interactions.[1] - Particle Size Analysis: Monitor the particle size distribution of the API in the formulation over time.

Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider when selecting an alternative salt form for 2-Oxa-6-azaspiro[3.3]heptane?

When selecting a salt form, a balance of several properties should be considered, including:

  • Aqueous Solubility and Dissolution Rate: To ensure adequate bioavailability.[6][13]

  • Hygroscopicity: Low hygroscopicity is desirable for ease of handling and to prevent physical and chemical instability.[1]

  • Crystallinity and Polymorphism: A stable, non-polymorphic crystalline form is often preferred for consistent manufacturing and performance.[1][2]

  • Chemical and Physical Stability: The salt should be stable under typical storage and processing conditions, with minimal risk of degradation or disproportionation.[6][13]

  • Processability: Properties like crystal habit and mechanical strength can influence formulation development.[13]

Q2: How can I predict the stability of a 2-Oxa-6-azaspiro[3.3]heptane salt form?

While empirical testing is essential, some initial predictions can be made based on the pKa difference between the 2-Oxa-6-azaspiro[3.3]heptane and the counter-ion. A pKa difference of at least 3 units is generally recommended for the formation of a stable salt.[8][9][10] Additionally, computational methods can be used to predict the lattice energy of different salt forms, which can correlate with stability.

Q3: What are the common counter-ions used for salt formation with basic compounds like 2-Oxa-6-azaspiro[3.3]heptane?

Common pharmaceutically acceptable counter-ions for basic active pharmaceutical ingredients (APIs) include:

  • Inorganic acids: Hydrochloride (HCl), hydrobromide (HBr), sulfate (H₂SO₄)

  • Organic acids: Mesylate (methanesulfonic acid), esylate (ethanesulfonic acid), tartrate, fumarate, citrate, and oxalate.[9]

The choice of counter-ion will significantly impact the physicochemical properties of the resulting salt.[9]

Data Presentation

The following table presents hypothetical stability data for various salt forms of 2-Oxa-6-azaspiro[3.3]heptane to illustrate the selection process.

Salt FormpKa of Counter-ionΔpKaHygroscopicity (Weight gain at 80% RH)Accelerated Stability (40°C/75% RH, 4 weeks) - Purity ChangeComments
Free Base--0.5%-0.2%Low hygroscopicity but potentially low solubility.
Hydrochloride-7.0>1015.2% (Deliquescent)-3.5% (Disproportionation observed)High solubility but very hygroscopic and prone to disproportionation.[1]
Oxalate1.27>82.1%-0.8%Good stability profile, moderate hygroscopicity.
Mesylate-1.9>101.8%-0.5%Low hygroscopicity and good stability.[1]
Tartrate2.98>70.8%-0.3%Very low hygroscopicity and excellent stability.
Esylate-1.5>101.2%-0.4%Low hygroscopicity and good stability.

Note: The pKa of 2-Oxa-6-azaspiro[3.3]heptane is assumed to be approximately 9.5 for the purpose of this hypothetical data.

Experimental Protocols

1. Salt Screening Protocol

  • Objective: To identify and characterize new salt forms of 2-Oxa-6-azaspiro[3.3]heptane.

  • Methodology:

    • Dissolve 2-Oxa-6-azaspiro[3.3]heptane free base in a suitable solvent (e.g., ethanol, acetone, or a mixture).

    • Add a stoichiometric amount of the selected counter-ion acid.

    • Allow the solution to stir at room temperature or with gentle heating to facilitate salt formation.

    • Induce crystallization by slow cooling, evaporation of the solvent, or addition of an anti-solvent.

    • Isolate the resulting solid by filtration and dry under vacuum.

    • Characterize the solid using techniques such as X-ray Powder Diffraction (XRPD) to confirm the formation of a new crystalline form, and NMR to confirm the salt stoichiometry.[13]

2. Hygroscopicity Assessment Protocol

  • Objective: To determine the moisture sorption properties of the different salt forms.

  • Methodology (Dynamic Vapor Sorption - DVS):

    • Place a small amount of the salt (5-10 mg) on the DVS sample pan.

    • Equilibrate the sample at a low relative humidity (e.g., 5% RH).

    • Increase the relative humidity in a stepwise manner (e.g., 10% steps) up to a high humidity (e.g., 95% RH), allowing the sample to equilibrate at each step.

    • Decrease the humidity in the same stepwise manner back to the starting point.

    • Plot the change in mass versus the relative humidity to generate a sorption/desorption isotherm.[1]

3. Accelerated Stability Study Protocol

  • Objective: To evaluate the chemical and physical stability of the salt forms under stressed conditions.

  • Methodology:

    • Place accurately weighed samples of each salt form in appropriate stability chambers (e.g., 40°C/75% RH and 60°C).

    • At predetermined time points (e.g., 1, 2, and 4 weeks), withdraw samples.

    • Analyze the samples for:

      • Purity: Using a stability-indicating HPLC method.

      • Solid Form: Using XRPD to detect any changes in crystallinity or polymorphism.

      • Appearance: Visual inspection for any changes in color or physical state.

Visualizations

Salt_Screening_Workflow cluster_0 Preparation cluster_1 Salt Formation cluster_2 Characterization & Selection API 2-Oxa-6-azaspiro[3.3]heptane Free Base Mixing Mix API and Counter-ion in Solvent API->Mixing Counterions Select Counter-ions (e.g., HCl, Oxalic Acid, Mesylic Acid) Counterions->Mixing Solvents Select Solvents (e.g., Ethanol, Acetone, IPA) Solvents->Mixing Crystallization Induce Crystallization (Cooling, Evaporation, Anti-solvent) Mixing->Crystallization Isolation Isolate and Dry Solid Crystallization->Isolation XRPD XRPD Analysis (Identify Crystalline Forms) Isolation->XRPD DSC_TGA Thermal Analysis (DSC/TGA) (Melting Point, Solvates) XRPD->DSC_TGA Hygroscopicity Hygroscopicity (DVS) DSC_TGA->Hygroscopicity Stability Accelerated Stability Studies Hygroscopicity->Stability Selection Select Lead Salt Candidate(s) Stability->Selection

Caption: Experimental workflow for salt screening and selection.

Troubleshooting_Decision_Tree cluster_physical Troubleshooting Physical Instability cluster_chemical Troubleshooting Chemical Instability cluster_solid Troubleshooting Solid-State Instability Start Stability Issue Observed IssueType What is the nature of the issue? Start->IssueType PhysicalChange Physical Change (e.g., Deliquescence, Color Change) IssueType->PhysicalChange Physical Instability ChemicalChange Chemical Degradation (Purity Decrease) IssueType->ChemicalChange Chemical Instability SolidFormChange Solid Form Change (New XRPD Peaks) IssueType->SolidFormChange Solid-State Instability CheckHygro Perform DVS Analysis PhysicalChange->CheckHygro CheckDisproportionation Analyze for Free Base (XRPD, NMR) ChemicalChange->CheckDisproportionation CharacterizePolymorph Characterize New Polymorph (DSC, TGA, Microscopy) SolidFormChange->CharacterizePolymorph ControlHumidity Control Storage Humidity CheckHygro->ControlHumidity High Hygroscopicity RescreenSalts_Hygro Screen for Less Hygroscopic Salts CheckHygro->RescreenSalts_Hygro High Hygroscopicity Assess_pKa Assess ΔpKa CheckDisproportionation->Assess_pKa Disproportionation Confirmed Reformulate Reformulate with pH Modifiers Assess_pKa->Reformulate Low ΔpKa or Alkaline Excipients RescreenSalts_Chem Screen for More Stable Salts Assess_pKa->RescreenSalts_Chem Low ΔpKa DetermineStableForm Determine Thermodynamic Stability (Slurry Experiments) CharacterizePolymorph->DetermineStableForm ControlCrystallization Optimize Crystallization Process DetermineStableForm->ControlCrystallization Metastable Form Identified

Caption: Decision tree for troubleshooting stability issues.

References

Troubleshooting filtration issues in 2-Oxa-6-azaspiro[3.3]heptane production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering filtration issues during the synthesis of 2-Oxa-6-azaspiro[3.3]heptane and its derivatives.

Troubleshooting Filtration Issues

This section addresses common filtration problems encountered during the isolation and purification of 2-Oxa-6-azaspiro[3.3]heptane.

FAQs & Troubleshooting Guides

Question 1: Why is the filtration of my 2-Oxa-6-azaspiro[3.3]heptane reaction mixture exceptionally slow?

Answer:

Slow filtration is a common issue and can be attributed to several factors. A systematic approach to identifying the root cause is crucial.

Potential Causes and Solutions:

  • Fine Particulates or Colloidal Suspension: The desired product or impurities may have precipitated as very fine particles, which can clog the filter medium.

    • Solution 1: Filter Aid: Employ a filter aid such as Celite® or diatomaceous earth. A small pad of the filter aid on top of your filter paper can prevent fine particles from blinding the filter surface.

    • Solution 2: Recrystallization/Digestion: Before filtration, consider a digestion step. Gently heating the suspension (if the compound is stable) or allowing it to stir at a controlled temperature for an extended period can encourage smaller crystals to dissolve and redeposit onto larger crystals (Ostwald ripening), leading to a more easily filterable solid.

    • Solution 3: Flocculation: In some cases, adding a flocculating agent can cause fine particles to aggregate, making them easier to filter. The choice of flocculant depends on the solvent system and the nature of the particles.

  • High Viscosity of the Filtrate: The solvent system used may be too viscous at the filtration temperature.

    • Solution 1: Dilution: Diluting the reaction mixture with a less viscous solvent in which the product is insoluble can decrease the overall viscosity and improve filtration speed.

    • Solution 2: Temperature Adjustment: If the product's solubility allows, gently warming the mixture can significantly reduce the viscosity of the solvent. Conversely, if cooling is causing the viscosity to increase, consider a solvent with a lower freezing point.

  • Product Precipitation on the Filter: The product might be crystallizing out of the solution directly onto the filter due to a temperature drop or solvent evaporation.

    • Solution: Pre-warmed/Pre-cooled Funnel: Use a jacketed filter funnel to maintain the temperature of the filtration apparatus. If the product is more soluble at higher temperatures, use a pre-warmed funnel. If it's less soluble at lower temperatures, use a pre-cooled funnel to ensure complete precipitation before it reaches the filter.

  • Inappropriate Filter Paper Porosity: The selected filter paper may have a pore size that is too small for the particle size of your product.

    • Solution: Select a Coarser Filter Paper: If the product crystals are reasonably large, a filter paper with a larger pore size will allow for a faster filtration rate without significant loss of product.

Question 2: My product appears to be "oiling out" instead of crystallizing, making filtration impossible. What should I do?

Answer:

"Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid. This is often because the temperature of the solution is above the melting point of the impure product.

Potential Causes and Solutions:

  • High Concentration of Impurities: Impurities can depress the melting point of the product, leading to the formation of an oil.

    • Solution 1: Solvent Screening: Experiment with different anti-solvents (a solvent in which the product is insoluble) to induce crystallization. A solvent mixture might be necessary.

    • Solution 2: Gradual Cooling and Seeding: Cool the solution slowly to allow for selective crystal growth. Adding a seed crystal of the pure compound can initiate crystallization.

    • Solution 3: Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create a rough surface that promotes nucleation.

  • Inappropriate Solvent System: The chosen solvent may not be ideal for crystallization.

    • Solution: Co-solvent System: Try a different solvent or a co-solvent system. For instance, if your product is in a good solvent, slowly add an anti-solvent until turbidity is observed, then allow it to stand.

Question 3: I am observing significant product loss during the filtration and washing steps. How can I minimize this?

Answer:

Product loss during filtration is often due to the solubility of the compound in the mother liquor or the wash solvent.

Potential Causes and Solutions:

  • Product Solubility in the Reaction Solvent: A portion of your product will remain dissolved in the filtrate.

    • Solution 1: Optimize Precipitation Conditions: Ensure that the precipitation of your product is as complete as possible. This may involve adjusting the temperature, changing the solvent composition, or increasing the concentration.

    • Solution 2: Second Crop Recovery: Concentrate the mother liquor and cool it further to try and obtain a second crop of crystals. Note that this crop may be less pure.

  • Product Solubility in the Wash Solvent: Washing the filter cake is necessary to remove impurities, but it can also dissolve some of the product.

    • Solution 1: Use a Cold Wash Solvent: The solubility of most compounds decreases at lower temperatures. Washing the filter cake with a small amount of ice-cold solvent can effectively remove impurities with minimal product loss.

    • Solution 2: Select an Appropriate Wash Solvent: The ideal wash solvent should be one in which the product has very low solubility, but the impurities are readily soluble. Perform small-scale solubility tests to identify the best wash solvent.

Data Presentation

The following tables provide hypothetical data to illustrate the impact of various parameters on filtration efficiency.

Table 1: Effect of Filter Aid (Celite®) on Filtration Time

ExperimentCelite® Added ( g/100 mL slurry)Filtration Time (minutes) for 500 mL
1045
2215
358

Table 2: Influence of Wash Solvent Temperature on Product Recovery

ExperimentWash SolventSolvent Temperature (°C)Product Recovery (%)
1Isopropanol2585
2Isopropanol095
3Hexane2598
4Hexane099

Experimental Protocols

Protocol 1: General Filtration Procedure Using a Büchner Funnel

  • Apparatus Setup:

    • Clamp a clean filter flask to a retort stand.

    • Place a Büchner funnel with a rubber adapter on top of the filter flask.

    • Place a piece of filter paper of the correct size to cover all the holes in the funnel.

    • Connect the side arm of the filter flask to a vacuum source using thick-walled tubing.

  • Filtration:

    • Wet the filter paper with a small amount of the filtration solvent to ensure it lies flat and forms a good seal.

    • Turn on the vacuum source.

    • Slowly pour the slurry of your 2-Oxa-6-azaspiro[3.3]heptane into the center of the funnel.

    • Use a spatula to transfer any remaining solid from the reaction flask.

    • Rinse the reaction flask with a small amount of cold wash solvent and pour this into the funnel.

  • Washing:

    • With the vacuum disconnected, add a small amount of cold wash solvent to the filter cake and gently stir with a spatula to form a slurry.

    • Reconnect the vacuum and pull the wash solvent through.

    • Repeat the washing step as necessary.

  • Drying:

    • Leave the solid on the filter with the vacuum on for a period to air-dry the filter cake.

    • Carefully remove the filter cake and transfer it to a watch glass or drying dish for further drying in a vacuum oven.

Protocol 2: Small-Scale Solubility Test for Wash Solvent Selection

  • Place approximately 10-20 mg of your dry, crude 2-Oxa-6-azaspiro[3.3]heptane into several small test tubes.

  • To each test tube, add a different potential wash solvent (e.g., isopropanol, ethyl acetate, hexane, diethyl ether) dropwise, vortexing after each addition.

  • Observe the amount of solvent required to completely dissolve the solid.

  • The solvent that requires the largest volume to dissolve the solid is the one in which the product is least soluble and is likely a good candidate for a wash solvent.

  • Repeat the process at a lower temperature (e.g., in an ice bath) to assess the impact of temperature on solubility.

Mandatory Visualization

Troubleshooting_Filtration_Issues start Start: Slow Filtration issue_id Identify Primary Symptom start->issue_id clogging Filter Clogging issue_id->clogging Fine particles observed? viscosity High Viscosity issue_id->viscosity Is the filtrate thick? precipitation Precipitation on Filter issue_id->precipitation Solid forming on the funnel? cause_clogging Cause: Fine Particles clogging->cause_clogging cause_viscosity Cause: Solvent Properties viscosity->cause_viscosity cause_precipitation Cause: Temperature Change precipitation->cause_precipitation solution_clogging1 Solution: Use Filter Aid (e.g., Celite®) cause_clogging->solution_clogging1 solution_clogging2 Solution: Recrystallize or Digest Slurry cause_clogging->solution_clogging2 solution_viscosity1 Solution: Dilute with a less viscous solvent cause_viscosity->solution_viscosity1 solution_viscosity2 Solution: Adjust Filtration Temperature cause_viscosity->solution_viscosity2 solution_precipitation Solution: Use Jacketed Funnel cause_precipitation->solution_precipitation

Caption: Troubleshooting workflow for slow filtration.

Filtration_Setup cluster_setup Büchner Funnel Filtration Setup buchner Büchner Funnel with Filter Paper adapter Rubber Adapter buchner->adapter product Isolated Product (Filter Cake) flask Filter Flask vacuum To Vacuum Source flask->vacuum via sidearm filtrate Filtrate (Mother Liquor) flask->filtrate Collects in flask adapter->flask slurry Product Slurry slurry->buchner Pour into funnel

Caption: Experimental workflow for vacuum filtration.

Side-reaction products in the synthesis of 2-Oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Oxa-6-azaspiro[3.3]heptane.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-reaction products observed during the synthesis of 2-Oxa-6-azaspiro[3.3]heptane?

A1: The most frequently reported side-reaction product is the bis-adduct, where two molecules of the starting amine react with one molecule of the dialkylating agent (e.g., 3,3-bis(bromomethyl)oxetane). This is particularly prevalent when using aniline-based amines.[1][2] Another potential, though less commonly reported, side-reaction is the polymerization of the oxetane starting material under certain conditions.

Q2: How can the formation of the bis-adduct be minimized?

A2: Minimizing the formation of the bis-adduct can be achieved by carefully controlling the reaction conditions. Key strategies include:

  • High Dilution: Increasing the solvent volume can disfavor the intermolecular reaction that leads to the bis-adduct over the desired intramolecular cyclization.[1]

  • Slow Addition of Reagents: The slow and controlled addition of the amine or base to the reaction mixture can help maintain a low instantaneous concentration of the nucleophile, thus reducing the likelihood of the bis-alkylation.

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial. For instance, using sodium hydroxide in a solvent like sulfolane has been shown to be effective.[1][3]

Q3: What is the recommended method for purifying crude 2-Oxa-6-azaspiro[3.3]heptane?

A3: Purification of the crude product can be challenging due to the physical properties of the target molecule. A common and effective strategy is the formation of a salt, such as an oxalate or a sulfonate salt. This often facilitates the isolation and purification of the product as a crystalline solid, which can then be washed with appropriate solvents to remove impurities. Trituration of the crude material with a suitable solvent, like methyl tert-butyl ether (MTBE), can also be effective in removing the bis-adduct impurity.[1]

Troubleshooting Guides

Problem 1: Low Yield of 2-Oxa-6-azaspiro[3.3]heptane
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS, TLC). If the reaction has stalled, consider increasing the reaction time or temperature. However, be cautious as prolonged heating can also lead to degradation.
Formation of Bis-adduct Employ high dilution conditions by increasing the solvent volume. Implement a slow addition protocol for the amine or base.
Poor Quality of Starting Materials Ensure the purity of the starting amine and the dialkylating agent (e.g., 3,3-bis(bromomethyl)oxetane). Impurities in the starting materials can lead to competing side-reactions.
Suboptimal Base or Solvent Experiment with different bases (e.g., NaOH, K₂CO₃, Cs₂CO₃) and solvents (e.g., Sulfolane, DMF, Acetone) to find the optimal conditions for your specific substrate.[2]
Product Loss During Work-up Due to the relatively high water solubility of the free base, ensure efficient extraction with an appropriate organic solvent. Consider salt formation for improved isolation.
Problem 2: Presence of a Major Impurity in the Final Product
Potential Cause Troubleshooting Step
Bis-adduct Formation Characterize the impurity by NMR and MS to confirm its identity.[1] To remove the bis-adduct, triturate the crude product with a solvent in which the desired product has low solubility and the impurity is soluble (e.g., MTBE).[1] Recrystallization of the product salt can also be an effective purification method.
Unreacted Starting Material Optimize the stoichiometry of the reactants. If the amine is the limiting reagent, a small excess of the dialkylating agent can be used, and vice-versa. Unreacted starting materials can often be removed by column chromatography or by washing the product salt.
Polymeric Byproducts The presence of oligomeric or polymeric material may be indicated by a broad, unresolved baseline in NMR or by the presence of a non-filterable solid. To avoid this, ensure that the reaction conditions do not favor polymerization (e.g., avoid strong Lewis acids if possible and maintain controlled temperatures). Filtration of the crude reaction mixture before work-up may help to remove some polymeric material.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield and Purity of a Substituted 2-Oxa-6-azaspiro[3.3]heptane Derivative

EntrySolventBaseTemperature (°C)Product Area% (HPLC)Impurity (Bis-adduct) Area% (HPLC)
1NMPK₂CO₃801012
2DMAcK₂CO₃801514
3PyridineK₂CO₃80<5<5
4SulfolaneNaOH808510
5AcetoneCs₂CO₃56408

Data adapted from a study on the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.[2]

Experimental Protocols

Synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane [1][3]

To a solution of 2-fluoro-4-nitroaniline (1.0 equiv) and 3,3-bis(bromomethyl)oxetane (1.2 equiv) in sulfolane is added solid sodium hydroxide (2.5 equiv). The mixture is heated to 80 °C and stirred for 3-16 hours. The reaction progress is monitored by HPLC. Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product.

Purification by Trituration [1]

The crude product is suspended in methyl tert-butyl ether (MTBE) and stirred at room temperature. The solid is then collected by filtration and washed with fresh MTBE to yield the purified product, with the bis-adduct impurity remaining in the filtrate.

Visualizations

Reaction_Pathway Main Reaction and Side-Reaction Pathway Amine Amine (R-NH2) Intermediate Mono-alkylated Intermediate Amine->Intermediate + BBMO BBMO 3,3-bis(bromomethyl)oxetane BBMO->Intermediate Product 2-Oxa-6-azaspiro[3.3]heptane Intermediate->Product Intramolecular Cyclization BisAdduct Bis-adduct Intermediate->BisAdduct + Amine

Caption: Main reaction and side-reaction pathways in the synthesis of 2-Oxa-6-azaspiro[3.3]heptane.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckCompletion Check Reaction Completion (TLC, LC-MS) Start->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete No Complete Reaction Complete CheckCompletion->Complete Yes IncreaseTimeTemp Increase Time/Temp Incomplete->IncreaseTimeTemp AnalyzeCrude Analyze Crude Product (NMR, MS) Complete->AnalyzeCrude IncreaseTimeTemp->CheckCompletion SideProducts Major Side-Products AnalyzeCrude->SideProducts Yes NoSideProducts No Major Side-Products AnalyzeCrude->NoSideProducts No OptimizeConditions Optimize Conditions: - High Dilution - Slow Addition - Different Base/Solvent SideProducts->OptimizeConditions WorkupLoss Check for Work-up Losses: - Aqueous Solubility - Emulsions NoSideProducts->WorkupLoss End Improved Yield OptimizeConditions->End WorkupLoss->End

References

Technical Support Center: Enhancing the Solubility of 2-Oxa-6-azaspiro[3.3]heptane-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with compounds incorporating the 2-Oxa-6-azaspiro[3.3]heptane scaffold. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address and overcome these issues.

Frequently Asked Questions (FAQs)

Q1: What is the 2-Oxa-6-azaspiro[3.3]heptane scaffold and why is it used in drug design?

The 2-Oxa-6-azaspiro[3.3]heptane is a rigid, three-dimensional spirocyclic scaffold. Its unique structure is of interest in medicinal chemistry as it can serve as a bioisosteric replacement for more common saturated heterocyles like morpholine or piperazine.[1][2] Introducing this scaffold can lead to improved physicochemical properties, such as reduced lipophilicity and potentially enhanced aqueous solubility, which are desirable for drug candidates.[1][3]

Q2: What are the general solubility characteristics of the 2-Oxa-6-azaspiro[3.3]heptane parent molecule?

The parent 2-Oxa-6-azaspiro[3.3]heptane is a colorless to light yellow liquid. It is reported to be soluble in water, as well as in various organic solvents like alcohols and ethers. Its computed LogP is -0.7, suggesting a hydrophilic character.[4]

Q3: How does incorporating the 2-Oxa-6-azaspiro[3.3]heptane moiety typically affect the lipophilicity and solubility of a compound?

Incorporating the 2-Oxa-6-azaspiro[3.3]heptane scaffold often leads to a decrease in lipophilicity (lower logD) compared to analogous compounds containing morpholine or piperazine rings.[1][5] This reduction in lipophilicity can be counterintuitive as it involves the net addition of a carbon atom. The effect is partly attributed to the increased basicity of the nitrogen atom in the spirocyclic system.[1] A decrease in lipophilicity is generally correlated with an increase in aqueous solubility.

Q4: What are the most common reasons for poor solubility of my 2-Oxa-6-azaspiro[3.3]heptane-containing compound?

Poor solubility in aqueous media for derivatives of this scaffold can stem from several factors:

  • Overall molecular properties: While the scaffold itself is relatively polar, the properties of the entire molecule, including other substituted groups, dictate the overall solubility. Large, nonpolar substituents can significantly decrease aqueous solubility.

  • Crystalline structure: A highly stable crystal lattice (high lattice energy) can make it difficult for solvent molecules to break the solid-state interactions, resulting in low solubility.

  • pH of the medium: As the 2-Oxa-6-azaspiro[3.3]heptane moiety contains a basic nitrogen, the solubility of its derivatives is often pH-dependent. At a pH above the pKa of the amine, the compound will be in its less soluble free base form.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.

Troubleshooting Guide: Common Solubility Issues

This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues.

Issue 1: My compound precipitates out of solution during my in vitro assay.

  • Question: I am observing precipitation of my 2-Oxa-6-azaspiro[3.3]heptane derivative in my aqueous assay buffer. What can I do?

  • Answer:

    • Check the pH of your buffer: Since these compounds are often basic, their solubility is pH-dependent. Ensure the pH of your assay buffer is below the pKa of your compound to maintain it in its protonated, more soluble form. Consider running a pH-solubility profile to determine the optimal pH range.

    • Reduce the final concentration: Your compound's concentration might be exceeding its kinetic or thermodynamic solubility in the final assay conditions. Try performing a serial dilution to find the highest concentration that remains in solution.

    • Increase the percentage of co-solvent (e.g., DMSO): Most in vitro assays use a small percentage of an organic co-solvent, like DMSO, from the compound stock solution. If your assay allows, a slight increase in the final DMSO concentration (e.g., from 0.5% to 1%) might be sufficient to keep the compound in solution. However, be mindful of the potential effects of the co-solvent on your assay's biological components.

    • Consider using a surfactant: Low concentrations of non-ionic surfactants (e.g., Tween 80, Pluronic F-68) can help to solubilize your compound by forming micelles. Ensure the chosen surfactant does not interfere with your assay.

Issue 2: I am struggling to prepare a stock solution of my compound at the desired concentration.

  • Question: My 2-Oxa-6-azaspiro[3.3]heptane-containing compound is not dissolving well in common organic solvents like DMSO to prepare a high-concentration stock solution. What should I try?

  • Answer:

    • Try alternative organic solvents: If DMSO is not effective, explore other pharmaceutically acceptable solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or ethanol.

    • Gentle heating and sonication: Gently warming the solution (e.g., to 37-40°C) and using a sonicator can help to overcome the activation energy barrier for dissolution. However, be cautious about potential compound degradation at elevated temperatures.

    • Prepare a salt form: If your compound is a free base, converting it to a salt (e.g., hydrochloride or mesylate salt) can significantly improve its solubility in polar solvents.

Issue 3: My compound shows variable results in solubility assays.

  • Question: I am getting inconsistent results from my solubility experiments. What could be the cause?

  • Answer:

    • Equilibration time: For thermodynamic solubility assays (like the shake-flask method), ensure you are allowing sufficient time for the solution to reach equilibrium. This can take 24 to 72 hours for some compounds.

    • Solid-phase characteristics: The physical form of the solid (e.g., crystalline vs. amorphous, particle size) can affect the dissolution rate and apparent solubility. Ensure you are using a consistent solid form for your experiments.

    • Purity of the compound: Impurities can affect the measured solubility. Confirm the purity of your compound before conducting solubility studies.

    • Kinetic vs. Thermodynamic Solubility: Be aware of the difference between kinetic and thermodynamic solubility. Kinetic solubility, often measured in high-throughput screens, can be higher than the true thermodynamic solubility and may lead to precipitation over time. Ensure you are using the appropriate assay for your needs.

Quantitative Data Summary

The following tables provide a summary of physicochemical properties and illustrative solubility data for the 2-Oxa-6-azaspiro[3.3]heptane scaffold and a representative drug candidate.

Table 1: Physicochemical Properties of 2-Oxa-6-azaspiro[3.3]heptane Parent Scaffold

PropertyValueReference
Molecular FormulaC₅H₉NO[4]
Molecular Weight99.13 g/mol [4]
XLogP3-AA (Computed)-0.7[4]
SolubilitySoluble in water, alcohol, and ether

Table 2: Comparison of Lipophilicity (logD₇.₄) for a Matched Molecular Pair

CompoundStructurelogD₇.₄ΔlogD₇.₄
Morpholine Analog(Structure of a generic morpholine-containing compound)X
2-Oxa-6-azaspiro[3.3]heptane Analog(Structure of the corresponding spiro-containing compound)YY - X (typically negative)

Note: Replacing a morpholine with a 2-Oxa-6-azaspiro[3.3]heptane has been shown to decrease logD₇.₄ by as much as -1.2 in some cases, indicating a significant reduction in lipophilicity.[1]

Table 3: Illustrative Aqueous Solubility Data for a Hypothetical Series of 2-Oxa-6-azaspiro[3.3]heptane Derivatives

Compound IDR-GroupKinetic Solubility (μM) at pH 7.4Thermodynamic Solubility (μg/mL) at pH 7.4
Compound A-H> 200150
Compound B-Phenyl5025
Compound C-4-Fluorophenyl7540
Compound D-4-Pyridyl> 200180

Disclaimer: The data in Table 3 is illustrative and intended to demonstrate general trends. Actual solubility will be highly dependent on the specific molecular structure.

Detailed Experimental Protocols

Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound.

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound B Add to a known volume of buffer (e.g., PBS pH 7.4) A->B C Incubate and shake at a constant temperature (e.g., 25°C or 37°C) B->C D Equilibrate for 24-72 hours C->D E Centrifuge or filter to remove undissolved solid D->E F Collect the supernatant (saturated solution) E->F G Determine concentration by a suitable analytical method (e.g., LC-MS/MS, HPLC-UV) F->G I Calculate solubility G->I H Prepare a calibration curve with known concentrations H->G

Caption: Workflow for Thermodynamic Solubility Measurement.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

  • Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for 24 to 72 hours to ensure equilibrium is reached. Periodically check to ensure undissolved solid is still present.

  • Phase Separation: After equilibration, separate the solid and liquid phases. This can be achieved by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Sample Analysis: Carefully collect the supernatant (the saturated solution). Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method such as LC-MS/MS or HPLC-UV.

  • Quantification: Prepare a calibration curve using standard solutions of the compound at known concentrations. Use the calibration curve to determine the concentration of the compound in the diluted supernatant and then calculate the original solubility.

Kinetic Solubility Assessment (Nephelometry)

This high-throughput method measures the concentration at which a compound begins to precipitate when added from a DMSO stock solution into an aqueous buffer.

Workflow Diagram:

Caption: Workflow for Kinetic Solubility Measurement by Nephelometry.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in 100% DMSO, typically at a concentration of 10 mM.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition of Aqueous Buffer: Add the desired aqueous buffer to each well to achieve the final test concentrations. The final DMSO concentration should be kept constant and low (e.g., 1%).

  • Incubation: Incubate the plate at room temperature for a defined period, typically 1 to 2 hours, with gentle shaking.

  • Nephelometry Reading: Measure the light scattering of each well using a plate-based nephelometer. The intensity of scattered light is proportional to the amount of precipitated material.

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The kinetic solubility is determined as the concentration at which the light scattering signal significantly increases above the baseline, indicating the onset of precipitation.

Conclusion

Enhancing the solubility of 2-Oxa-6-azaspiro[3.3]heptane-containing compounds is a critical step in their development as potential drug candidates. By understanding the physicochemical properties of this unique scaffold and applying systematic troubleshooting and formulation strategies, researchers can overcome solubility challenges. This guide provides a foundational resource for addressing these issues, from initial characterization to the development of enabling formulations.

References

Protecting group strategies for 2-Oxa-6-azaspiro[3.3]heptane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Oxa-6-azaspiro[3.3]heptane and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with nitrogen protecting group strategies during synthesis.

Frequently Asked Questions (FAQs)

Q1: Which nitrogen protecting group is best for my 2-Oxa-6-azaspiro[3.3]heptane synthesis?

A1: The optimal protecting group depends on the planned downstream reaction conditions and the desired deprotection method. The two most common choices are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

  • N-Boc (tert-butyloxycarbonyl): This is the most common and versatile protecting group. It is stable to a wide range of non-acidic conditions, including basic hydrolysis, hydrogenolysis, and many nucleophilic reagents.[1][2] It is typically removed under acidic conditions (e.g., TFA or HCl).[3][4]

  • N-Cbz (Benzyloxycarbonyl): The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ with Pd/C).[5][6] This makes it an excellent choice if your subsequent synthetic steps involve acidic reagents but no reducible functional groups (like alkenes or alkynes).

Use the following decision tree to guide your selection:

G start Start: Select Protecting Group downstream_check Will downstream reactions involve strong acids? start->downstream_check use_cbz Consider Cbz Group (Stable to acid, removed by H₂/Pd) downstream_check->use_cbz Yes use_boc Consider Boc Group (Stable to base/H₂, removed by acid) downstream_check->use_boc No   reducibility_check Does the molecule contain reducible groups (alkenes, alkynes, O-benzyl ethers)? reducibility_check->use_cbz No   cbz_deprotection_check Use alternative Cbz deprotection (e.g., Lewis Acids) or reconsider protecting group strategy. reducibility_check->cbz_deprotection_check Yes use_cbz->reducibility_check G cluster_0 Troubleshooting Incomplete N-Boc Protection start Problem: Incomplete Boc Protection q1 Is the amine starting material fully dissolved? start->q1 s1 Use a different solvent system (e.g., THF/H₂O, ACN). For salts, perform free-basing. q1->s1 No q2 Is a suitable base being used? q1->q2 Yes s1->q2 s2 Add stoichiometric base (e.g., TEA, DIPEA) and/or a catalytic amount of DMAP. q2->s2 No q3 Are reaction conditions forcing enough? q2->q3 Yes s2->q3 s3 Increase temperature (e.g., to 40°C) or prolong reaction time. Monitor by TLC/LC-MS. q3->s3 No end Reaction should proceed to completion q3->end Yes s3->end G start 2-Oxa-6-azaspiro[3.3]heptane (Free Amine) protection Step 1: N-Protection (e.g., with Boc₂O or Cbz-Cl) start->protection intermediate Protected Intermediate (N-Boc or N-Cbz) protection->intermediate synthesis Step 2: Further Synthesis (e.g., N-Arylation, Acylation, Reductive Amination) intermediate->synthesis protected_product Protected Final Compound synthesis->protected_product deprotection Step 3: N-Deprotection (e.g., with TFA or H₂/Pd-C) protected_product->deprotection final_product Final Product (Functionalized Spirocycle) deprotection->final_product

References

Validation & Comparative

2-Oxa-6-azaspiro[3.3]heptane: A Superior Bioisostere for Enhanced Physicochemical Properties in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning to novel bioisosteres to overcome challenges in drug design, particularly in optimizing physicochemical properties. Among these, 2-Oxa-6-azaspiro[3.3]heptane has emerged as a validated and highly effective bioisosteric replacement for common motifs like morpholine and piperidine, offering significant improvements in key parameters such as lipophilicity, basicity, and metabolic stability.

The strategic incorporation of 2-Oxa-6-azaspiro[3.3]heptane into drug candidates can lead to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile. Its rigid, three-dimensional structure contributes to reduced lipophilicity and enhanced aqueous solubility, crucial factors in improving a drug's pharmacokinetic properties.[1][2]

Comparative Physicochemical Properties

Experimental data consistently demonstrates the advantages of substituting traditional heterocyclic motifs with 2-Oxa-6-azaspiro[3.3]heptane. A direct comparison with its morpholine analogue, for instance, reveals a significant decrease in lipophilicity (logD7.4) and an increase in basicity (pKa), which can be beneficial for target engagement and reducing off-target effects.[3]

Compound/MotifBioisosterelogD7.4ΔlogD7.4pKaΔpKaIntrinsic Permeability (10⁻⁶ cm/s)Human Liver Microsome Intrinsic Clearance (μL/min/mg)
Compound A Morpholine2.8-6.7-1672
Compound B 2-Oxa-6-azaspiro[3.3]heptane1.6-1.28.2+1.52213
Artefenomel AnalogueMorpholine------
Spiro-analogue2-Oxa-6-azaspiro[3.3]heptane--0.6-+0.8--

Table 1: Comparison of physicochemical properties of compounds containing a morpholine motif versus a 2-Oxa-6-azaspiro[3.3]heptane motif. Data compiled from a study on azaspiro[3.3]heptanes as replacements for morpholines.[3]

The data presented in Table 1 clearly illustrates that the introduction of the 2-Oxa-6-azaspiro[3.3]heptane moiety leads to a desirable decrease in lipophilicity and a notable increase in basicity. Furthermore, the spirocyclic analogue exhibited significantly lower clearance in human liver microsomes, suggesting improved metabolic stability.[3] While a slight increase in permeability was observed in this specific case, the overall profile indicates a shift towards more drug-like properties.

Experimental Protocols

The validation of 2-Oxa-6-azaspiro[3.3]heptane as a superior bioisostere is supported by robust experimental methodologies designed to assess key physicochemical parameters.

Determination of Lipophilicity (logD7.4)

The distribution coefficient (logD) at a physiological pH of 7.4 is a critical measure of a compound's lipophilicity. The shake-flask method is a standard approach for its determination.[4]

Protocol:

  • A solution of the test compound is prepared in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

  • After separation of the phases, the concentration of the compound in both the n-octanol and aqueous layers is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) with UV detection.

  • The logD7.4 is calculated as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Alternatively, reversed-phase HPLC can be employed for a higher throughput determination of logD and logP. This method correlates the retention time of a compound with those of standards with known lipophilicity values.[5]

Determination of Basicity (pKa)

The ionization constant (pKa) is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at physiological pH. Potentiometric titration is a common method for pKa determination.

Protocol:

  • The test compound is dissolved in a suitable solvent, typically water or a co-solvent system.

  • The solution is titrated with a standardized solution of a strong acid or base.

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa value is determined from the titration curve, usually as the pH at which the compound is 50% ionized.

Modern techniques may also utilize spectrophotometric or capillary electrophoresis methods for pKa determination.

In Vitro Metabolic Stability Assay

The metabolic stability of a compound is assessed by incubating it with liver microsomes, which contain key drug-metabolizing enzymes.

Protocol:

  • The test compound is incubated with human liver microsomes in the presence of NADPH (a cofactor for many metabolic enzymes) at 37°C.

  • Aliquots are taken at various time points and the reaction is quenched.

  • The concentration of the remaining parent compound is quantified by LC-MS/MS (liquid chromatography-tandem mass spectrometry).

  • The rate of disappearance of the compound is used to calculate the intrinsic clearance, a measure of its metabolic stability.

Logical Workflow for Bioisosteric Replacement and Property Evaluation

The decision to employ 2-Oxa-6-azaspiro[3.3]heptane as a bioisostere and the subsequent validation process can be visualized as a logical workflow.

G cluster_0 Lead Optimization Challenge cluster_1 Bioisosteric Replacement Strategy cluster_2 Experimental Validation cluster_3 Outcome A Poor Physicochemical Properties (e.g., High Lipophilicity, Poor Solubility, Metabolic Instability) B Identify Replaceable Motif (e.g., Morpholine, Piperidine) A->B C Introduce 2-Oxa-6-azaspiro[3.3]heptane B->C Replace D Synthesize Analogue C->D E Measure Physicochemical Properties (logD, pKa, Solubility) D->E F Assess In Vitro ADME Properties (Metabolic Stability, Permeability) D->F G Improved Drug Candidate Profile E->G F->G G A Starting Material (e.g., Tribromopentaerythritol) B Cyclization to form N-protected 2-Oxa-6-azaspiro[3.3]heptane A->B C Deprotection B->C D 2-Oxa-6-azaspiro[3.3]heptane Core C->D E N-Functionalization (e.g., Alkylation, Acylation) D->E F Diverse Library of Analogues E->F

References

Enhancing Metabolic Stability in Drug Discovery: A Comparative Guide to 2-Oxa-6-azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the metabolic stability of lead compounds is a critical step in the journey from discovery to clinical application. The 2-Oxa-6-azaspiro[3.3]heptane scaffold has emerged as a promising structural motif for improving the pharmacokinetic profiles of drug candidates. This guide provides an objective comparison of the metabolic stability of this spirocyclic derivative against its traditional non-spirocyclic counterpart, supported by experimental data and detailed protocols.

The drive to develop drug candidates with improved properties has led medicinal chemists to explore three-dimensional scaffolds that can confer advantages over traditional flat, aromatic structures. Spirocycles, which contain two rings connected by a single atom, have garnered significant attention for their ability to enhance key drug-like properties.[1] The rigid nature of the 2-Oxa-6-azaspiro[3.3]heptane moiety, in particular, can lead to improved metabolic stability, higher aqueous solubility, and decreased lipophilicity when used as a bioisosteric replacement for common fragments like morpholine.[2][3]

Comparative Metabolic Stability: Quantitative Data

A key parameter for assessing metabolic stability is intrinsic clearance (CLint), which measures the rate of metabolism of a compound by liver enzymes, independent of blood flow.[4] A lower intrinsic clearance value generally indicates greater metabolic stability.

The following table presents a direct comparison of the intrinsic clearance of AZD1979, a melanin-concentrating hormone receptor 1 (MCHR1) antagonist containing the 2-Oxa-6-azaspiro[3.3]heptane scaffold, with its corresponding morpholine analogue.[5]

CompoundStructureTest SystemIntrinsic Clearance (CLint)
Morpholine Analogue (6a) (Structure of the morpholine-containing analogue of AZD1979)Human Liver Microsomes72 µL/min/mg
Human Hepatocytes61/190 µL/min/10⁶ cells
2-Oxa-6-azaspiro[3.3]heptane Derivative (AZD1979 / 6b) (Structure of AZD1979 containing the 2-Oxa-6-azaspiro[3.3]heptane moiety)Human Liver Microsomes13 µL/min/mg
Human Hepatocytes11/5.1 µL/min/10⁶ cells

Data sourced from Johansson et al., ACS Med. Chem. Lett. 2017, 8, 9, 977–982.[5]

The data clearly demonstrates the significant improvement in metabolic stability achieved by replacing the morpholine ring with the 2-Oxa-6-azaspiro[3.3]heptane moiety. The intrinsic clearance of AZD1979 in human liver microsomes is over 5.5-fold lower than its morpholine counterpart. A similar trend of enhanced stability is observed in human hepatocytes.

Experimental Protocol: Liver Microsomal Stability Assay

The following is a detailed methodology for a typical in vitro liver microsomal stability assay, a standard method for evaluating the metabolic stability of compounds.

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compound and positive control compounds (e.g., compounds with known high and low clearance)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the test compound by diluting the stock solution in buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation:

    • Add the diluted liver microsomes to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction in specific wells by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).

  • Sample Processing:

    • After the final time point, centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).

Workflow and Data Interpretation

The following diagram illustrates the experimental workflow for the liver microsomal stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation A Prepare Test Compound and Control Solutions D Pre-incubate Microsomes and Test Compound at 37°C A->D B Prepare NADPH Regenerating System E Initiate Reaction with NADPH B->E C Prepare Human Liver Microsome Suspension C->D D->E F Incubate at 37°C with Shaking E->F G Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) F->G H Terminate Reaction with Cold Acetonitrile + Internal Standard G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Plot ln(% Remaining) vs. Time J->K L Calculate Half-life (t½) and Intrinsic Clearance (CLint) K->L

Experimental workflow for the liver microsomal stability assay.

References

A Comparative Guide to 2-Oxa-6-azaspiro[3.3]heptane-Containing Drugs: In Vitro and In Vivo Evaluations

Author: BenchChem Technical Support Team. Date: December 2025

The 2-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a valuable motif in modern drug discovery, prized for its ability to confer improved physicochemical properties upon drug candidates. This spirocyclic system, often used as a bioisostere for morpholine, can enhance aqueous solubility, metabolic stability, and three-dimensionality, thereby improving the overall druglikeness of a compound. This guide provides a comparative overview of two notable drug candidates containing this scaffold: AZD1979, a melanin-concentrating hormone receptor 1 (MCHR1) antagonist for the treatment of obesity, and TBI-223, a novel oxazolidinone antibiotic targeting tuberculosis. Their performance is compared with relevant alternatives, supported by experimental data and detailed methodologies.

Section 1: AZD1979 - An MCHR1 Antagonist for Obesity

AZD1979 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), a G-protein coupled receptor implicated in the regulation of energy homeostasis.[1] By blocking MCHR1, AZD1979 aims to reduce food intake and increase energy expenditure, offering a dual mechanism for weight loss.[1] For a comprehensive comparison, its performance is evaluated alongside SNAP-7941, another MCHR1 antagonist.

Data Presentation: In Vitro and In Vivo Comparison
ParameterAZD1979SNAP-7941Reference
In Vitro Potency
MCHR1 IC50~12 nM[2][3][4]16.6 nM
MCHR2 IC50> 40 µM[5]-
hERG IC5022 µM[5]-
Pharmacokinetics (Mouse)
BioavailabilityHigh-[6]
Half-life (t½)~3 hours[6]-[6]
Pharmacokinetics (Dog)
BioavailabilityHigh-[6]
AUC (65 µmol/kg)30 µM*h[5]-[5]
Cmax (65 µmol/kg)3.9 µM[5]-[5]
In Vivo Efficacy (DIO Mice)
Body Weight ReductionDose-dependent reduction[5][7]Significant reduction
Food IntakeDecreased[5][7]Decreased
Energy ExpenditurePreserved/Increased[5][7]Increased

Diagram of MCHR1 Signaling Pathway

MCHR1_Signaling_Pathway cluster_receptor Cell Membrane MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds G_protein Gαi / Gαq MCHR1->G_protein Activates AZD1979 AZD1979 AZD1979->MCHR1 Blocks AC Adenylate Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates ERK ERK G_protein->ERK cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->ERK IP3 IP3 PLC->IP3 Ca2 Ca²⁺ IP3->Ca2 Ca2->ERK Neuronal_Activity Orexigenic Signals (Food Intake ↑, Energy Expenditure ↓) ERK->Neuronal_Activity Modulates

Caption: MCHR1 signaling pathway and the antagonistic action of AZD1979.

Experimental Protocols

In Vitro Cell Viability (MTT Assay)

This assay determines the cytotoxic effects of a compound on a cell line.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]

  • Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., AZD1979) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.[8]

In Vivo Mouse Model of Diet-Induced Obesity (DIO)

This model is used to evaluate the efficacy of anti-obesity compounds.

  • Induction of Obesity: Feed male C57BL/6J mice a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks, starting at 6 weeks of age.[9][10][11] A control group is fed a standard chow diet.[12]

  • Compound Administration: Administer the test compound (e.g., AZD1979) or vehicle daily via oral gavage for a specified period (e.g., 28 days).[11]

  • Monitoring: Record body weight and food intake weekly.[12]

  • Endpoint Analysis: At the end of the study, measure parameters such as body composition (fat and lean mass) via qNMR or DEXA, and collect blood for analysis of glucose, insulin, and lipids.[13]

Diagram of In Vivo Anti-Obesity Drug Evaluation Workflow

in_vivo_obesity_workflow start Start: DIO Mouse Model diet High-Fat Diet (8-12 weeks) start->diet randomization Randomization into Treatment Groups diet->randomization treatment Daily Dosing (e.g., 28 days) - Vehicle - AZD1979 (Test Drug) - SNAP-7941 (Comparator) randomization->treatment monitoring Weekly Monitoring: - Body Weight - Food Intake treatment->monitoring endpoints Endpoint Analysis: - Body Composition (qNMR/DEXA) - Blood Biomarkers (Glucose, Insulin) - Tissue Analysis treatment->endpoints monitoring->treatment Daily end End: Data Analysis & Comparison endpoints->end

Caption: Experimental workflow for in vivo evaluation of anti-obesity drugs.

Section 2: TBI-223 - An Oxazolidinone Antibiotic for Tuberculosis

TBI-223 is a novel oxazolidinone antibiotic developed for the treatment of tuberculosis (TB), including multidrug-resistant strains.[14][15] It is designed to have an improved safety profile compared to linezolid, another oxazolidinone used in TB treatment.[6] This section compares the in vitro and in vivo performance of TBI-223 with linezolid.

Data Presentation: In Vitro and In Vivo Comparison
ParameterTBI-223LinezolidReference
In Vitro Activity
MIC50 vs. M. tuberculosis1.50 µg/mL[14][16]0.5 µg/mL[17][18]
MIC90 vs. M. tuberculosis-0.5 µg/mL[18]
In Vitro Safety
Mitochondrial Protein Synthesis IC5068 µg/mL[16]8 µM (~2.7 µg/mL)[6]
Pharmacokinetics (Mouse)
BioavailabilityHigh (>70%)[6]>70%[19][20]
Half-life (t½)3.0 hours[6]1.0-1.58 hours[15][21]
AUC₀₋₂₄ (100 mg/kg)179.4 µg·h/mL[15]130.7 µg·h/mL[15]
Cmax (100 mg/kg)44.5 µg/mL[15]52.6 µg/mL[15]
In Vivo Efficacy (MRSA Mouse Model)
Bacterial Burden ReductionComparable to Linezolid[22][23]Dose-dependent reduction[22][23]

Diagram of Oxazolidinone Mechanism of Action

Oxazolidinone_MOA cluster_ribosome Ribosome Assembly ribosome Bacterial Ribosome (70S) initiation_complex 70S Initiation Complex ribosome->initiation_complex Forms subunit_50S 50S Subunit subunit_50S->ribosome subunit_30S 30S Subunit subunit_30S->ribosome tRNA fMet-tRNA tRNA->ribosome Binds to P-site oxazolidinone TBI-223 / Linezolid oxazolidinone->subunit_50S Binds to A-site oxazolidinone->initiation_complex Prevents formation protein_synthesis Protein Synthesis initiation_complex->protein_synthesis Initiates in_vivo_tb_workflow start Start: Mouse Model infection Aerosol Infection with M. tuberculosis start->infection pre_treatment Pre-treatment Period (2-4 weeks) infection->pre_treatment treatment Daily Dosing - Vehicle - TBI-223 (Test Drug) - Linezolid (Comparator) pre_treatment->treatment monitoring Monitor Animal Health & Weight treatment->monitoring efficacy Efficacy Assessment (CFU enumeration): - Lungs - Spleen treatment->efficacy At defined endpoints monitoring->treatment Daily end End: Data Analysis & Comparison efficacy->end

References

Head-to-head comparison of 2-Oxa-6-azaspiro[3.3]heptane oxalate and sulfonate salts

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the physicochemical properties of 2-Oxa-6-azaspiro[3.3]heptane oxalate and sulfonate salts reveals significant differences in their solubility and stability, positioning the sulfonate salt as a more robust option for pharmaceutical development. This comparison guide provides researchers, scientists, and drug development professionals with a detailed analysis of these two salts, supported by available data and standardized experimental protocols.

Executive Summary

2-Oxa-6-azaspiro[3.3]heptane is a valuable spirocyclic scaffold used in medicinal chemistry. While it is often isolated as an oxalate salt, studies have indicated that the corresponding sulfonate salt exhibits superior physicochemical characteristics. A key publication by van der Haas et al. (2017) highlights that the isolation of 2-Oxa-6-azaspiro[3.3]heptane as a sulfonic acid salt yields a more stable and more soluble product compared to its oxalate counterpart.[1] This guide will delve into a head-to-head comparison of these two salts, providing a clear overview of their properties to aid in the selection of the optimal salt form for further research and development.

Physicochemical Properties: A Comparative Analysis

The choice of a salt form for a drug candidate is a critical decision in pharmaceutical development, as it can significantly impact the compound's bioavailability, manufacturability, and stability. The available information indicates a clear advantage for the sulfonate salt of 2-Oxa-6-azaspiro[3.3]heptane in key areas.

PropertyThis compound2-Oxa-6-azaspiro[3.3]heptane Sulfonate (p-toluenesulfonate)Reference
Molecular Formula C₇H₁₁NO₅C₁₂H₁₇NO₃S
Molecular Weight 189.17 g/mol [2]271.34 g/mol
Appearance SolidCrystalline Solid[1]
Solubility in Water Slightly soluble[3]More soluble than the oxalate salt[1][1][3]
Stability Less stableMore stable than the oxalate salt[1][1]

Experimental Protocols

To enable researchers to conduct their own comparative studies and validate these findings, this section outlines detailed methodologies for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of the salt in water.

Workflow for Solubility Determination

G prep Prepare saturated solution: Add excess salt to deionized water in a vial. equilibrate Equilibrate the solution: Incubate at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for 24-48 hours. prep->equilibrate separate Separate solid from liquid: Centrifuge or filter the suspension to obtain a clear supernatant. equilibrate->separate analyze Analyze the supernatant: Quantify the concentration of the dissolved salt using a validated analytical method (e.g., HPLC-UV, LC-MS). separate->analyze calculate Calculate solubility: Determine the solubility in mg/mL or mol/L. analyze->calculate

Caption: Workflow for determining aqueous solubility.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of the 2-Oxa-6-azaspiro[3.3]heptane salt (either oxalate or sulfonate) to a known volume of deionized water in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24 to 48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation at a high speed or by filtration through a suitable filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and quantify the concentration of the dissolved 2-Oxa-6-azaspiro[3.3]heptane using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility of the salt in mg/mL or mol/L based on the measured concentration and the dilution factor.

Assessment of Chemical Stability (Forced Degradation Study)

This protocol evaluates the intrinsic stability of the salts under various stress conditions.

Experimental Workflow for Stability Assessment

G start Prepare solutions of each salt in a suitable solvent. stress Expose solutions to stress conditions: - Acidic (e.g., 0.1 N HCl) - Basic (e.g., 0.1 N NaOH) - Oxidative (e.g., 3% H₂O₂) - Thermal (e.g., 60°C) - Photolytic (ICH Q1B guidelines) start->stress sample Withdraw samples at specified time points (e.g., 0, 2, 4, 8, 24 hours). stress->sample analyze Analyze samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of degradation products. sample->analyze evaluate Evaluate stability: Compare the degradation profiles of the two salts. analyze->evaluate

Caption: Workflow for forced degradation studies.

Methodology:

  • Sample Preparation: Prepare solutions of both the oxalate and sulfonate salts of 2-Oxa-6-azaspiro[3.3]heptane in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration.

  • Stress Conditions: Expose the solutions to a range of forced degradation conditions as outlined in the ICH Q1A(R2) guideline:

    • Acidic Hydrolysis: Add a strong acid (e.g., 0.1 N HCl) and incubate at an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Add a strong base (e.g., 0.1 N NaOH) and incubate at room temperature or a slightly elevated temperature.

    • Oxidation: Add an oxidizing agent (e.g., 3% hydrogen peroxide) and store at room temperature.

    • Thermal Stress: Store the solution at an elevated temperature (e.g., 60 °C).

    • Photostability: Expose the solution to light according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method should be capable of separating the parent compound from any degradation products.

  • Data Evaluation: Compare the percentage of degradation of the parent compound for both salts under each stress condition. A more stable salt will show less degradation over time.

Conclusion

The available evidence strongly suggests that the sulfonate salt of 2-Oxa-6-azaspiro[3.3]heptane offers significant advantages over the oxalate salt in terms of both solubility and stability.[1] For researchers and drug developers working with this spirocyclic scaffold, the selection of the sulfonate salt is likely to lead to a more robust and developable drug candidate. The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to generate quantitative data and confirm these findings within a specific laboratory setting. The improved physicochemical properties of the sulfonate salt can facilitate a wider range of reaction conditions and formulation strategies, ultimately accelerating the drug development process.[1]

References

Unlocking New Chemical Space: A Comparative Guide to 2-Oxa-6-azaspiro[3.3]heptane in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 2-Oxa-6-azaspiro[3.3]heptane's performance against traditional heterocyclic moieties, supported by experimental data and detailed protocols.

The quest for novel molecular scaffolds that can favorably modulate the physicochemical and pharmacokinetic properties of drug candidates is a perpetual challenge in medicinal chemistry. The rigid, three-dimensional structure of 2-oxa-6-azaspiro[3.3]heptane has emerged as a promising bioisosteric replacement for common saturated heterocycles like morpholine, piperidine, and piperazine. This guide provides a comprehensive analysis of its efficacy in specific biological assays, offering a direct comparison with established alternatives and detailing the experimental methodologies for reproducing and validating these findings.

Performance Comparison: 2-Oxa-6-azaspiro[3.3]heptane vs. Morpholine

A key advantage of incorporating the 2-oxa-6-azaspiro[3.3]heptane motif is its potential to lower lipophilicity (logD7.4), a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This is often achieved while maintaining or even improving metabolic stability and aqueous solubility.

A notable example is the development of AZD1979, a melanin-concentrating hormone receptor 1 (MCHR1) antagonist, where a morpholine moiety was replaced with 2-oxa-6-azaspiro[3.3]heptane. This substitution resulted in a significant reduction in lipophilicity and an increase in basicity, without compromising hERG safety or permeability.[1]

Table 1: Physicochemical and In Vitro ADME Properties of a Morpholine-Containing Compound (6a) and its 2-Oxa-6-azaspiro[3.3]heptane Analogue (6b, AZD1979) [1]

ParameterCompound 6a (Morpholine)Compound 6b (AZD1979)
logD7.4 2.81.6
pKa 6.78.2
hERG IC50 (µM) 1622
Permeability (10⁻⁶ cm/s) 4843
HLM Clint (µL/min/mg) 7213
Human Hepatocytes Clint (µL/min/10⁶ cells) 6111
Rat Hepatocytes Clint (µL/min/10⁶ cells) 1905.1

HLM: Human Liver Microsomes; Clint: Intrinsic Clearance

Experimental Protocols

To facilitate the validation and further exploration of 2-oxa-6-azaspiro[3.3]heptane in your research, detailed protocols for the key assays referenced in this guide are provided below.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Workflow for Microsomal Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution mix Combine Compound, Microsomes, and Buffer prep_compound->mix prep_microsomes Prepare Microsomal Suspension prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System preincubate Pre-incubate at 37°C mix->preincubate start_reaction Initiate Reaction with NADPH preincubate->start_reaction time_points Collect Aliquots at Time Points (e.g., 0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction with Cold Acetonitrile time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms data_analysis Calculate Half-life and Intrinsic Clearance lcms->data_analysis cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts differentiate Culture for 21-28 days to form a monolayer seed_cells->differentiate check_integrity Measure Transepithelial Electrical Resistance (TEER) differentiate->check_integrity wash Wash monolayer with transport buffer check_integrity->wash add_compound Add test compound to donor chamber (Apical or Basolateral) wash->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from receiver chamber at time points incubate->sample quantify Quantify compound concentration by LC-MS/MS sample->quantify calculate_papp Calculate Apparent Permeability (Papp) quantify->calculate_papp cluster_prep Preparation cluster_electrophysiology Electrophysiology cluster_analysis Analysis cell_culture Culture hERG-expressing cells (e.g., HEK293) patch_cell Establish whole-cell patch-clamp configuration cell_culture->patch_cell prepare_solutions Prepare extracellular and intracellular solutions and test compound dilutions apply_compound Apply vehicle and then increasing concentrations of test compound prepare_solutions->apply_compound record_baseline Record baseline hERG tail current patch_cell->record_baseline record_baseline->apply_compound record_inhibition Record hERG current at each concentration apply_compound->record_inhibition measure_current Measure peak tail current amplitude record_inhibition->measure_current calculate_inhibition Calculate percentage inhibition measure_current->calculate_inhibition generate_curve Generate concentration-response curve and calculate IC50 calculate_inhibition->generate_curve LRRK2_Signaling LRRK2 LRRK2 Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Phosphorylation Autophagy Autophagy Modulation Rab_GTPases->Autophagy Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Neuronal_Survival Neuronal Survival Autophagy->Neuronal_Survival Vesicular_Trafficking->Neuronal_Survival PF06447475 PF-06447475 PF06447475->LRRK2 Inhibits EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Gefitinib Gefitinib Gefitinib->EGFR Inhibits Tyrosine Kinase Kv7_Channel Kv7_Channel Kv7.2/7.3 Channel K_efflux K+ Efflux Kv7_Channel->K_efflux Membrane_Hyperpolarization Membrane Hyperpolarization K_efflux->Membrane_Hyperpolarization Neuronal_Excitability Decreased Neuronal Excitability Membrane_Hyperpolarization->Neuronal_Excitability Kv7_Opener Kv7 Channel Opener Kv7_Opener->Kv7_Channel Opens CathepsinS_Pathway cluster_lysosome Lysosome Antigen_Presenting_Cell Antigen Presenting Cell Invariant_Chain Invariant Chain (Ii) MHC_II MHC Class II Invariant_Chain->MHC_II Binds to T_Cell_Activation CD4+ T-Cell Activation MHC_II->T_Cell_Activation Presents Antigen to Cathepsin_S Cathepsin S Cathepsin_S->Invariant_Chain Degrades Antigen_Peptide Antigen Peptide Antigen_Peptide->MHC_II Binds to Cathepsin_S_Inhibitor Cathepsin S Inhibitor Cathepsin_S_Inhibitor->Cathepsin_S Inhibits

References

The Ascendance of a Spirocyclic Scaffold: 2-Oxa-6-azaspiro[3.3]heptane as a Superior Bioisostere to Morpholine in Lead Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in drug discovery are increasingly turning to 2-oxa-6-azaspiro[3.3]heptane as a strategic replacement for the ubiquitous morpholine moiety in lead optimization. This shift is driven by the spirocycle's ability to confer a more favorable three-dimensional profile to drug candidates, often leading to significant improvements in key physicochemical and pharmacokinetic properties. This guide provides a comparative analysis of 2-oxa-6-azaspiro[3.3]heptane and morpholine, supported by experimental data from published case studies, to assist researchers in making informed decisions during the lead optimization process.

The morpholine ring, a common feature in many approved drugs, is often incorporated to enhance solubility and introduce a basic nitrogen atom. However, its relative planarity and potential for metabolic liabilities can present challenges in modern drug design, where a higher fraction of sp3-hybridized carbons is sought to improve clinical success rates. 2-Oxa-6-azaspiro[3.3]heptane has emerged as a compelling bioisosteric replacement, offering a rigid, three-dimensional scaffold that can positively modulate a compound's properties.

Comparative Analysis of Physicochemical and Pharmacokinetic Properties

The replacement of a morpholine ring with 2-oxa-6-azaspiro[3.3]heptane can induce notable changes in a molecule's lipophilicity, basicity, permeability, and metabolic stability. The following tables summarize quantitative data from case studies where this substitution was investigated.

Case Study 1: Melanin-Concentrating Hormone Receptor 1 (MCHr1) Antagonists

In the development of MCHr1 antagonists, the substitution of a morpholine with 2-oxa-6-azaspiro[3.3]heptane in a lead compound (AZD1979) resulted in a molecule with a more desirable overall profile.[1]

CompoundMoietylogD7.4pKaPermeability (10-6 cm/s)hERG pIC50HLM Intrinsic Clearance (μL/min/mg)
6a Morpholine2.86.7164.172
6b (AZD1979) 2-Oxa-6-azaspiro[3.3]heptane1.68.222<313

Data sourced from Degorce, S. L. et al. ACS Med. Chem. Lett. 2019, 10, 1198–1204.[1]

The data clearly indicates that the 2-oxa-6-azaspiro[3.3]heptane analog (6b) exhibits significantly lower lipophilicity (ΔlogD7.4 = -1.2) and higher basicity (ΔpKa = +1.5) compared to its morpholine counterpart (6a).[1] Encouragingly, this was accompanied by a slight improvement in permeability and a significant reduction in both hERG inhibition and metabolic clearance in human liver microsomes (HLM).[1]

Case Study 2: Gefitinib Analogs

The impact of this bioisosteric replacement is not universally positive and can be context-dependent. In the case of analogs of the EGFR inhibitor Gefitinib, the substitution led to a significant loss of potency.

CompoundMoietycLogPpIC50 (EGFR)
10a (Gefitinib) Morpholine3.2~8.0
10b 2-Oxa-6-azaspiro[3.3]heptane2.5 (estimated)<5.0

Data interpretation based on information from Degorce, S. L. et al. ACS Med. Chem. Lett. 2019, 10, 1198–1204.[1]

While physicochemical data for this specific analog is limited, the trend of reduced lipophilicity is expected.[1] The dramatic drop in potency, however, underscores the importance of empirical testing to validate the suitability of this bioisosteric swap for a given target.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the case studies.

Determination of logD7.4 (Shake-Flask Method)

The distribution coefficient (logD) at pH 7.4 is determined using the traditional shake-flask method.

  • Preparation of Phases: n-Octanol is pre-saturated with phosphate-buffered saline (PBS) at pH 7.4, and conversely, PBS (pH 7.4) is pre-saturated with n-octanol.

  • Compound Addition: The test compound is dissolved in the n-octanol phase.

  • Partitioning: An equal volume of the PBS phase is added, and the mixture is shaken vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to achieve complete separation of the organic and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method, such as LC-MS/UV.

  • Calculation: The logD7.4 is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the PBS phase.

pKa Measurement (Potentiometric Titration)

The acid dissociation constant (pKa) is determined by potentiometric titration.

  • Sample Preparation: The test compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) for compounds with low aqueous solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added.

  • Data Analysis: A titration curve of pH versus the volume of titrant added is generated. The pKa is determined from the inflection point of the curve or by fitting the data to the Henderson-Hasselbalch equation.

Caco-2 Permeability Assay

The permeability of a compound across a model of the intestinal epithelium is assessed using the Caco-2 cell line.

  • Cell Culture: Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Compound Application: The test compound is added to the apical (A) side of the monolayer (to measure A-to-B permeability) or the basolateral (B) side (for B-to-A permeability).

  • Sampling: At specified time points, samples are taken from the receiver compartment (B for A-to-B, A for B-to-A).

  • Quantification: The concentration of the compound in the samples is determined by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

The metabolic stability of a compound is evaluated by incubating it with human liver microsomes (HLM).

  • Incubation Mixture Preparation: A reaction mixture containing HLM, the test compound, and a buffer (e.g., phosphate buffer, pH 7.4) is prepared.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the cofactor NADPH.

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins.

  • Quantification: The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: The percentage of the parent compound remaining is plotted against time, and the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.

Visualizing the Strategy: Structural Comparison and Lead Optimization Workflow

The following diagrams illustrate the structural differences between morpholine and 2-oxa-6-azaspiro[3.3]heptane and the typical workflow where such a bioisosteric replacement is considered.

cluster_0 Morpholine cluster_1 2-Oxa-6-azaspiro[3.3]heptane Morpholine_structure Spirocycle_structure Lead_Optimization_Workflow Lead_Compound Lead Compound (with Morpholine) Identify_Liabilities Identify Liabilities (e.g., Planarity, Metabolism) Lead_Compound->Identify_Liabilities Bioisosteric_Replacement Bioisosteric Replacement Strategy Identify_Liabilities->Bioisosteric_Replacement Propose_Analog Propose 2-Oxa-6-azaspiro[3.3]heptane Analog Bioisosteric_Replacement->Propose_Analog Synthesis Synthesis Propose_Analog->Synthesis In_Vitro_Assays In Vitro Assays (Potency, Solubility, Permeability, Stability) Synthesis->In_Vitro_Assays Data_Analysis Data Analysis & SAR In_Vitro_Assays->Data_Analysis Decision Decision Point Data_Analysis->Decision Optimized_Lead Optimized Lead Decision->Optimized_Lead Improved Profile Further_Optimization Further Optimization Cycles Decision->Further_Optimization Unfavorable Profile Further_Optimization->Bioisosteric_Replacement

References

Safety Operating Guide

A Guide to the Safe Disposal of 2-Oxa-6-azaspiro[3.3]heptane Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 2-Oxa-6-azaspiro[3.3]heptane oxalate, a compound utilized as an intermediate in pharmaceutical and chemical synthesis.[1] Adherence to these protocols is critical due to the toxic nature of the substance.[1]

Hazard Identification and Classification

Before initiating any disposal procedures, it is crucial to understand the hazards associated with this compound. This compound is classified as toxic if swallowed and toxic in contact with skin.[1] The parent compound, 2-Oxa-6-azaspiro[3.3]heptane, is also classified as a flammable liquid and causes skin and serious eye irritation.[2][3] Therefore, all waste containing this substance must be treated as hazardous waste.

Key Hazard Information:

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Toxicity, Oral Toxic if swallowed.[1]Ingestion
Acute Toxicity, Dermal Toxic in contact with skin.[1]Skin contact
Skin Corrosion/Irritation Causes skin irritation.[2][3]Skin contact
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3]Eye contact
Flammability The parent compound is a flammable liquid.[2][3]Heat, sparks, open flames

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, appropriate personal protective equipment must be worn at all times when handling the waste.

  • Hand Protection: Wear chemical-resistant gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or a face shield.[3]

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[3]

Waste Segregation and Storage

Proper segregation and storage of chemical waste are fundamental to safe laboratory operations.

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4] Chemical formulas or abbreviations are not acceptable.[4][5]

  • Segregation: Store the waste container separately from incompatible materials, particularly oxidizing agents.[1]

  • Storage Location: Keep the waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[1][3] The container should be kept tightly closed when not in use.[2][3]

Disposal Procedure

The primary and mandated method for the disposal of this compound is through a licensed professional waste disposal service.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][3]

Step-by-Step Disposal Workflow:

  • Waste Identification: Identify all waste streams containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper).

  • Segregation: Place all identified waste into a designated hazardous waste container.

  • Labeling: Ensure the container is accurately and fully labeled.

  • Storage: Store the container in the designated hazardous waste accumulation area.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[5][6]

Spill and Emergency Procedures

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.[2][7]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Disposal Decision-Making Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Waste Generation (this compound) B Characterize as Hazardous Waste A->B C Segregate into a Labeled, Compatible Waste Container B->C D Store in Designated Hazardous Waste Area C->D E Contact EHS for Professional Disposal D->E F Disposal Complete E->F

Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Oxa-6-azaspiro[3.3]heptane oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of 2-Oxa-6-azaspiro[3.3]heptane oxalate in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical intermediate that requires careful handling due to its potential health hazards. It can cause skin and serious eye irritation. Ingestion and skin contact may be harmful. Therefore, adherence to strict PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Activity Required PPE Specifications and Best Practices
Receiving and Unpacking • Double Chemical-Resistant Gloves• Safety Goggles• Lab CoatInspect packaging for any damage or leaks in a well-ventilated area. If the container is compromised, consult the emergency spill procedures.
Weighing and Aliquoting • Double Chemical-Resistant Gloves (Nitrile)• Safety Goggles• Lab Coat• Respiratory Protection (N95 or higher)Perform in a chemical fume hood to minimize inhalation of airborne particles.
General Handling and Synthesis • Chemical-Resistant Gloves (Nitrile)• Safety Goggles• Lab CoatAlways handle within a well-ventilated laboratory space. Avoid direct contact with skin and eyes.
Spill Cleanup • Double Chemical-Resistant Gloves (Nitrile)• Safety Goggles with Face Shield• Chemical-Resistant Gown• Respiratory Protection (as needed)Refer to the detailed spill cleanup protocol. Ensure a spill kit is readily available.
Waste Disposal • Chemical-Resistant Gloves (Nitrile)• Safety Goggles• Lab CoatHandle waste containers with the same precautions as the chemical itself.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

2.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the shipping container for any signs of damage.

  • Personal Protective Equipment: Before handling, don the appropriate PPE as specified in Table 1.

  • Unpacking: Open the shipping container in a designated, well-ventilated area.

  • Labeling: Ensure the primary container is clearly labeled with the chemical name, hazard symbols, and date of receipt.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be kept tightly closed.

Table 2: Storage Conditions

Parameter Recommended Condition
Temperature Cool, ambient temperature
Environment Dry and well-ventilated
Container Tightly sealed original container
Incompatibilities Strong oxidizing agents

2.2. Weighing and Preparation of Solutions

  • Work Area Preparation: Ensure the chemical fume hood is operational and the work surface is clean and decontaminated.

  • PPE: Wear the appropriate PPE, including respiratory protection, as outlined in Table 1.

  • Handling: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.

  • Weighing: Tare a suitable container on the analytical balance. Carefully add the desired amount of this compound.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly. If necessary, use a sonicator or vortex mixer to aid dissolution.

  • Cleanup: After weighing, carefully clean the balance and surrounding area. Decontaminate the spatula and any other equipment used.

Disposal Plan: Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound should be treated as hazardous waste.

3.1. Waste Segregation and Collection

  • Solid Waste:

    • Place any unused or unwanted this compound in a designated, clearly labeled hazardous waste container.

    • Contaminated materials such as gloves, weighing paper, and disposable lab coats should also be collected in this container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous liquid waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Sharps Waste:

    • Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container for hazardous chemical waste.

3.2. Container Management and Labeling

  • All waste containers must be in good condition and have a secure, tight-fitting lid.

  • Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms.

  • Keep waste containers closed except when adding waste.

3.3. Final Disposal

  • Arrange for the pickup and disposal of all hazardous waste through your institution's EHS department or a licensed hazardous waste management facility.

  • Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures

Table 3: First-Aid Measures

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

4.1. Spill Response

  • Evacuate: Immediately alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate spill cleanup PPE (see Table 1).

  • Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling Workflow cluster_disposal Disposal Assess_Hazards Assess Hazards (Read SDS) Don_PPE Don Appropriate PPE Assess_Hazards->Don_PPE Receive_Chemical Receive Chemical Don_PPE->Receive_Chemical Inspect_Package Inspect Package Receive_Chemical->Inspect_Package Store_Properly Store Properly Inspect_Package->Store_Properly Weigh_and_Use Weigh and Use (in Fume Hood) Store_Properly->Weigh_and_Use Segregate_Waste Segregate Waste (Solid, Liquid, Sharps) Weigh_and_Use->Segregate_Waste Label_Waste Label Waste Container Segregate_Waste->Label_Waste Store_Waste Store Waste Securely Label_Waste->Store_Waste Dispose_via_EHS Dispose via EHS Store_Waste->Dispose_via_EHS

Caption: Workflow for handling this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.